1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c11-5-6-12-10(14)13-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIOQYAACVZBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202531 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54187-03-0 | |
| Record name | N-(2-Chloroethyl)-N′-(dicyclopropylmethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54187-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-CHLOROETHYL)-3-(DICYCLOPROPYLMETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK5DRG2MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea, a molecule of interest in medicinal chemistry due to the established bioactivity of related chloroethyl urea compounds. This document details the primary synthetic route, starting from commercially available precursors, and offers in-depth protocols for the synthesis of key intermediates, namely dicyclopropylmethylamine and 2-chloroethyl isocyanate. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and safety considerations. While experimentally determined spectral data for the final compound is not widely available, this guide provides an expected analytical profile for its characterization.
Introduction and Significance
Substituted ureas represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Among these, N-(2-chloroethyl)-N'-substituted ureas have garnered considerable attention as alkylating agents with potential antineoplastic properties.[1][2] The 2-chloroethyl group can form a reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, such as DNA, leading to cytotoxic effects in rapidly dividing cancer cells.[2]
The dicyclopropylmethyl moiety is a lipophilic group that can enhance the compound's ability to cross cell membranes. The unique strained ring system of the cyclopropyl groups can also influence the molecule's conformation and interaction with biological targets. The combination of these two functionalities in this compound makes it a compelling target for synthesis and further investigation in drug discovery programs.
This guide will focus on the most direct and well-documented synthetic approach to this molecule, which involves the reaction of dicyclopropylmethylamine with 2-chloroethyl isocyanate.[3]
Retrosynthetic Analysis and Overall Strategy
The most logical disconnection for this compound is at the urea linkage, leading to two key synthons: dicyclopropylmethylamine and 2-chloroethyl isocyanate. This retrosynthetic approach forms the basis of our synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Precursors
Synthesis of Dicyclopropylmethylamine
Dicyclopropylmethylamine can be prepared from dicyclopropylmethanol. One common method involves the conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine source. A more direct approach is the reductive amination of dicyclopropyl ketone, though the synthesis of the ketone itself adds steps. For the purpose of this guide, we will focus on a method starting from the commercially available dicyclopropylmethanol.
Protocol: Synthesis of Dicyclopropylmethylamine from Dicyclopropylmethanol
This two-step procedure involves the conversion of the alcohol to the corresponding mesylate, followed by displacement with ammonia.
Step 1: Synthesis of Dicyclopropylmethyl mesylate
-
To a solution of dicyclopropylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicyclopropylmethyl mesylate, which can be used in the next step without further purification.
Step 2: Synthesis of Dicyclopropylmethylamine
-
Dissolve the crude dicyclopropylmethyl mesylate in a solution of ammonia in methanol (e.g., 7 N).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dicyclopropylmethylamine can be purified by distillation.
Synthesis of 2-Chloroethyl isocyanate
2-Chloroethyl isocyanate is a key reagent that is commercially available but can also be synthesized in the laboratory from 2-chloroethylamine hydrochloride. The most common method for this transformation is phosgenation, which involves the use of highly toxic phosgene gas or its safer solid surrogates like diphosgene or triphosgene. Extreme caution must be exercised when working with these reagents, and all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of 2-Chloroethyl isocyanate using Triphosgene
-
To a stirred solution of triphosgene (0.4 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM dropwise.
-
After the initial addition, slowly add a solution of a non-nucleophilic base, such as triethylamine (2.2 eq), in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by IR spectroscopy, looking for the appearance of the characteristic strong isocyanate peak around 2270 cm⁻¹.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate containing the 2-chloroethyl isocyanate can be carefully concentrated under reduced pressure. The crude product is often used directly in the next step due to its reactivity and sensitivity to moisture.
Synthesis of this compound
The final step in the synthesis is the nucleophilic addition of dicyclopropylmethylamine to the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.[3]
Caption: Synthesis of this compound.
Detailed Experimental Protocol
-
In a round-bottom flask under an inert atmosphere, dissolve 2-chloroethyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C using an ice bath.[3]
-
In a separate flask, prepare a solution of dicyclopropylmethylamine (1.0 eq) in anhydrous THF.
-
Add the dicyclopropylmethylamine solution dropwise to the cooled 2-chloroethyl isocyanate solution, maintaining the internal temperature between 0 and 5 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.[3]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, evaporate the solvent to dryness under reduced pressure to obtain the crude product.[3]
Purification and Characterization
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as acetonitrile.[3] The pure product is reported to be a white crystalline solid.[3]
Characterization
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇ClN₂O | [4] |
| Molecular Weight | 216.71 g/mol | [4] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 103-104 °C (with decomposition) | [3] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region), the methine proton adjacent to the cyclopropyl groups, the methylene protons of the chloroethyl group (likely two triplets), and the N-H protons of the urea linkage (which may appear as broad singlets).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the cyclopropyl carbons, the methine carbon, the carbonyl carbon of the urea, and the two carbons of the chloroethyl group.
-
IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretching of the urea group around 1630-1680 cm⁻¹, as well as N-H stretching bands around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 216.71), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Safety Considerations
All synthetic procedures described in this guide should be performed by trained chemists in a well-ventilated laboratory fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Dicyclopropylmethylamine: This compound is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage.[4]
-
2-Chloroethyl isocyanate: This is a highly toxic and corrosive chemical. It is a lachrymator and a respiratory sensitizer. It is also flammable. Extreme care must be taken to avoid inhalation and contact with skin and eyes. It is also moisture-sensitive.
-
Phosgene and its analogues (Triphosgene, Diphosgene): These are extremely toxic and hazardous materials. Phosgene is a known chemical warfare agent. Work with these reagents requires specialized training and safety precautions.
-
Methanesulfonyl chloride: This is a corrosive and lachrymatory compound.
-
Solvents (DCM, THF): These are volatile organic compounds and should be handled in a well-ventilated area.
Conclusion and Future Perspectives
This guide has outlined a robust and well-documented pathway for the synthesis of this compound. The described methods for the preparation of the key precursors, dicyclopropylmethylamine and 2-chloroethyl isocyanate, provide a complete synthetic route from readily available starting materials. Given the established anticancer activity of related chloroethyl ureas, the target molecule of this guide represents a valuable compound for further biological evaluation. Future work could focus on the development of alternative, greener synthetic routes that avoid the use of highly toxic phosgene derivatives and the detailed biological characterization of this promising molecule.
References
- Aryl chloroethyl ureas (CEUs) are new protein alkylating agents exhibiting anticancer activity both in vitro and in vivo.
- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, commonly known as MeCCNU, is a nitrosourea alkylating agent primarily used in the treatment of various cancers... This drug works by interfering with the DNA in rapidly dividing cells, leading to cell death... (Source: 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters)
-
PubChem. Urea, 1-(2-chloroethyl)-3-(1-phenylcyclohexyl)-. ([Link])
-
BYJU'S. Carbylamine Reaction Mechanism. ([Link])
-
Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates. ([Link])
- Google Patents.
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. ([Link])
-
PubMed. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. ([Link])
- Google Patents.
- Google Patents. CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol. ()
-
The Journal of Organic Chemistry. One-Pot Synthesis of Ureas from Boc-Protected Amines. ([Link])
-
PMC - NIH. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. ([Link])
-
Unacademy. Carbylamine Reaction Mechanism. ([Link])
-
PubMed. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. ([Link])
-
Arkat USA. Synthesis and characterization of novel N-acyl cyclic urea derivatives. ([Link])
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. ([Link])
-
PMC - NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ([Link])
-
SciSpace. Alkylation of prohibitin by cyclohexylphenyl- chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in. ([Link])
- Google Patents.
-
Sathee Jee. Chemistry Carbylamine Reaction. ([Link])
-
Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. ([Link])
- Google Patents.
-
YouTube. 11 AMINES (CARBYLAMINE TEST/ ISOCYANIDE TEST)/AMINES REACTION WITH CHLOROFORM. ([Link])
-
Organic Chemistry Portal. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. ([Link])
- Google Patents.
-
Cheméo. Chemical Properties of N-(2-chloroethyl)-n'-(1-phenylcyclohexyl)urea (CAS 13908-23-1). ([Link])
-
Georganics. 2-CHLOROETHYL ISOCYANATE. ([Link])
-
Reddit. Workup for isocyante synthesis from triphoagene? ([Link])
-
PubChem. 2-Chloroethyl isocyanate. ([Link])
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, a significant metabolite of the antihypertensive drug Rilmenidine. While publicly available experimental data on this specific compound is limited, this document outlines the critical parameters for its characterization and provides robust, field-proven methodologies for their determination. Understanding these properties is paramount for researchers in drug metabolism, toxicology, and medicinal chemistry to elucidate its biological fate, potential interactions, and for the synthesis of analytical standards.
Compound Identity and Structural Context
This compound is identified by the Chemical Abstracts Service (CAS) number 54187-03-0. Its molecular formula is C₁₀H₁₇ClN₂O, corresponding to a molecular weight of 216.71 g/mol .[1] The presence of a reactive 2-chloroethylurea moiety suggests potential alkylating capabilities, a characteristic feature of some cytotoxic agents.[2] This structural alert underscores the importance of a thorough toxicological and stability assessment.
The dicyclopropylmethyl group imparts significant lipophilicity to the molecule, which is expected to influence its solubility, membrane permeability, and metabolic profile. As a metabolite of Rilmenidine, an imidazoline I₁-receptor agonist, its formation represents a key pathway in the biotransformation of the parent drug.[1]
Table 1: Core Identification and Physical Properties of this compound
| Parameter | Value | Source |
| CAS Number | 54187-03-0 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₁₇ClN₂O | ChemicalBook[1] |
| Molecular Weight | 216.71 g/mol | ChemicalBook[1] |
| Appearance | White crystals | US Patent 3988464[3] |
| Melting Point | 103-104 °C (with decomposition) | US Patent 3988464[3] |
Synthesis and Purification
A documented synthesis involves the reaction of dicyclopropylmethylamine with 2-chloroethyl isocyanate in a suitable solvent such as tetrahydrofuran.[3] The reaction is typically conducted at a reduced temperature (0-5 °C) to control the exothermic nature of the isocyanate reaction, followed by a period at room temperature to ensure completion.
For analytical purposes, the crude product can be purified by recrystallization from a solvent like acetonitrile.[3] The purity of the final product is crucial for accurate physicochemical measurements and biological testing.
Caption: Synthetic workflow for this compound.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of a compound in aqueous and organic media is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the polar urea functional group suggests some degree of aqueous solubility, while the dicyclopropylmethyl and chloroethyl moieties contribute to its lipophilicity.
Experimental Determination of Solubility
A standard method for determining solubility is the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Protocol:
-
Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, and dimethyl sulfoxide).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Dissociation Constant (pKa): Understanding Ionization State
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The urea functional group is generally considered neutral, but can be protonated under strongly acidic conditions. The nitrogen atoms in the urea moiety are weakly basic.
Experimental Determination of pKa
Potentiometric titration is a reliable method for pKa determination. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Protocol:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. It is a key indicator of a drug's ability to cross biological membranes. The logarithm of this value, LogP, is commonly used.
Experimental Determination of LogP
The shake-flask method is the gold standard for LogP determination.
Protocol:
-
Prepare a stock solution of this compound in either water or octanol.
-
Add a known volume of this stock solution to a flask containing pre-saturated octanol and water.
-
Shake the flask for a sufficient time to allow for partitioning equilibrium to be established.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in octanol to the concentration in water. LogP is the base-10 logarithm of P.
Caption: Workflow for determining key physicochemical properties.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dicyclopropylmethyl protons, the methylene protons of the chloroethyl group, and the NH protons of the urea moiety. The chemical shifts and coupling patterns would provide definitive structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea, the carbons of the dicyclopropylmethyl group, and the chloroethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ and characteristic fragment ions resulting from the loss of the chloroethyl group or cleavage of the urea linkage.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching vibrations (around 3300-3500 cm⁻¹)
-
C=O stretching vibration of the urea (around 1630-1680 cm⁻¹)
-
C-N stretching vibrations
-
C-Cl stretching vibration
Stability Considerations
The 2-chloroethylurea moiety is known to be susceptible to degradation, particularly through intramolecular cyclization to form a 2-oxazoline derivative with the expulsion of HCl, or through hydrolysis. Stability studies under various pH and temperature conditions are crucial to determine the compound's shelf-life and its persistence in biological matrices. A validated stability-indicating HPLC method should be employed to monitor the degradation of the parent compound and the formation of any degradation products over time.
References
-
Gaudreault, R. C., et al. (2006). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Investigational New Drugs, 24(3), 199-209. [Link]
-
PubChem. 1,3-Bis(2-chloroethyl)urea. [Link]
Sources
An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Introduction
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea belongs to the class of N-nitrosoureas, a significant group of alkylating agents utilized in chemotherapy. While this specific molecule is a novel investigational agent, its structural features, particularly the 2-chloroethylurea moiety, strongly suggest a mechanism of action analogous to well-characterized chloroethylnitrosoureas (CENUs) such as lomustine (CCNU) and carmustine (BCNU). These compounds are known for their ability to cross-link DNA, leading to cytotoxic effects against rapidly proliferating cancer cells. This guide provides a detailed exploration of the putative mechanism of action of this compound, drawing upon the established understanding of CENUs.
The dicyclopropylmethyl group is a distinctive feature of this molecule. Its lipophilic nature is anticipated to enhance the compound's ability to penetrate the blood-brain barrier, a characteristic that makes CENUs valuable in the treatment of brain tumors.[1][2] This guide will dissect the molecular interactions, from the initial chemical decomposition to the ultimate biological consequences, and will also present experimental methodologies for the validation of these mechanisms.
Core Mechanism of Action: A Dual Assault on Cellular Integrity
The cytotoxic effects of this compound are believed to stem from its non-enzymatic decomposition in vivo, which generates two types of reactive intermediates: an alkylating species and a carbamoylating species.[3] This dual mechanism allows for a multi-pronged attack on cancer cells.
DNA Alkylation and Interstrand Cross-linking
The primary mode of action is through the alkylation of DNA.[4][5] Upon spontaneous degradation, the molecule is proposed to release a highly reactive 2-chloroethyl carbonium ion. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, with a preference for the O6 and N7 positions of guanine, as well as adenine and cytidine.[3][4]
The initial alkylation event, particularly at the O6 position of guanine, is a critical first step. This is followed by an intramolecular rearrangement where the chlorine atom is displaced, leading to the formation of a covalent interstrand cross-link between the N1 of guanine and the N3 of cytosine on the opposing DNA strand.[6] These interstrand cross-links are considered the most lethal lesions induced by CENUs, as they physically prevent the separation of the DNA double helix, thereby inhibiting DNA replication and transcription.[4][7] This disruption of essential cellular processes ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[4]
Figure 1: Proposed mechanism of action for this compound.
Protein Carbamoylation
In addition to DNA alkylation, the decomposition of this compound is expected to produce a dicyclopropylmethyl isocyanate moiety.[3] This species can react with the lysine residues of proteins, a process known as carbamoylation. The carbamoylation of key enzymes, including those involved in DNA repair, can further potentiate the cytotoxic effects of the drug by hindering the cell's ability to mend the DNA damage induced by the alkylating species.[3]
The Role of the Dicyclopropylmethyl Group
The dicyclopropylmethyl substituent is a key structural feature that likely influences the pharmacokinetic and pharmacodynamic properties of the molecule. Its high lipophilicity is expected to facilitate passage across the blood-brain barrier, making it a promising candidate for the treatment of central nervous system malignancies.[1][2] Furthermore, the steric bulk and electronic properties of this group may affect the rate of decomposition and the reactivity of the resulting intermediates, potentially altering the drug's potency and toxicity profile compared to other CENUs.
Mechanisms of Resistance
A significant challenge in the clinical use of alkylating agents is the development of drug resistance.[8] The primary mechanism of resistance to CENUs is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[7][9]
O6-Methylguanine-DNA Methyltransferase (MGMT)
MGMT is a "suicide" enzyme that directly repairs alkylation damage at the O6 position of guanine by transferring the alkyl group to one of its own cysteine residues.[7][10] This action restores the integrity of the DNA but also irreversibly inactivates the MGMT protein. By removing the initial O6-chloroethyl adduct, MGMT prevents the subsequent formation of the lethal interstrand cross-links.[7] High levels of MGMT expression in tumor cells are therefore associated with resistance to CENUs.[8][11]
Figure 2: The role of MGMT in mediating resistance to chloroethylnitrosoureas.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanism of action for this compound, a series of in vitro experiments are essential.
In Vitro Cytotoxicity Assays
-
Objective: To determine the cytotoxic potency of the compound against a panel of cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., glioblastoma, melanoma cell lines with known MGMT status) in 96-well plates.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
DNA Interstrand Cross-linking Assay
-
Objective: To directly measure the formation of DNA interstrand cross-links.
-
Methodology (e.g., using a comet assay under denaturing conditions):
-
Treat cells with the compound.
-
Embed cells in agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins.
-
Subject the slides to electrophoresis under denaturing conditions (high pH).
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
DNA with interstrand cross-links will migrate slower, resulting in a smaller "comet tail."
-
Analysis of MGMT-Mediated Resistance
-
Objective: To determine if MGMT expression confers resistance to the compound.
-
Methodology:
-
Utilize isogenic cell lines, one expressing MGMT (MGMT-proficient) and one lacking expression (MGMT-deficient).
-
Perform cytotoxicity assays as described above on both cell lines.
-
A significantly higher IC50 value in the MGMT-proficient cells would indicate that MGMT is a key resistance factor.[10]
-
Alternatively, pre-treat MGMT-proficient cells with an MGMT inhibitor, such as O6-benzylguanine, prior to compound administration.[6][11] A subsequent decrease in the IC50 value would confirm the role of MGMT in resistance.
-
Quantitative Data Summary
| Parameter | Description | Expected Outcome for an Active CENU |
| IC50 | The concentration of the drug that inhibits cell growth by 50%. | Low micromolar or nanomolar range in sensitive cell lines. |
| IC50 (MGMT+) / IC50 (MGMT-) | The ratio of the IC50 value in MGMT-proficient cells to that in MGMT-deficient cells. | A ratio significantly greater than 1, indicating MGMT-mediated resistance. |
| Comet Assay Tail Moment | A measure of DNA fragmentation and migration. | A decrease in the tail moment with increasing drug concentration, indicative of cross-linking. |
Conclusion
The mechanism of action of this compound is predicted to be consistent with that of other chloroethylnitrosoureas, primarily involving DNA alkylation and the formation of cytotoxic interstrand cross-links. The dicyclopropylmethyl moiety likely enhances its lipophilicity, potentially improving its efficacy against intracranial tumors. Understanding the intricate details of its interaction with DNA and the cellular repair mechanisms, particularly the role of MGMT, is crucial for its future development as a chemotherapeutic agent. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this promising compound.
References
-
National Toxicology Program. (2016). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]
- Racer, C. (2024). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters. EBSCOhost.
-
van der Schans, G. P., et al. (1995). Repair of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea-induced damage by mammalian cell extracts. Mutation Research/DNA Repair, 337(1), 11-19. [Link]
-
May, H. E., et al. (1975). Urinary metabolites of ring 14C-labeled 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. Cancer Research, 35(11 Pt 1), 2955-2961. [Link]
-
Wikipedia. (n.d.). Semustine. [Link]
-
Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Gerson, S. L. (2002). The role of O-6 methylguanine DNA methyltransferase (MGMT) in drug resistance and strategies for its inhibition. Cancer Investigation, 20(5-6), 738-751. [Link]
-
Wikipedia. (n.d.). Carmustine. [Link]
-
Zhu, J., et al. (2020). O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. Frontiers in Oncology, 10, 595305. [Link]
- Patsnap. (2024). What is the mechanism of Carmustine?.
-
ChemoExperts. (n.d.). Alkylating Agents. [Link]
-
Napolitano, A., et al. (2023). The Impact of O6-Methylguanine-DNA Methyltransferase (MGMT) Promoter Methylation on the Outcomes of Patients with Leiomyosarcoma Treated with Dacarbazine. Cancers, 15(12), 3223. [Link]
-
Gibson, N. W., et al. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. Biochemistry, 36(35), 10731-10738. [Link]
-
Hansen, H. H., et al. (1971). Clinical studies with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (NSC 79037). Cancer Research, 31(3), 223-227. [Link]
-
Gibson, N. W., et al. (1997). Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity. Biochemistry, 36(35), 10731-10738. [Link]
-
Khan, T., & Chakrabarti, S. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10775. [Link]
-
Gauthier, T., et al. (2005). O(6)-methylguanine DNA-methyltransferase (MGMT) overexpression in melanoma cells induces resistance to nitrosoureas and temozolomide but sensitizes to mitomycin C. Toxicology and Applied Pharmacology, 207(2), 147-156. [Link]
-
Clemson University. (n.d.). Cancer Chemotherapy: Alkylating Agents. Clemson University Open Textbooks. [Link]
-
Bobola, M. S., et al. (1995). Contribution of O6-methylguanine-DNA methyltransferase to monofunctional alkylating-agent resistance in human brain tumor-derived cell lines. Molecular Carcinogenesis, 13(2), 70-80. [Link]
-
Family Practice Notebook. (2026). Alkylating Agent. [Link]
Sources
- 1. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 2. Semustine - Wikipedia [en.wikipedia.org]
- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 5. int.livhospital.com [int.livhospital.com]
- 6. Carmustine - Wikipedia [en.wikipedia.org]
- 7. The role of O-6 methylguanine DNA methyltransferase (MGMT) in drug resistance and strategies for its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Chemotherapy: Alkylating Agents – Science Technology and Society a Student Led Exploration [opentextbooks.clemson.edu]
- 9. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 10. O(6)-methylguanine DNA-methyltransferase (MGMT) overexpression in melanoma cells induces resistance to nitrosoureas and temozolomide but sensitizes to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of O6-methylguanine-DNA methyltransferase to monofunctional alkylating-agent resistance in human brain tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of CAS 54187-03-0: 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Introduction
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. This guide provides an in-depth, technical walkthrough for the structural elucidation of the compound assigned CAS Number 54187-03-0 . Contrary to some database ambiguities, the definitive identification for this CAS number is 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea .[1][2][3]
This compound, with the molecular formula C₁₀H₁₇ClN₂O and a molecular weight of approximately 216.71 g/mol , is a substituted urea.[1][4] Notably, it has been identified as a metabolite of Rilmenidine, an I₁-imidazoline receptor agonist used in the management of hypertension, making its characterization relevant for pharmacokinetic and drug metabolism studies.[1]
This document eschews a rigid template, instead presenting a logical, field-proven workflow that a senior scientist would follow. We will progress from foundational mass analysis to the fine details of atomic connectivity revealed by nuclear magnetic resonance, explaining the causality behind each analytical choice. The protocols described are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
| Property | Value | Source |
| CAS Number | 54187-03-0 | [1][2] |
| Chemical Name | This compound | [1][4] |
| Molecular Formula | C₁₀H₁₇ClN₂O | [1] |
| Molecular Weight | 216.71 g/mol | [1] |
| Synonyms | N-(Dicyclopropylmethyl)-N'-(2-chloroethyl)urea | [1] |
Part 1: The Elucidation Pathway - A Strategic Overview
The structural elucidation of an unknown compound is a systematic process of deduction. Our strategy for CAS 54187-03-0 begins with techniques that provide broad, foundational information (molecular weight, elemental composition) and progressively moves to methods that offer high-resolution insights into the specific arrangement of atoms and functional groups. This hierarchical approach ensures that each subsequent experiment is built upon a solid foundation of data, minimizing ambiguity and maximizing confidence.
The workflow is designed to answer three core questions:
-
What is its molecular formula? (Answered by High-Resolution Mass Spectrometry)
-
What are the key functional groups and their connectivity? (Answered by IR and NMR Spectroscopy)
-
How are the individual atoms precisely arranged? (Answered by 1D and 2D NMR Spectroscopy)
Caption: Predicted key ESI-MS fragmentation pathways for the target molecule.
Part 3: Vibrational Spectroscopy (FT-IR)
Expertise & Rationale: Before delving into the complexities of NMR, a rapid FT-IR analysis provides confirmation of key functional groups. For a urea derivative, we are specifically looking for the characteristic vibrations of the N-H bonds and the strong C=O (amide I) stretch. This is a fast, inexpensive, and crucial cross-validation step.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background: Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Signal Averaging: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
Expected Data & Interpretation
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~3300-3350 | Medium-Strong | N-H Stretch | Urea N-H |
| ~2960-2850 | Medium | C-H Stretch | Cyclopropyl & Alkyl C-H |
| ~1630-1660 | Strong | C=O Stretch (Amide I) | Urea Carbonyl |
| ~1550-1580 | Medium | N-H Bend (Amide II) | Urea N-H |
| ~650-750 | Medium | C-Cl Stretch | Chloroalkane |
The observation of a strong band around 1640 cm⁻¹ (C=O) and a medium band around 3320 cm⁻¹ (N-H) would provide compelling evidence for the urea functional group, corroborating the hypothesis derived from the molecular formula.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon skeleton and the precise connectivity of atoms. We will use a suite of experiments:
-
¹H NMR: To identify the number and type of proton environments.
-
¹³C NMR: To identify the number and type of carbon environments.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.
-
2D HSQC: To correlate each proton directly to the carbon it is attached to.
-
2D HMBC: To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.
-
2D Experiments: Acquire gradient-selected, phase-sensitive HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe typical ²JCH and ³JCH correlations.
Predicted ¹H NMR Data & Interpretation (400 MHz, CDCl₃)
Table 3: Predicted ¹H NMR Data
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | 5.5 - 6.0 | Broad Triplet | 1H | -NH-CH₂- |
| H-b | 5.0 - 5.5 | Broad Doublet | 1H | -NH-CH- |
| H-c | 3.65 | t | 2H | -CH₂-Cl |
| H-d | 3.50 | q | 2H | -NH-CH₂- |
| H-e | 2.65 | t | 1H | -CH-(Cyclopropyl)₂ |
| H-f | 0.8 - 1.0 | m | 2H | Cyclopropyl CH |
| H-g | 0.4 - 0.6 | m | 4H | Cyclopropyl CH₂ |
| H-h | 0.2 - 0.4 | m | 4H | Cyclopropyl CH₂ |
-
Interpretation: The two broad signals (H-a, H-b) are characteristic of the two urea N-H protons. The downfield triplets and quartets (H-c, H-d) correspond to the chloroethyl group, showing coupling to each other and the adjacent NH. The unique upfield signals (H-f, H-g, H-h) are the hallmark of cyclopropyl rings. The single methine proton (H-e) attached to both rings is expected to be a triplet due to coupling with the two adjacent cyclopropyl methine protons (H-f).
Predicted ¹³C NMR Data & Interpretation (101 MHz, CDCl₃)
Table 4: Predicted ¹³C NMR Data
| Label | Predicted δ (ppm) | DEPT-135 | Assignment |
|---|---|---|---|
| C-1 | 158.5 | N/A | C=O (Urea) |
| C-2 | 62.0 | CH | -CH-(Cyclopropyl)₂ |
| C-3 | 43.0 | CH₂ | -CH₂-Cl |
| C-4 | 41.5 | CH₂ | -NH-CH₂- |
| C-5 | 12.0 | CH | Cyclopropyl CH |
| C-6 | 4.5 | CH₂ | Cyclopropyl CH₂ |
-
Interpretation: The most downfield signal (C-1) is characteristic of a urea carbonyl. The DEPT-135 experiment is crucial for confirming the assignments: C-1 would be absent; C-2 and C-5 would appear as positive signals (CH); and C-3, C-4, and C-6 would appear as negative signals (CH₂). This provides a complete carbon count and type, matching the molecular formula.
2D NMR Connectivity Confirmation (HSQC & HMBC)
The final and most definitive step is to use 2D NMR to connect the puzzle pieces.
-
HSQC would confirm the direct one-bond connections proposed in the tables above (e.g., proton H-c at 3.65 ppm correlates to carbon C-3 at 43.0 ppm).
-
HMBC provides the long-range correlations that build the molecular skeleton.
Sources
An In-Depth Technical Guide to the Biological Activity of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea
A Senior Application Scientist's Perspective on a Molecule of Latent Potential
Preamble: From Antihypertensive Metabolite to a Candidate for Oncological Investigation
N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea is primarily recognized in the literature as a metabolite or impurity of Rilmenidine, an oxazoline compound utilized as an antihypertensive agent.[1] Rilmenidine's therapeutic action is mediated through its agonist activity at imidazoline I1 receptors and α2-adrenergic receptors, leading to a reduction in sympathetic tone and a consequent lowering of blood pressure.[2][3][4] While the parent compound's pharmacology is well-documented, the biological activity of its N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea metabolite remains largely unexplored.
This guide posits a compelling hypothesis: that the structural features of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea, particularly the presence of the 2-chloroethylurea moiety, suggest a significant potential for cytotoxic and antiproliferative activity, warranting a thorough investigation into its utility as a novel anticancer agent. This assertion is grounded in the extensive body of research on structurally related 2-chloroethylurea and N-aryl urea derivatives, which have demonstrated potent anticancer effects.[5][6][7] This document will, therefore, serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the theoretical basis for this hypothesis, a proposed mechanism of action, and a comprehensive suite of experimental protocols to elucidate the compound's true biological potential.
Part 1: The Scientific Rationale - A Tale of Two Moieties
The foundation for investigating the anticancer potential of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea lies in a structure-activity relationship (SAR) analysis of its constituent parts: the 2-chloroethylurea group and the dicyclopropylmethyl group.[8][9][10][11]
-
The 2-Chloroethylurea Moiety: A Known Cytotoxic Pharmacophore
The 2-chloroethyl group attached to a urea or nitrosourea core is a classic pharmacophore in oncology.[12] Compounds like the nitrosoureas (e.g., carmustine, lomustine) are potent alkylating agents.[13][14][15] The 2-chloroethyl group can undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic species can then alkylate nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA. This initial alkylation can be followed by a second reaction, leading to interstrand or intrastrand DNA cross-links.[16][15] These cross-links are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[17][18]
Furthermore, N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have been identified as a class of compounds that exhibit significant anticancer activity by disrupting microtubule dynamics, a mechanism distinct from DNA alkylation but equally effective at inducing apoptosis.[5][19] Some CEUs have also been shown to inhibit the nuclear translocation of thioredoxin-1, a key protein in cellular redox regulation and a promoter of cell survival, leading to G0/G1 phase cell cycle arrest.[20]
-
The Dicyclopropylmethyl Group: A Modulator of Lipophilicity and Binding
The dicyclopropylmethyl substituent is a bulky, lipophilic group. In the context of a potential drug molecule, this group can significantly influence its pharmacokinetic and pharmacodynamic properties. Its lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake. Furthermore, the unique steric and electronic properties of the cyclopropyl rings can influence how the molecule fits into the binding pockets of target proteins, potentially modulating its affinity and specificity.
Part 2: A Proposed Mechanism of Action - Dual-Pronged Cellular Assault
Based on the evidence from structurally related compounds, a plausible, albeit hypothetical, mechanism of action for N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea can be proposed. This mechanism involves a dual assault on cancer cells, targeting both DNA integrity and microtubule function.
Caption: Proposed dual mechanism of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea.
Part 3: Experimental Validation - A Step-by-Step Investigative Workflow
To systematically evaluate the hypothesized biological activity of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea, a multi-stage experimental approach is recommended. This workflow is designed to first establish cytotoxicity and then to dissect the underlying cellular and molecular mechanisms.
Caption: A phased experimental workflow for evaluating the compound's anticancer potential.
Phase 1: Cytotoxicity Screening
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Phase 2: Cell Cycle Analysis
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).
Phase 3: Apoptosis Induction Assays
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Part 4: Quantitative Data from Structurally Related Compounds
While direct quantitative data for N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea is unavailable, the following table summarizes the cytotoxic activity of various related urea derivatives against different cancer cell lines. This serves as a valuable reference for contextualizing future experimental results.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| N-(2-chloroethyl)-N-nitrosoureas | Aromatic Derivative 1a | A549 (Lung) | 38 ± 1 | [13] |
| Aromatic Derivative 2a | A549 (Lung) | 41 ± 5 | [13] | |
| N-phenyl-N'-(2-chloroethyl)ureas | Various Derivatives | - | 1 - 80 | [20] |
| Thiourea Derivatives | 3,4-dichloro-phenyl derivative | SW620 (Colon) | 1.5 - 8.9 | [21] |
| 4-CF3-phenyl derivative | PC3 (Prostate) | 1.5 - 8.9 | [21] | |
| Bis-aryl ureas | Sorafenib | - | Varies | [22] |
| Hydroxyurea | Hydroxyurea | - | 87 | [12] |
Conclusion and Future Directions
The structural analogy of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea to known cytotoxic agents, particularly those containing the 2-chloroethylurea pharmacophore, provides a strong rationale for its investigation as a potential anticancer compound. The proposed dual mechanism of action, involving both DNA damage and microtubule disruption, offers a compelling hypothesis that can be systematically tested using the detailed experimental workflows provided in this guide.
The journey from a metabolite of an antihypertensive drug to a potential lead compound in oncology is a long but potentially rewarding one. The protocols and insights presented here are intended to serve as a foundational guide for researchers to unlock the latent biological activity of this intriguing molecule. Successful validation of its cytotoxic properties would pave the way for further preclinical development, including medicinal chemistry efforts to optimize its potency and selectivity, and ultimately, in vivo studies to assess its therapeutic efficacy and safety profile.
References
- Sarkar, A., Karmakar, S., Bhattacharyya, S., Purkait, K., & Mukherjee, A. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 5(5), 3163-3171.
- Gali-Muhtasib, H., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(13), 6584-6593.
- Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 14(24), 2553-2562.
- Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6393.
-
Xia, Y., et al. (2007). Urea Derivatives as Anticancer Agents. Current Medicinal Chemistry, 14(24), 2553-2562. Available at: [Link]
-
Wikipedia. (n.d.). Rilmenidine. Retrieved from [Link]
-
PubChem. (n.d.). N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea. Retrieved from [Link]
- Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11707.
- Bajusz, D., & Keserű, G. M. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 23-41.
- Jeney, A., et al. (1986). Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments. Cancer Chemotherapy and Pharmacology, 16(2), 129-132.
- Gali-Muhtasib, H. U., et al. (2004). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 90(7), 1400-1408.
- van Zwieten, P. A., & Laurent, S. (1991). Recent advances in the pharmacology of rilmenidine. Journal of Cardiovascular Pharmacology, 17 Suppl 3, S13-S17.
- Li, Y., et al. (2019). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Anti-cancer Drugs, 30(1), 26-35.
- Wang, Y., et al. (2011). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 2(6), 1241-1244.
- Hu, H., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)
- Wiessler, M., & Schmezer, P. (1989). Biological Activity of Hydroxylated Chloroethylnitrosoureas.
-
Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Collina, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1032303.
- Genissel, P., & Bromet, N. (1989). Pharmacokinetics of rilmenidine. The American Journal of Medicine, 87(3C), 18S-23S.
- Safar, M. E. (1989). Rilmenidine: a novel antihypertensive agent. The American Journal of Medicine, 87(3C), 24S-29S.
-
CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]
- Taha, E. A. (2025). Structure-activity relationships for the design of small-molecule inhibitors. Expert Opinion on Drug Discovery, 10(8), 841-856.
- Bhattacharya, S., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Anticancer Agents in Medicinal Chemistry, 15(8), 1057-1066.
-
ResearchGate. (2025). Rilmenidine: A clinical overview. Retrieved from [Link]
- Wang, Y., et al. (2011). URD12: A urea derivative with marked antitumor activities. Experimental and Therapeutic Medicine, 2(6), 1059-1062.
- Genissel, P., et al. (1988). Pharmacokinetics of rilmenidine in healthy subjects. The American Journal of Cardiology, 61(7), 47D-53D.
- Schaer, J. C., & Schindler, R. (1967). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Biochimica et Biophysica Acta (BBA) - General Subjects, 147(1), 154-161.
- Petitclerc, E., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. Cancer Research, 64(13), 4641-4649.
- Arts, M., et al. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. Accounts of Chemical Research.
- Weinkam, R. J., & Deen, D. F. (1982). Quantitative Dose-Response Relations for the Cytotoxic Activity of Chloroethylnitrosoureas in Cell Culture. Cancer Research, 42(3), 1008-1014.
-
Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Retrieved from [Link]
-
DrugBank Online. (2022). Relmenidine. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Nitrosourea Chemotherapeutic Agents. In 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]
Sources
- 1. N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea | C10H18N2O2 | CID 12789513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rilmenidine - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rilmenidine: a novel antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. collaborativedrug.com [collaborativedrug.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 13. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]
- 14. Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea: Synthesis, Putative Mechanisms, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a small molecule identified as a metabolite of the antihypertensive drug Rilmenidine. Structurally, it belongs to the chloroethylurea class of compounds, a group known for its alkylating properties and therapeutic applications, particularly in oncology. However, the specific biological activity and mechanism of action of this compound remain largely unexplored. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, its relationship to Rilmenidine, and a discussion of its potential mechanisms of action based on the broader understanding of chloroethylurea pharmacology. We will delve into two distinct putative pathways: DNA alkylation, characteristic of nitrosourea derivatives, and protein alkylation, a feature of some non-nitrosourea aryl chloroethylureas. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential and toxicological profile of this intriguing molecule, highlighting knowledge gaps and suggesting avenues for future investigation.
Introduction: A Metabolite of Interest
This compound emerges from the metabolic pathway of Rilmenidine, a second-generation imidazoline I1 receptor agonist used in the management of hypertension.[1] While Rilmenidine's primary pharmacological action is to reduce sympathetic tone, its metabolism gives rise to several derivatives, including the title compound.[][][4] Pharmacokinetic studies of Rilmenidine indicate that it undergoes limited metabolism, with the majority of the drug excreted unchanged in the urine.[1][5] Metabolites have been detected in urine, but not in plasma, suggesting that systemic exposure to this compound under therapeutic doses of Rilmenidine is likely to be low.[5]
Despite its status as a minor metabolite, the chemical structure of this compound warrants closer inspection. The presence of the 2-chloroethylurea moiety is of particular significance, as this functional group is the cornerstone of a class of potent alkylating agents with established clinical use.[6] This structural feature raises questions about the potential for this metabolite to exert independent biological effects, distinct from its parent compound.
Chemical Synthesis
The synthesis of this compound is a straightforward process, achievable through the reaction of dicyclopropylmethylamine with 2-chloroethyl isocyanate.[7]
Detailed Synthesis Protocol:
Materials:
-
Dicyclopropylmethylamine
-
2-Chloroethyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Acetonitrile (for recrystallization)
Procedure:
-
A solution of dicyclopropylmethylamine in anhydrous THF is prepared.
-
This solution is added dropwise to a solution of 2-chloroethyl isocyanate in anhydrous THF, maintaining the reaction temperature between 0°C and 5°C.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for approximately 15 hours.
-
The solvent is then removed under reduced pressure to yield the crude product.
-
For purification, the crude product can be recrystallized from acetonitrile to obtain this compound as a white crystalline solid.[7]
Caption: Synthesis of this compound.
Putative Mechanisms of Action: An Exploration of Chloroethylurea Chemistry
The biological activity of chloroethylureas is intrinsically linked to the reactivity of the 2-chloroethyl group. This electrophilic moiety can participate in alkylation reactions with nucleophilic biomolecules, leading to a range of cellular consequences. Based on the extensive literature on related compounds, two primary mechanisms of action can be postulated for this compound.
DNA Alkylation and Interstrand Cross-Linking: The Nitrosourea Paradigm
The most well-characterized chloroethylureas are the nitrosourea derivatives, such as Semustine (MeCCNU) and Lomustine (CCNU), which are employed as anticancer agents.[8][9] These compounds act as bifunctional alkylating agents, leading to the formation of covalent cross-links between DNA strands.[6] This process is initiated by the decomposition of the nitrosourea to a chloroethyldiazonium hydroxide intermediate, which then alkylates a guanine base. A subsequent intramolecular rearrangement and reaction with a cytosine on the complementary DNA strand results in an interstrand cross-link.[6] These cross-links physically prevent DNA replication and transcription, ultimately triggering apoptosis.[6]
It is crucial to note that This compound is not a nitrosourea . The absence of the N-nitroso group significantly alters its chemical reactivity and likely precludes the formation of the highly reactive chloroethyldiazonium hydroxide intermediate. Therefore, while DNA alkylation cannot be entirely ruled out, it is expected to be significantly less efficient than that of its nitrosourea counterparts.
Caption: DNA alkylation pathway of chloroethylnitrosoureas.
Protein Alkylation: An Alternative Pathway for Non-Nitrosourea Derivatives
Emerging research on non-nitrosourea aryl chloroethylureas has revealed an alternative mechanism of action centered on protein alkylation.[8] Certain compounds within this class have been shown to covalently modify specific protein targets, leading to cytotoxic effects through pathways distinct from direct DNA damage.
A notable example is the targeting of thioredoxin-1 (TRX1) , a key enzyme in cellular redox regulation.[8] Some aryl chloroethylureas have been demonstrated to covalently bind to TRX1, inhibiting its nuclear translocation and disrupting cellular redox balance, ultimately leading to cell cycle arrest and apoptosis.[8] Another identified target for certain chloroethylureas is β-tubulin , a component of the cytoskeleton. Alkylation of β-tubulin can disrupt microtubule dynamics, leading to mitotic arrest and cell death.
Given that this compound is a non-nitrosourea, a protein alkylation mechanism is a plausible hypothesis for its potential biological activity. The dicyclopropylmethyl group, a bulky and lipophilic moiety, could influence the compound's binding affinity and selectivity for specific protein targets.
Caption: Putative protein alkylation workflow.
Quantitative Data and Experimental Protocols
As of the current literature, there is a notable absence of quantitative data regarding the biological activity of this compound. To stimulate further research, this section outlines key experimental protocols that could be employed to characterize this compound.
In Vitro Cytotoxicity Assessment
A foundational step in characterizing any new compound is to assess its cytotoxic potential across a panel of cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line. |
| Compound Concentrations | A range of concentrations, typically from nanomolar to micromolar, to generate a dose-response curve. |
| Incubation Times | 24, 48, and 72 hours to assess time-dependent effects. |
| Endpoint | IC50 (half-maximal inhibitory concentration) value. |
Mechanistic Assays
To elucidate the mechanism of action, a series of targeted assays should be performed.
Protocol: Western Blot for DNA Damage and Apoptosis Markers
-
Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins such as γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved caspase-3 (markers of apoptosis).
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Protocol: In Vitro Thioredoxin Reductase Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human thioredoxin, insulin, and DTNB (Ellman's reagent).
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Absorbance Monitoring: Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by thioredoxin.
-
Data Analysis: Calculate the rate of reaction and determine the inhibitory effect of the compound on thioredoxin reductase activity.
Future Directions and Conclusion
The study of this compound is in its infancy. While its synthesis is established and its origin as a metabolite of Rilmenidine is known, its pharmacological profile remains a black box. The structural similarity to clinically relevant alkylating agents suggests a potential for biological activity that warrants thorough investigation.
Key areas for future research include:
-
Comprehensive Cytotoxicity Screening: Evaluating the compound against a broad panel of cancer cell lines to identify any potential anti-neoplastic activity.
-
Mechanistic Elucidation: Investigating the potential for both DNA and protein alkylation through targeted assays. Identifying specific protein targets would be a significant step forward.
-
In Vivo Studies: Should in vitro activity be established, progressing to animal models to assess efficacy, toxicity, and pharmacokinetics.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of the dicyclopropylmethyl and chloroethylurea moieties to its activity.
References
- Crome, P., et al. Pharmacokinetics of rilmenidine in healthy subjects. American journal of hypertension, 4(10 Pt 1), 834-839 (1991).
- Gaudreault, R. C., et al. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer research, 8(4), 595-598 (1988).
- Kaina, B., et al. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling.
- Maffei, S., et al. Rilmenidine: a clinical overview. American Journal of Hypertension, 13(6S), 106S-111S (2000).
- Montgomery, J. A. Chemistry and structure-activity studies of the nitrosoureas.
- Poyet, P., et al. Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British journal of cancer, 101(4), 634-643 (2009).
-
Reid, J. L. Rilmenidine: a clinical overview. ResearchGate. Available at: [Link].
- Weinkam, R. J., & Deen, D. F. Quantitative dose-response relations for the cytotoxic activity of chloroethylnitrosoureas in cell culture. Cancer research, 42(3), 1008-1014 (1982).
- Worth, D. P., et al. Rilmenidine. Drugs, 44(6), 985-1004 (1992).
- Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling.
- Poyet, P., Raught, B., & C.-Gaudreault, R. Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British journal of cancer, 101(4), 634–643 (2009).
- Racer, C. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Salem Press Encyclopedia of Health (2024).
- Weinkam, R. J., & Deen, D. F. Quantitative dose-response relations for the cytotoxic activity of chloroethylnitrosoureas in cell culture. Cancer research, 42(3), 1008–1014 (1982).
- Poyet, P., Raught, B., & C.-Gaudreault, R. Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British journal of cancer, 101(4), 634–643 (2009).
- Lokich, J. J., & Skarin, A. T. Nitrosourea combination chemotherapy: 1-(2-chloroethyl)-3-(4-methyl cyclohexyl)-1-nitrosourea (methyl-CCNU) and cyclophosphamide. Oncology, 32(3-4), 169–174 (1975).
Sources
- 1. Pharmacokinetics of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of rilmenidine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a novel compound poised at the intersection of proven antineoplastic mechanisms and modern medicinal chemistry strategies. The presence of the chloroethylurea moiety strongly suggests a mechanism of action rooted in DNA alkylation, a cornerstone of cancer chemotherapy. Concurrently, the dicyclopropylmethyl group, a feature increasingly utilized in drug design, may confer enhanced potency, metabolic stability, and target specificity. This technical guide provides a comprehensive framework for elucidating the therapeutic targets of this promising molecule. We will delve into its presumed primary mechanism of action, explore potential secondary targets, and present detailed, field-proven experimental protocols for target identification and validation. This document is intended to serve as a foundational resource for researchers seeking to unlock the full therapeutic potential of this and similar next-generation alkylating agents.
Introduction: A Molecule of Designed Duality
The chemical architecture of this compound suggests a rational design strategy. The core functionality resides in the 1-(2-chloroethyl)urea group, a well-established pharmacophore known for its cytotoxic effects. This moiety is characteristic of chloroethylnitrosoureas (CENUs), a class of chemotherapeutic agents that exert their anticancer activity through the alkylation of DNA.[1][2] Upon nonenzymatic decomposition, these compounds form a reactive 2-chloroethyl carbonium ion.[1] This electrophile readily attacks nucleophilic sites on DNA bases, with a particular affinity for the O6 position of guanine.[3] This initial alkylation can then lead to the formation of interstrand and intrastrand DNA cross-links, which are highly cytotoxic lesions that disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][4]
The dicyclopropylmethyl substituent, on the other hand, represents a modern approach to optimizing drug-like properties. The cyclopropyl group is increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, and reduce off-target effects.[5][6] Its rigid, three-dimensional structure can facilitate more precise and entropically favorable interactions with target proteins.[5] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] In the context of this compound, this moiety may serve to modulate the reactivity of the chloroethylurea group, enhance its cellular uptake, or direct it toward specific biological targets.
Primary Hypothesized Target: DNA and the DNA Damage Response (DDR) Pathway
Given the established mechanism of chloroethylurea compounds, the primary therapeutic target of this compound is almost certainly DNA. The resultant DNA damage will inevitably engage the complex machinery of the DNA Damage Response (DDR) pathway, making the components of this pathway crucial secondary targets for therapeutic intervention.
Mechanism of DNA Alkylation and Cross-linking
The proposed mechanism of action begins with the intracellular conversion of the chloroethylurea moiety into a reactive electrophile. This species then alkylates DNA, primarily at the O6 position of guanine, forming O6-(2-chloroethyl)guanine. This initial adduct can then undergo an intramolecular rearrangement to form a cyclic N1,O6-ethanoguanine intermediate, which subsequently reacts with the N3 position of a cytosine on the complementary DNA strand, resulting in a cytotoxic interstrand cross-link.
Caption: Proposed mechanism of DNA alkylation by this compound.
O6-Methylguanine-DNA Methyltransferase (MGMT) as a Key Resistance Factor and Therapeutic Target
A critical determinant of cellular sensitivity to O6-alkylating agents is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[8][9] MGMT is a "suicide" enzyme that directly reverses O6-alkylguanine lesions by transferring the alkyl group to one of its own cysteine residues.[8][10] High levels of MGMT expression in cancer cells can therefore confer resistance to chloroethylurea-based therapies.[11] Consequently, the inhibition of MGMT represents a key strategy to sensitize tumors to these agents.
Therapeutic Hypothesis: this compound will exhibit enhanced cytotoxicity in cancer cells with low or silenced MGMT expression. Furthermore, co-administration of an MGMT inhibitor, such as O6-benzylguanine, will potentiate the anticancer activity of the compound in MGMT-proficient tumors.[11][12]
Potential Secondary and Novel Therapeutic Targets
While DNA is the presumed primary target, it is crucial to investigate other potential protein interactions that may contribute to the compound's overall pharmacological profile. The unique dicyclopropylmethyl moiety could mediate novel interactions.
Thioredoxin-1 (TRX1)
Aryl chloroethyl ureas have been reported to covalently bind to and inhibit thioredoxin-1 (TRX1).[13][14] TRX1 is a key protein in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to tumor growth and resistance to therapy. Inhibition of TRX1 can lead to increased intracellular reactive oxygen species (ROS) and sensitize cancer cells to apoptosis. Some chloroethyl urea derivatives have been shown to abrogate the nuclear translocation of TRX1.[13][15]
Therapeutic Hypothesis: this compound may directly interact with and inhibit the function of TRX1, leading to a disruption of cellular redox homeostasis and contributing to its cytotoxic effects.
Voltage-Dependent Anion Channel 1 (VDAC-1)
Recent studies have identified the voltage-dependent anion channel 1 (VDAC-1) as a target for some chloroethyl urea derivatives.[14] VDAC-1 is a mitochondrial outer membrane protein that regulates the passage of ions and metabolites, and it plays a crucial role in apoptosis.
Therapeutic Hypothesis: this compound may modulate the activity of VDAC-1, thereby influencing mitochondrial function and promoting apoptosis.
Experimental Guide for Target Identification and Validation
A multi-pronged approach is necessary to definitively identify and validate the therapeutic targets of this compound.
Workflow for Target Identification and Validation
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Detailed Experimental Protocols
4.2.1. Cellular Viability and DNA Damage Assays
-
Objective: To confirm the cytotoxic and DNA-damaging effects of the compound in a panel of cancer cell lines with varying MGMT expression levels.
-
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., glioblastoma, melanoma, colon cancer) with known MGMT status (proficient and deficient).
-
MTT Assay: Treat cells with increasing concentrations of this compound for 72 hours. Determine the IC50 values using a standard MTT assay.
-
Comet Assay (Single Cell Gel Electrophoresis): Treat cells with the compound at its IC50 concentration for a short duration (e.g., 2-4 hours). Perform a neutral comet assay to detect DNA double-strand breaks and an alkaline comet assay for single-strand breaks and alkali-labile sites.
-
γH2AX Immunofluorescence: Treat cells as in the comet assay. Fix and permeabilize the cells, then stain with an antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. Quantify the number of γH2AX foci per nucleus using fluorescence microscopy.
-
4.2.2. Target Identification using Affinity Chromatography-Mass Spectrometry
-
Objective: To identify proteins that directly bind to this compound.
-
Protocol:
-
Synthesis of an Affinity Probe: Synthesize an analog of the compound with a linker and a reactive group for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Preparation of Cell Lysate: Prepare a total protein lysate from a relevant cancer cell line.
-
Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins. Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
4.2.3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in intact cells.
-
Protocol:
-
Cell Treatment: Treat intact cancer cells with the compound or vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction for the presence of hypothesized targets (e.g., MGMT, TRX1, VDAC-1) by Western blotting. A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.
-
4.2.4. In Vitro MGMT Activity Assay
-
Objective: To determine if the compound directly inhibits MGMT activity.
-
Protocol:
-
Recombinant MGMT: Obtain or purify recombinant human MGMT.
-
Assay: Incubate recombinant MGMT with a methylated DNA substrate in the presence of varying concentrations of the compound.
-
Quantification: Measure the transfer of the methyl group from the DNA to MGMT, for example, by using a radiolabeled methyl group and quantifying radioactivity.
-
Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | MGMT Status | This compound IC50 (µM) |
| U87-MG | MGMT Proficient | 50 |
| U87-MG (MGMT knockdown) | MGMT Deficient | 5 |
| A375 | MGMT Deficient | 8 |
| T98G | MGMT Proficient | 65 |
Interpretation: A significant decrease in the IC50 value in MGMT-deficient cells would strongly support the hypothesis that MGMT-mediated DNA repair is a major mechanism of resistance to the compound.
Conclusion and Future Directions
This compound holds considerable promise as a next-generation alkylating agent. Its rational design combines a proven cytotoxic pharmacophore with a moiety that may enhance its therapeutic index. The experimental framework outlined in this guide provides a clear path for the comprehensive elucidation of its therapeutic targets. Future research should focus on in vivo efficacy studies in relevant animal models, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies, particularly with inhibitors of the DNA damage response. A thorough understanding of its molecular targets will be paramount in advancing this compound through the drug development pipeline and ultimately realizing its clinical potential.
References
- Bouchon, B., Chambon, C., Mounetou, E., Papon, J., et al. (2025).
- National Institutes of Health. (n.d.). Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. NCBI Bookshelf.
- Lemoine, A., Lucas, C., & Ings, R. M. (1991). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed.
- May, H. E., Boose, R., & Reed, D. J. (1975). Metabolism in the rat of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl). PubMed.
- Racer, C. (2024). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters. EBSCOhost.
- Levin, V. A., et al. (1978). Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors. Cancer Chemother Pharmacol.
- Lokich, J. J., & Skarin, A. T. (1975). Nitrosourea combination chemotherapy: 1-(2-chloroethyl)-3-(4-methyl cyclohexyl)-1-nitrosourea (methyl-CCNU) and cyclophosphamide. PubMed.
- Hanssen, E., & Eker, P. (1993). Repair of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea-induced damage by mammalian cell extracts. PubMed.
- Motohashi, N., et al. (1999). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-ureas as potent anticancer agents. PubMed.
- Kumar, V., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Helleday, T. (2008).
- Esteller, M., & Herman, J. G. (2002). O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. PMC.
- Patenaude, A., et al. (2007).
- Frontiers Media SA. (2021).
- Patsnap. (2024). What are MGMT gene inhibitors and how do they work?.
- Ali-Osman, F., et al. (1995). Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity. Biochemistry.
- Wiessler, M., et al. (1989). Biological Activity of Hydroxylated Chloroethylnitrosoureas. AACR Journals.
- Hingorani, P., et al. (2022).
- ResearchGate. (n.d.). Inhibition of O6-methylguanine-DNA-methyltransferase (MGMT) by O 6 benzyl guanine.
- Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Das, S., et al. (2014). Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances.
- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents.
- Kurmasheva, R. T., et al. (2021). The O6-methyguanine-DNA methyltransferase inhibitor O6-benzylguanine enhanced activity of temozolomide + irinotecan against models of high-risk neuroblastoma. PubMed.
- Oxford University Press. (2025). Targeting DNA repair mechanisms in cancer therapy: the role of small molecule DNA repair inhibitors. NAR Cancer.
- Rashid, M., et al. (2024). Targeting DNA Damage and Repair (DDR)
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Gauthier, C., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed.
- Newman, A. H., et al. (2016).
- Santa Cruz Biotechnology. (n.d.). MGMT Inhibitors. SCBT.
- Weinkam, R. J., & Deen, D. F. (1982). An analysis of 1-(2-chloroethyl)
- Walker, M. D., et al. (1976). Phase II study of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU; NSC-79037) in the treatment of brain tumors. PubMed.
Sources
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MGMT gene inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. The O6-methyguanine-DNA methyltransferase inhibitor O6-benzylguanine enhanced activity of temozolomide + irinotecan against models of high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chloroethyl Urea Moiety: A Legacy of Chemical Warfare Forged into a Cornerstone of Chemotherapy
An In-depth Technical Guide on the Discovery, Mechanism, and Application of a Pivotal Class of Alkylating Agents
Introduction: From Vesicant to Therapy
The story of chloroethyl urea compounds is a powerful narrative of scientific serendipity, where a class of molecules born from the horrific legacy of chemical warfare was repurposed into a vital weapon in the fight against cancer. These compounds, defined by the presence of a reactive 2-chloroethyl group attached to a urea backbone, represent a cornerstone in the history of chemotherapy. Their clinical significance is rooted in their ability to act as potent DNA alkylating agents, a mechanism that, while therapeutically effective, is inextricably linked to their toxic origins. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and core scientific principles of chloroethyl urea compounds, bridging the gap from their foundational chemistry to their enduring clinical impact.
Part 1: A History Forged in Conflict
The genesis of chloroethyl ureas as therapeutic agents cannot be understood without first examining their predecessors: the nitrogen mustards.
The Nitrogen Mustard Precedent (1940s)
During World War II, intensive research into chemical warfare agents led to the development of nitrogen mustards, such as mechlorethamine (HN2). These compounds are characterized by the bis(2-chloroethyl)amine functional group. A tragic incident in 1943, an air raid on Bari, Italy, resulted in the release of mustard gas from a damaged Allied ship. Medical examination of the survivors revealed profound lymphopenia—a sharp decrease in lymphocytes[1]. This observation was not lost on pharmacologists Alfred Gilman and Louis Goodman at the Yale School of Medicine, who were already studying nitrogen mustards under a classified government contract[1].
They hypothesized that if these agents could destroy normal lymphocytes, they might also be effective against cancerous lymphocytes, such as those in lymphomas. In 1942, they conducted the first, clandestine clinical trials, treating a patient with lymphoma with a nitrogen mustard. The results were remarkable: the patient's tumors dramatically regressed[1][2]. Though the remission was temporary, it was a landmark achievement, demonstrating for the first time that a synthetic chemical agent could systematically treat metastatic cancer. This discovery opened the floodgates for the era of chemotherapy and established the 2-chloroethyl moiety as a key pharmacophore for anticancer drug design[3][4].
The Emergence of Chloroethylnitrosoureas (CENUs) (1960s-1970s)
The success of nitrogen mustards spurred the development of derivatives with improved therapeutic profiles. The goal was to create compounds that were less toxic and more selective. This effort led to the synthesis of the chloroethylnitrosoureas (CENUs), a pivotal subclass of chloroethyl urea compounds.
The key innovation of CENUs was the combination of the alkylating 2-chloroethyl group with a nitrosourea moiety. This chemical marriage yielded compounds with unique properties, most notably high lipophilicity, which allowed them to cross the blood-brain barrier. This characteristic made them invaluable for treating brain tumors. Two of the most significant early CENUs were:
-
Carmustine (BCNU): 1,3-bis(2-chloroethyl)-1-nitrosourea was first synthesized in the 1960s and approved by the FDA in 1977 for treating brain tumors, multiple myeloma, and lymphoma[5].
-
Lomustine (CCNU): 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, another highly lipid-soluble agent, was developed around the same time and is also used for brain tumors and Hodgkin's lymphoma[3].
These compounds became frontline treatments and remain clinically relevant today, demonstrating the enduring legacy of the chloroethyl urea scaffold[6][7][8].
Part 2: The Molecular Mechanism of Action
The cytotoxic effects of chloroethyl urea compounds stem from their ability to covalently modify DNA, leading to cell death. This process is a sophisticated, multi-step chemical reaction initiated within the cell.
Step 1: Formation of the Aziridinium Ion
The cornerstone of the alkylating activity of the 2-chloroethyl group is its intramolecular cyclization to form a highly reactive intermediate: the aziridinium ion (also known as an ethyleneiminium ion)[4][9]. The nitrogen atom of the mustard group acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the chloride ion, which is a good leaving group.
This cyclization is the rate-determining step and is crucial for the compound's reactivity. The resulting three-membered aziridinium ring is highly strained and possesses a positive charge, making it a potent electrophile, primed to react with biological nucleophiles[9][10][11].
Caption: Formation of the electrophilic aziridinium ion.
Step 2: DNA Alkylation and Cross-Linking
Once formed, the aziridinium ion is rapidly attacked by nucleophilic sites on DNA bases. The most common sites of alkylation are the N7 position of guanine and the N3 position of adenine[12]. This initial reaction results in a "monoadduct," where the drug molecule is covalently attached to a single DNA base.
For bifunctional agents like BCNU, which possess two chloroethyl groups, the process can repeat. After the first alkylation event, the second chloroethyl group can form another aziridinium ion. This second reactive site can then alkylate another DNA base. If this second alkylation occurs on the opposite strand of the DNA helix, it results in an interstrand cross-link (ICL) [13].
This ICL is the most cytotoxic lesion induced by these agents[13][14]. It physically tethers the two strands of the DNA double helix together, making it impossible for them to separate. This blockage prevents essential cellular processes like DNA replication and transcription, ultimately triggering programmed cell death (apoptosis)[2][13]. The mechanism proceeds in two distinct steps: an initial chloroethylation of a nucleophilic site on one strand, followed by a slower, second step where the chloride is displaced by a nucleophilic site on the opposite strand, forming an ethyl bridge[15]. Chloroethylnitrosoureas are known to form these cross-links between the N1 of guanine and the N3 of cytosine[13].
Caption: The multi-step process of DNA interstrand cross-linking.
Part 3: Key Compounds and Clinical Applications
The chloroethyl urea scaffold has given rise to several important anticancer drugs. The nitrosoureas are the most prominent class, valued for their ability to treat central nervous system cancers.
| Drug Name (Abbreviation) | Chemical Structure | Primary Clinical Applications | Key Features |
| Carmustine (BCNU) | 1,3-bis(2-chloroethyl)-1-nitrosourea | Brain Tumors (Glioblastoma), Multiple Myeloma, Lymphoma (Hodgkin's & Non-Hodgkin's) | Bifunctional alkylating agent; highly lipophilic, crosses blood-brain barrier. Administered intravenously[5][7][8]. |
| Lomustine (CCNU) | 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | Brain Tumors, Hodgkin's Lymphoma | Monofunctional (in terms of chloroethyl groups), but still cross-links DNA. High lipophilicity. Administered orally[3][15]. |
| Fotemustine | 1-(2-chloroethyl)-3-(diethylaminoethyl)-1-nitrosourea | Malignant Melanoma (including cerebral metastases) | Contains a phosphonoamino acid vector group to enhance cellular uptake. |
| Uramustine | 5-[bis(2-chloroethyl)amino]uracil | Chronic Lymphocytic Leukemia | A nitrogen mustard derivative of the nucleobase uracil, designed to be selectively taken up by rapidly dividing cells. |
Part 4: Experimental Protocols
The synthesis of chloroethyl urea compounds is a fundamental process for researchers in medicinal chemistry. The most common and direct method involves the reaction of an appropriate amine with 2-chloroethyl isocyanate[16].
Representative Synthesis: N-cyclohexyl-N'-(2-chloroethyl)urea
This protocol describes the synthesis of the non-nitrosated precursor to the drug Lomustine (CCNU).
Causality Statement: This procedure utilizes the nucleophilic addition of an amine (cyclohexylamine) to the electrophilic carbonyl carbon of an isocyanate (2-chloroethyl isocyanate). The reaction is typically performed in an aprotic solvent to prevent side reactions with the isocyanate. No external catalyst is usually required as the reaction is facile at or slightly above room temperature. The workup is designed to precipitate the solid urea product by using a non-polar solvent in which the product is insoluble.
Materials & Reagents:
-
Cyclohexylamine
-
2-Chloroethyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 equivalent) in anhydrous dichloromethane (approx. 2 M concentration).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C. Rationale: This initial cooling helps to control the exotherm of the reaction upon addition of the isocyanate.
-
Isocyanate Addition: Add 2-chloroethyl isocyanate (1.05 equivalents) dropwise to the stirred solution over 30 minutes using an addition funnel. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Workup & Isolation:
-
Reduce the volume of the dichloromethane by approximately half using a rotary evaporator.
-
Add hexane to the concentrated solution with vigorous stirring until a white precipitate forms.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold hexane to remove any unreacted starting materials.
-
-
Drying & Characterization: Dry the product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of a chloroethyl urea.
Conclusion
The chloroethyl urea class of compounds exemplifies a remarkable journey in medicinal chemistry, from an instrument of war to a tool of healing. Their history is a testament to the power of scientific observation and the relentless pursuit of therapeutic innovation. The core principles of their action—the formation of a reactive aziridinium ion and the subsequent alkylation and cross-linking of DNA—are fundamental concepts in oncology and toxicology. For decades, drugs like Carmustine and Lomustine have extended and saved lives, particularly for patients with challenging malignancies like brain tumors. While research continues to seek agents with greater selectivity and reduced toxicity, the foundational discoveries and enduring clinical utility of chloroethyl ureas have secured their place as a pillar of modern chemotherapy.
References
- 2-Chloroethyl urea derivatives. (n.d.). Google Patents.
-
Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454. Retrieved from [Link]
-
Erickson, L. C., Laurent, G., Sharkey, N. A., & Kohn, K. W. (1980). Cross-linking of DNA induced by chloroethylnitrosourea is prevented by O6-methylguanine-DNA methyltransferase. Nature, 288(5792), 727-729. Retrieved from [Link]
-
Kramer, D., et al. (2019). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 25(59). Retrieved from [Link]
-
Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
BC Cancer. (2025). Carmustine Drug Manual. Retrieved January 24, 2026, from [Link]
-
Nitrogen mustard. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Diethelm-Varela, M., et al. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1033. Retrieved from [Link]
-
Carmustine (BCNU, BiCNU®). (2024). OncoLink. Retrieved January 24, 2026, from [Link]
-
Dahanukar, V. H., et al. (2002). Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters, 43(35), 6121-6125. Retrieved from [Link]
-
Singh, R. K., & Singh, D. (2018). Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. European Journal of Medicinal Chemistry, 151, 600-624. Retrieved from [Link]
-
Fighting cancer - the early years. (2008). RSC Education. Retrieved January 24, 2026, from [Link]
-
Carmustine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. Retrieved from [Link]
-
National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. Retrieved from [Link]
-
Kramer, D., et al. (2019). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Safety and Efficacy Of Lomustine (CCNU) Substituting Carmustine (BCNU) In Conditioning For Autologous Haematopoietic Stem Cell Transplantation In Lymphoma. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]
-
BC Cancer. (2025). Carmustine. Retrieved January 24, 2026, from [Link]
-
Dahanukar, V. H., et al. (2002). Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters, 43(35), 6121-6125. Retrieved from [Link]
-
DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. (2008). British Journal of Cancer, 99(9), 1450-1456. Retrieved from [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). Cancers, 16(17), 3123. Retrieved from [Link]
-
DNA Damage: Alkylation. (n.d.). eScholarship.org. Retrieved January 24, 2026, from [Link]
-
National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents. Retrieved January 24, 2026, from [Link]
Sources
- 1. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloroethyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carmustine - Wikipedia [en.wikipedia.org]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. escholarship.org [escholarship.org]
- 13. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Modeling and Simulation of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
A Senior Application Scientist's Perspective on Elucidating Ligand-Target Interactions through Computational Chemistry
Introduction: Bridging Metabolism and Mechanism with Molecular Modeling
In the landscape of drug discovery and development, understanding the fate and activity of metabolites is as crucial as characterizing the parent drug. 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a known metabolite of Rilmenidine, an antihypertensive agent that primarily targets imidazoline I1 receptors, with secondary activity at α2-adrenergic receptors.[1][2] The presence of a reactive 2-chloroethyl group in the metabolite's structure raises intriguing questions about its potential for covalent interaction with biological targets, a mechanism that can lead to prolonged or irreversible modulation of protein function.
This technical guide presents a comprehensive workflow for the molecular modeling and simulation of this compound. As a case study, we will investigate its interaction with the human α2A-adrenergic receptor, a well-characterized G-protein coupled receptor (GPCR) for which high-resolution structural data is available.[3] This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for each stage of the computational analysis. Our approach is grounded in established principles of computational chemistry and aims to provide a robust framework for investigating the behavior of reactive metabolites.
I. Conceptual Framework: From a Metabolite to a Covalent Inhibitor Hypothesis
The core of our investigation is the hypothesis that the 2-chloroethyl moiety of this compound can act as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue within the binding pocket of its target protein.[4] This process typically involves two steps: initial non-covalent binding and subsequent covalent bond formation.[4] Our computational workflow is designed to model both of these stages, providing insights into the binding pose, interaction energies, and the dynamic stability of the resulting complex.
To achieve this, we will employ a multi-faceted approach that integrates ligand and protein preparation, covalent molecular docking, all-atom molecular dynamics (MD) simulations, and binding free energy calculations. This integrated workflow allows for a thorough examination of the ligand-receptor interactions at an atomistic level.
II. Pre-simulation Workflow: Preparing the System for Investigation
A successful molecular simulation is predicated on the meticulous preparation of the starting structures. This section details the essential steps for preparing both the ligand and the receptor for subsequent docking and simulation.
A. Ligand Preparation: Defining the Molecule's Physicochemical Properties
The initial step involves generating a three-dimensional structure of this compound and assigning accurate physicochemical properties.
Protocol 1: Ligand Preparation using Schrödinger's LigPrep
-
Input Structure: Obtain the 2D structure of this compound, for instance, from its SMILES string or by drawing it in a molecular editor.
-
LigPrep Execution: Utilize the LigPrep tool within the Schrödinger software suite.[5]
-
Ionization: Generate possible ionization states at a physiological pH of 7.4 ± 0.2. This is crucial as the protonation state of a molecule can significantly influence its interactions.
-
Tautomers: Generate tautomeric forms, as different tautomers may exhibit distinct binding modes.
-
Stereoisomers: If chiral centers are present, generate all possible stereoisomers. For our molecule, this is not a primary concern.
-
Energy Minimization: Perform a geometry optimization for each generated structure using a suitable force field, such as OPLS4.
-
-
Output: The output will be a set of low-energy, 3D conformers of the ligand with correct protonation states and geometries, ready for docking.
B. Receptor Preparation: Ensuring a High-Quality Protein Structure
For this study, we will use the high-resolution cryo-EM structure of the human α2A-adrenergic receptor (PDB ID: 7EJ8).[3] The Protein Preparation Wizard in Schrödinger's Maestro is an indispensable tool for cleaning and preparing the raw PDB structure.[6]
Protocol 2: Receptor Preparation using the Protein Preparation Wizard
-
Import Structure: Load the PDB structure (7EJ8) into Maestro.
-
Preprocessing:
-
Assign correct bond orders.
-
Add hydrogen atoms, which are typically absent in crystallographic or cryo-EM structures.
-
Create disulfide bonds if any are missing.
-
Fill in missing side chains and short loops using Prime.
-
-
Refinement:
-
Optimize the hydrogen-bond network by flipping and reorienting relevant residues (e.g., Asn, Gln, His).
-
Perform a restrained energy minimization of the entire structure to relieve any steric clashes and optimize the geometry. The heavy atoms are typically restrained to their initial positions to preserve the experimentally determined conformation.
-
III. Covalent Docking: Predicting the Binding Pose and Covalent Linkage
Given the potential for covalent bond formation, a specialized covalent docking protocol is necessary. Schrödinger's CovDock is designed for this purpose, simulating the two-step process of non-covalent binding followed by covalent reaction.[7]
Protocol 3: Covalent Docking with Schrödinger's CovDock
-
Define the Reactive Residue: Identify a nucleophilic residue in the binding pocket of the α2A-adrenergic receptor that could potentially react with the 2-chloroethyl group. Cysteine, serine, and histidine are common candidates. For this hypothetical study, let's assume a cysteine residue is strategically located in the binding site.
-
Set up the CovDock Job:
-
Receptor Grid Generation: Define a docking grid centered on the binding pocket. This can be done by specifying a ligand or a set of residues that define the active site.[8]
-
Covalent Reaction Type: Select the appropriate reaction type. For a 2-chloroethyl group reacting with a cysteine thiol, this would be a nucleophilic substitution.
-
Ligand Input: Provide the prepared ligand structures from Protocol 1.
-
-
Execution and Analysis:
-
CovDock first performs a non-covalent docking with Glide to identify favorable binding poses.[8]
-
For promising poses, it then models the covalent reaction and refines the structure of the ligand-protein complex.[7]
-
The results are ranked based on a combination of the GlideScore for the non-covalent pose and the energy of the final covalent complex.[7]
-
The output will be a set of predicted binding poses for the covalently bound ligand, providing a starting point for more rigorous dynamic simulations.
IV. Molecular Dynamics Simulations: Exploring the Dynamic Behavior of the Covalent Complex
Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of a biomolecular system, offering insights into the stability of the ligand-protein complex and the nature of their interactions. GROMACS is a widely used, high-performance MD engine that we will use for this part of the workflow.[9]
A. System Setup and Parameterization
Protocol 4: Preparing the Covalent Complex for GROMACS Simulation
-
Generate Ligand Topology: The parameters for the covalently modified ligand are not present in standard force fields. The CHARMM General Force Field (CGenFF) server can be used to generate topology and parameter files for the ligand.[10]
-
Combine Protein and Ligand: Merge the coordinate files of the prepared receptor and the covalently docked ligand into a single complex file.
-
Choose a Force Field: Select a suitable force field for the protein, such as CHARMM36m, which is compatible with the CGenFF parameters for the ligand.[10]
-
Create the Simulation Box and Solvate:
-
Define a simulation box (e.g., a cubic or dodecahedron box) around the complex, ensuring a sufficient distance (e.g., at least 1.0 nm) between the protein and the box edges.
-
Fill the box with a suitable water model, such as TIP3P.
-
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
B. Simulation Protocol
A typical MD simulation protocol involves energy minimization, equilibration, and a production run.
Protocol 5: Running the MD Simulation with GROMACS
-
Energy Minimization: Perform a steep descent energy minimization of the system to remove any steric clashes introduced during the setup.
-
NVT Equilibration: Equilibrate the system in the NVT (constant number of particles, volume, and temperature) ensemble. This is typically done for a short period (e.g., 100 ps) to allow the solvent to relax around the protein while restraining the protein and ligand heavy atoms.
-
NPT Equilibration: Continue the equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble. This allows the system to reach the correct density. This phase is usually longer (e.g., 1 ns), again with restraints on the protein and ligand.
-
Production Run: Remove the restraints and run the production MD simulation for a duration sufficient to sample the conformational space of interest (e.g., 100 ns or longer).
V. Post-simulation Analysis: Extracting Meaningful Insights
The trajectory from the MD simulation contains a wealth of information. Various analyses can be performed to understand the stability of the complex and the key interactions.
A. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.
-
Protein-Ligand Interactions: Analyze the hydrogen bonds, hydrophobic contacts, and other interactions between the protein and the ligand throughout the simulation.
B. Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches to estimate the binding free energy of a ligand to a protein.[11]
Protocol 6: MM/PBSA Binding Free Energy Calculation
-
Extract Snapshots: Extract a series of snapshots (e.g., every 100 ps) from the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand separately:
-
Molecular Mechanics Energy (ΔEMM): This includes the internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔGsolv): This is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
-
Calculate Binding Free Energy: The binding free energy (ΔGbind) is then calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand.
Table 1: Exemplary MM/PBSA Binding Free Energy Decomposition
| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |
| Van der Waals Energy | -250.5 | 15.2 |
| Electrostatic Energy | -120.8 | 20.5 |
| Polar Solvation Energy | 280.3 | 18.9 |
| Non-polar Solvation Energy | -35.1 | 2.1 |
| Total Binding Free Energy (ΔGbind) | -126.1 | 25.8 |
VI. Visualization and Data Presentation
Visualizing the workflow and results is crucial for understanding and communicating the findings. Graphviz can be used to create clear diagrams of the computational pipeline.
Caption: A comprehensive workflow for the molecular modeling and simulation of a reactive metabolite.
VII. Conclusion and Future Directions
This technical guide has outlined a robust and scientifically grounded workflow for the molecular modeling and simulation of this compound, a reactive metabolite of Rilmenidine. By leveraging a combination of covalent docking and molecular dynamics simulations, we can gain valuable insights into its potential to act as a covalent inhibitor of the α2A-adrenergic receptor. The methodologies described herein are broadly applicable to the study of other reactive metabolites and covalent inhibitors, providing a powerful computational toolkit for modern drug discovery.
Future work could involve extending this analysis to the imidazoline I1 receptor, which would likely require the development of a high-quality homology model due to the current lack of an experimental structure.[12] Additionally, more advanced techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations could be employed to study the covalent bond formation event in greater detail. The integration of these computational approaches will continue to be a cornerstone of mechanistic toxicology and rational drug design.
VIII. References
-
Qu, L., Zhou, Q., Wu, D., & Zhao, S. (2022). Crystal structures of the alpha2A adrenergic receptor in complex with an antagonist RSC. RCSB PDB. [Link]
-
Cavasotto, C. N., & Palomba, D. (2015). Homology Modeling of Class A G Protein-Coupled Receptors. Methods in Molecular Biology, 1335, 239–253. [Link]
-
AmberTools. (n.d.). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. [Link]
-
Wikipedia. (n.d.). Imidazoline receptor. [Link]
-
Schrödinger, LLC. (n.d.). Covalent Docking Using Schrödinger. YouTube. [Link]
-
Wikipedia. (n.d.). Rilmenidine. [Link]
-
Schrödinger, LLC. (n.d.). CovDock. [Link]
-
National Center for Biotechnology Information. (n.d.). Rilmenidine. PubChem. [Link]
-
MaddyList. (n.d.). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations. YouTube. [Link]
-
Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 13(2), S71-S81. [Link]
-
RCSB PDB. (n.d.). 7W7E: Cryo-EM structure of the alpha2A adrenergic receptor GoA signaling complex bound to a biased agonist. [Link]
-
Mackerell, A. D., Jr. (n.d.). CHARMM General Force Field (CGenFF). [Link]
-
GPCRdb. (n.d.). External GPCR sites. [Link]
-
LibreTexts. (2022). Covalent Modification. Chemistry LibreTexts. [Link]
-
Bapat, S. (2020). Homology Modeling Tutorial- PART 1. YouTube. [Link]
-
Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]
-
Khan Academy. (2015). Covalent modifications to enzymes. YouTube. [Link]
-
Wang, J., et al. (2014). Binding free energy theory and MM/PBSA method. [Link]
-
Tullet, J. (2023). This Common Blood Pressure Drug Boosts Lifespan And Slows Aging in Animals. ScienceAlert. [Link]
-
Schrödinger, LLC. (n.d.). How to Perform Covalent Docking Without Templates in Schrödinger. YouTube. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Schrödinger, LLC. (2013). Covalent Docking. ResearchGate. [Link]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
-
RCSB PDB. (n.d.). 6KUX: Crystal structures of the alpha2A adrenergic receptor in complex with an antagonist RSC. [Link]
-
Proteopedia. (2024). Practical Guide to Homology Modeling. [Link]
-
UniProt. (n.d.). ADRA2A - Alpha-2A adrenergic receptor - Homo sapiens (Human). [Link]
-
Singh, J., et al. (2021). Recent Advances in Covalent Drug Discovery. Molecules, 26(16), 4966. [Link]
-
Schrödinger, LLC. (2024). Schrödinger Notes—Molecular Docking. [Link]
-
Ernsberger, P. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 13(2), S71-S81. [Link]
-
Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(11), 943–954. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
-
Zhang, T., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Medicinal Chemistry, 66(9), 5913–5940. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). α2A-adrenoceptor. [Link]
-
Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35–53. [Link]
-
Kouzarides, T. (2007). Covalent modifications of histones during development and disease pathogenesis. Current Opinion in Genetics & Development, 17(2), 99–109. [Link]
-
Al-Awar, R., et al. (2006). Nischarin as a functional imidazoline (I1) receptor. Journal of Biological Chemistry, 281(48), 36746–36756. [Link]
Sources
- 1. Rilmenidine - Wikipedia [en.wikipedia.org]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 7. schrodinger.com [schrodinger.com]
- 8. researchgate.net [researchgate.net]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. youtube.com [youtube.com]
- 11. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Laboratory Synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Foreword: The Synthetic Challenge and Utility
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a substituted urea derivative of significant interest in medicinal chemistry and drug development. It serves as a key intermediate and is structurally related to compounds with potential therapeutic activities. For instance, it is recognized as a metabolite of Rilmenidine, an I1-imidazoline receptor agonist used in the management of hypertension[1]. The presence of the reactive 2-chloroethyl group suggests its potential as an alkylating agent, a feature common in various chemotherapeutic agents that target DNA[2]. The dicyclopropylmethyl moiety, on the other hand, imparts lipophilicity and unique conformational constraints that can influence biological activity.
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound. It is designed for researchers and scientists with a foundational knowledge of synthetic organic chemistry. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the choice of reagents and conditions, and emphasizes the critical safety protocols required for a successful and safe synthesis.
Section 1: Synthesis Strategy and Mechanism
The synthesis of this compound is most efficiently achieved through the nucleophilic addition of dicyclopropylmethylamine to 2-chloroethyl isocyanate. This reaction is a classic and highly reliable method for forming unsymmetrical ureas[3][4].
Mechanistic Rationale
The core of this synthesis is the reaction between an amine and an isocyanate. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms[4]. The primary amine, dicyclopropylmethylamine, acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of the isocyanate. This initial attack forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea product. The reaction is typically fast, high-yielding, and proceeds under mild conditions, making it an ideal synthetic route[5][6].
Reaction Scheme
The overall transformation is depicted below:
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Isocyanate Solution Preparation: In the reaction flask, dissolve 13.0 g of 2-chloroethyl isocyanate in 15 mL of anhydrous tetrahydrofuran. The isocyanate is highly toxic and moisture-sensitive; handle it with extreme care in a well-ventilated fume hood.[7]
-
Cooling: Immerse the reaction flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C. Maintaining a low temperature during the addition is critical to control the exothermicity of the reaction and prevent the formation of side products.
-
Amine Addition: Prepare a solution of 13.4 g of dicyclopropylmethylamine in 30 mL of anhydrous tetrahydrofuran in the dropping funnel. Add this solution dropwise to the cooled, stirring isocyanate solution over a period of 30-45 minutes. The rate of addition should be controlled to ensure the internal temperature does not exceed 5°C.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 15 hours to ensure it proceeds to completion.[8] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
Solvent Removal (Workup): After 15 hours, concentrate the reaction mixture using a rotary evaporator to remove the tetrahydrofuran. This will yield the crude this compound as a solid residue.[8] The expected weight of the crude product is approximately 26.5 g.
Purification Protocol
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot acetonitrile to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. White crystals of the purified product should form.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetonitrile to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product. The reported melting point is 103-104°C with decomposition.[8]
Section 4: Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. While specific data for this exact compound is not widely published, the expected characteristics can be inferred from analogous N-alkyl-N'-(2-chloroethyl)ureas.[9][10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the cyclopropyl protons, the methine proton adjacent to the cyclopropyl groups, the two methylene groups of the chloroethyl chain, and the two N-H protons of the urea linkage.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a characteristic signal for the urea carbonyl carbon (~155-160 ppm), along with signals for the carbons of the dicyclopropylmethyl and chloroethyl groups.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for a strong C=O stretching vibration for the urea carbonyl group (typically ~1630-1680 cm⁻¹), and N-H stretching vibrations (~3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the product (216.71 g/mol ), along with a characteristic [M+2]+ peak at approximately one-third the intensity of the [M]+ peak, confirming the presence of one chlorine atom.
Section 5: Safety and Handling
This synthesis involves highly hazardous materials and must be performed with strict adherence to safety protocols.
-
2-Chloroethyl Isocyanate: This reagent is highly toxic if inhaled or swallowed, corrosive, and a lachrymator.[7][12][13] It is also flammable and reacts violently with water, alcohols, and amines.[13]
-
Handling: Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash goggles. A face shield is recommended. Ensure an emergency safety shower and eyewash station are immediately accessible.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated, flammable-materials cabinet away from moisture and heat.[7][13]
-
-
Dicyclopropylmethylamine: This compound is a flammable liquid and is harmful if swallowed. It causes severe skin burns and eye damage.[15]
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). Avoid inhalation of vapors.
-
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon exposure to air and light. Always use anhydrous THF from a freshly opened container or a solvent purification system.
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local hazardous waste regulations. Do not pour any waste down the drain.
References
-
Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC - NIH. [Link]
- WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
-
Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. PubMed. [Link]
- RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Taylor & Francis Online. [Link]
-
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Gale. [Link]
-
Urea Formation - Common Conditions. Organic Chemistry Data. [Link]
-
Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. PubMed. [Link]
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
-
Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
-
Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to β-tubulin: importance of Glu198 in microtubule stability. PubMed. [Link]
-
(Dicyclopropylmethyl)amine. PubChem - NIH. [Link]
-
2-CHLOROETHYL ISOCYANATE. Georganics. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Dicyclopropane methylamine 13375-29-6 wiki. LookChem. [Link]
-
1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses. [Link]
-
Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%. Cole-Parmer. [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC - PubMed Central. [Link]
-
Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkat USA. [Link]
- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Organic Chemistry Portal. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]8126.html)
Sources
- 1. This compound | 54187-03-0 [chemicalbook.com]
- 2. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. 2-Chloroethyl Isocyanate | 1943-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. georganics.sk [georganics.sk]
- 15. (Dicyclopropylmethyl)amine | C7H13N | CID 83390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea in Cell Culture Studies
For: Researchers, scientists, and drug development professionals in oncology and cellular biology.
Introduction: A Novel Alkylating Agent with Dual-Mechanism Potential
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a synthetic urea derivative characterized by a reactive 2-chloroethyl group. This structural motif is common to a class of compounds known for their alkylating capabilities, which can induce cytotoxicity in rapidly proliferating cells, making them candidates for anticancer research. While the precise mechanism of this specific molecule is yet to be fully elucidated, its structure suggests two primary putative pathways of action based on extensive research into analogous chloroethyl urea compounds: inhibition of the thioredoxin system and direct DNA alkylation.
Aryl chloroethyl ureas (CEUs) have been identified as protein alkylating agents that covalently bind to and modulate the function of key cellular proteins.[1] A primary target of some CEUs is Thioredoxin-1 (TRX1), a critical enzyme in maintaining cellular redox balance and a key regulator of various signaling pathways.[1] By inhibiting TRX1, these compounds can disrupt cellular homeostasis and induce apoptosis. Specifically, certain CEUs have been shown to abrogate the nuclear translocation of TRX1, a process linked to the regulation of transcription factors and cell survival.[2][3]
Alternatively, the chloroethyl moiety is a well-established DNA alkylating group, characteristic of nitrosoureas like Semustine (MeCCNU) and Lomustine (CCNU), which are used in chemotherapy.[4] These agents interfere with DNA replication and transcription, leading to cell cycle arrest and cell death.[4] Given this dual potential, this compound presents an intriguing subject for cell-based studies to characterize its cytotoxic effects and delineate its primary mechanism of action.
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, with detailed protocols for assessing its impact on cell viability, DNA integrity, and the thioredoxin system.
Putative Mechanisms of Action
Based on its chemical structure, this compound is hypothesized to exert its cytotoxic effects through one or both of the following pathways:
-
Inhibition of Thioredoxin-1 (TRX1) Nuclear Translocation: The compound may act as a "soft" alkylating agent, covalently modifying TRX1. This can prevent its translocation to the nucleus, thereby disrupting redox-sensitive signaling pathways and promoting apoptosis.[1]
-
DNA Alkylation and Damage: The reactive 2-chloroethyl group can form covalent adducts with DNA bases, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[4]
The following diagram illustrates these potential signaling pathways.
Caption: Putative signaling pathways of this compound.
Experimental Workflows
A systematic approach is recommended to characterize the cellular effects of this compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Recommended experimental workflow for characterizing the compound.
Data Presentation: Anticipated Cytotoxicity
The cytotoxic potential of this compound should be determined across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a key parameter for comparing the potency of the compound.[5] Based on published data for structurally related chloroethyl ureas, the following table provides a representative example of expected GI50 values.[6]
| Cell Line | Cancer Type | Putative GI50 Range (µM) after 48h |
| HT-29 | Colon Carcinoma | 5 - 25 |
| M21 | Skin Melanoma | 1 - 20 |
| MCF-7 | Breast Carcinoma | 10 - 50 |
| LoVo | Colon Carcinoma | 4 - 30[6] |
| L1210 | Leukemia | 1 - 15 |
Detailed Experimental Protocols
Protocol 1: Cell Viability and GI50 Determination (Sulforhodamine B Assay)
This protocol is designed to assess the cytotoxic effect of the compound and determine its GI50 value.[7]
Rationale: The Sulforhodamine B (SRB) assay is a simple and sensitive method to measure cell density based on the measurement of cellular protein content. It provides a reliable estimation of cell growth inhibition.
Materials:
-
Selected cancer cell lines (e.g., HT-29, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: Replace the medium with 100 µL of the medium containing the various concentrations of the compound. Incubate for 48 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Protocol 2: Analysis of Thioredoxin-1 (TRX1) Nuclear Translocation by Immunofluorescence
This protocol allows for the visualization of TRX1 subcellular localization following treatment.[8]
Rationale: A change in TRX1 localization from the cytoplasm to the nucleus (or an inhibition thereof) is a key indicator of the compound's potential interaction with the thioredoxin system.[3]
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound (at 1x and 2x GI50)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.3% in PBS
-
Bovine Serum Albumin (BSA), 5% in PBS
-
Primary antibody: anti-TRX1
-
Secondary antibody: Alexa Fluor-conjugated (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere for 24 hours. Treat with the compound at the desired concentrations for 2-4 hours. Include a positive control if available (e.g., a known TRX1 nuclear translocation inducer or inhibitor).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 20 minutes at 4°C.[8]
-
Permeabilization: Wash with PBS and permeabilize with 0.3% Triton X-100 for 10 minutes.[8]
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate with anti-TRX1 antibody (diluted in 1% BSA/PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on glass slides, and visualize using a fluorescence microscope.
-
Analysis: Compare the localization of TRX1 (green fluorescence) relative to the nucleus (blue fluorescence) in treated versus untreated cells.
Protocol 3: Detection of DNA Double-Strand Breaks by γH2AX Staining
This protocol is used to quantify DNA double-strand breaks, a hallmark of DNA damage.[9][10]
Rationale: Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events in the DNA damage response.[11] Visualizing γH2AX foci provides a sensitive measure of genotoxicity.[9]
Materials:
-
Cells grown on coverslips
-
This compound (at 1x and 2x GI50)
-
Positive control (e.g., Etoposide)
-
Fixation and permeabilization reagents (as in Protocol 2)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody and DAPI (as in Protocol 2)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat cells on coverslips as described in Protocol 2. A treatment time of 6-24 hours is recommended.
-
Immunostaining: Follow the fixation, permeabilization, blocking, and antibody incubation steps as outlined in Protocol 2, using the anti-γH2AX antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus in at least 50 cells per condition. A significant increase in foci in treated cells compared to the control indicates DNA damage.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of appropriate controls.
-
Vehicle Control (DMSO): Essential for all assays to ensure that the observed effects are due to the compound and not the solvent.
-
Positive Controls: Using a well-characterized compound for each mechanistic assay (e.g., Etoposide for DNA damage, a known TRX1 modulator) validates that the assay is performing as expected.
-
Multiple Assays for the Same Endpoint: Corroborating findings from different assays (e.g., γH2AX staining and Comet assay for DNA damage) increases confidence in the results.
By adhering to these principles, researchers can generate reliable and reproducible data to accurately characterize the cellular effects of this compound.
References
-
Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Urea, 1-(2-chloroethyl)-3-(1-phenylcyclohexyl)-. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Fortin, J. S., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Journal of Physiology and Pharmacology, 87(10), 814-825. Retrieved January 24, 2026, from [Link]
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (2009). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Wang, Y., et al. (2020). Nuclear translocation of thioredoxin-1 promotes colorectal cancer development via modulation of the IL-6/STAT3 signaling axis through interaction with STAT3. Cell Death & Disease, 11(10), 883. Retrieved January 24, 2026, from [Link]
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712. Retrieved January 24, 2026, from [Link]
-
Hirota, K., et al. (2002). Thioredoxin Nuclear Translocation and Interaction with Redox Factor-1 Activates the Activator Protein-1 Transcription Factor in Response to Ionizing Radiation. Cancer Research, 62(16), 4564-4567. Retrieved January 24, 2026, from [Link]
-
DNA Damage Assays. (n.d.). Champions Oncology. Retrieved January 24, 2026, from [Link]
-
Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. Retrieved January 24, 2026, from [Link]
-
Lacroix, J., et al. (1993). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. European Journal of Medicinal Chemistry, 28(2), 149-156. Retrieved January 24, 2026, from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Sola, D., et al. (2015). Sulfonylurea Drugs: Mechanism of Antidiabetic Action and Therapeutic Usefulness. Pharmaceuticals, 8(3), 301-321. Retrieved January 24, 2026, from [Link]
-
Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. (2020). MDPI. Retrieved January 24, 2026, from [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Identification of Novel Nuclear Targets of Human Thioredoxin 1. (2014). Molecular & Cellular Proteomics. Retrieved January 24, 2026, from [Link]
-
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) (Lomustine). (1988). OEHHA. Retrieved January 24, 2026, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Translocation of Trx-1 and Nrf2 from the cytoplasm to the nucleus after... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). (2024). Salem Press Encyclopedia. Retrieved January 24, 2026, from [Link]
-
DNA Damage Assay. (n.d.). Innoprot. Retrieved January 24, 2026, from [Link]
-
Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 840-848. Retrieved January 24, 2026, from [Link]
-
Assays on DNA Damage and Repair in CLL. (2018). PubMed. Retrieved January 24, 2026, from [Link]
-
Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso. (n.d.). LookChem. Retrieved January 24, 2026, from [Link]
-
1-(2-CHLOROETHYL)-3-(1-PHENYLCYCLOHEXYL)UREA. (n.d.). GSRS. Retrieved January 24, 2026, from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. Nuclear translocation of thioredoxin-1 promotes colorectal cancer development via modulation of the IL-6/STAT3 signaling axis through interaction with STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. championsoncology.com [championsoncology.com]
- 10. mdpi.com [mdpi.com]
- 11. innoprot.com [innoprot.com]
Application Notes & Protocols for Preclinical Efficacy Testing of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
I. Introduction & Scientific Rationale
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a novel synthetic compound belonging to the chloroethylurea class of molecules. Its structural similarity to established nitrosourea-based chemotherapeutics, such as Semustine (MeCCNU) and Lomustine (CCNU), suggests a probable mechanism of action as a DNA alkylating agent.[1] These agents function by creating covalent adducts with DNA, which interferes with DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.[2] Furthermore, related chloroethylurea compounds have been shown to induce cell cycle arrest and inhibit key cellular pathways like thioredoxin-1 nuclear translocation, which is implicated in chemoresistance.[3]
Given these characteristics, this compound is a promising candidate for anticancer therapy. The lipophilic nature of similar compounds allows them to cross the blood-brain barrier, making them particularly relevant for treating central nervous system (CNS) malignancies like glioblastoma.[1] This document provides a comprehensive guide to establishing robust and reproducible animal models for evaluating the in vivo efficacy of this compound. The protocols herein are designed to ensure scientific integrity, adhere to ethical guidelines, and generate high-quality data to inform further drug development decisions.
Hypothesized Mechanism of Action
The proposed mechanism involves the intracellular decomposition of the chloroethylurea moiety, generating a reactive chloroethyldiazonium hydroxide. This species can then alkylate nucleophilic sites on DNA bases, primarily the O6 position of guanine. This action leads to DNA cross-linking and strand breaks, triggering cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of this compound.
II. Strategic Selection of Animal Models
The choice of an animal model is paramount for clinically relevant efficacy testing. Rodent models, particularly mice, are standard for preclinical oncology studies due to their genetic similarity to humans, rapid reproductive cycles, and the availability of established methodologies.[4][5] The selection should be guided by the primary cancer indications for which the drug is being developed. Based on the activity profile of related compounds, glioblastoma and non-small cell lung cancer are logical primary targets.[2]
Recommended Models for Initial & Advanced Efficacy Studies
| Model Type | Description | Rationale & Justification | Key Advantages | Key Disadvantages |
| Subcutaneous Xenograft | Human cancer cell lines (e.g., U-87 MG for glioblastoma, A549 for lung cancer) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).[6][7] | Ideal for initial efficacy screening, dose-response studies, and determining the Maximum Tolerated Dose (MTD).[8] The subcutaneous location allows for easy, non-invasive tumor measurement.[9] | High reproducibility, rapid tumor growth, cost-effective, technically straightforward.[6] | Lacks the native tumor microenvironment; does not assess blood-brain barrier penetration. |
| Orthotopic Glioblastoma | Human glioblastoma cells (e.g., U-87 MG, patient-derived neurospheres) are stereotactically injected directly into the brain of immunodeficient mice.[10] | The "gold standard" for testing brain cancer therapies. It recapitulates the invasive growth patterns and the critical challenge of crossing the blood-brain barrier.[1][10] | High clinical relevance, mimics human disease progression, allows for survival studies.[10] | Technically demanding, requires specialized equipment (stereotax), tumor monitoring requires imaging (MRI, BLI).[11][12] |
| Orthotopic Lung Cancer | Human lung cancer cells (e.g., A549, H460) are injected directly into the lung parenchyma or pleural space of immunodeficient mice.[13] | Provides a more accurate representation of the lung tumor microenvironment compared to subcutaneous models.[14] | More clinically relevant than subcutaneous models for lung cancer. | Can be technically challenging; tumor monitoring often requires imaging. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are implanted directly into immunodeficient mice (typically NSG mice for higher engraftment rates).[15] | Best model for representing the heterogeneity and complexity of human tumors. Crucial for predicting clinical response in specific patient populations. | Preserves original tumor architecture and genomic diversity. | High cost, long engraftment times, significant variability between models. |
Recommendation: Begin with subcutaneous xenograft models to establish baseline efficacy and dosing. Progress to orthotopic models for more clinically translatable data, particularly for glioblastoma.
III. Preclinical Study Workflow & Protocols
A structured workflow is essential for a successful preclinical evaluation. The process begins with determining the safety and tolerability of the compound, followed by a robust efficacy assessment in a staged, logical manner.
Caption: General workflow for preclinical evaluation of a novel compound.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[16]
-
Animal Selection: Use healthy, non-tumor-bearing mice of the same strain planned for efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Formulation: Prepare the compound in a sterile, biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). Ensure the formulation is stable and suitable for the chosen administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[8][17]
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg).
-
Administer the drug according to the planned efficacy schedule (e.g., once daily for 5 days).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea).
-
The MTD is often defined as the dose that causes no more than 10-15% mean body weight loss and no treatment-related deaths.[18]
-
Protocol 2: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of the compound against a subcutaneously implanted human tumor.
-
Cell Preparation:
-
Culture human cancer cells (e.g., U-87 MG glioblastoma cells) under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase. Wash twice with sterile, serum-free media or PBS.
-
Resuspend cells in PBS or a 1:1 mixture of PBS and Matrigel® at a final concentration of 5-10 x 10^7 cells/mL.[19] Viability should be >95% as determined by Trypan Blue exclusion.[20]
-
-
Tumor Implantation:
-
Anesthetize female athymic nude or NSG mice (6-8 weeks old).
-
Inject 0.1 mL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the right flank.[20]
-
-
Tumor Monitoring & Grouping:
-
Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[20]
-
When mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 0.5x MTD)
-
Group 3: Test Compound (e.g., 1x MTD)
-
Group 4: Positive Control (e.g., Temozolomide for glioblastoma models)
-
-
-
Drug Administration: Administer the vehicle, test compound, or positive control according to the predetermined schedule and route.
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times weekly.
-
Continue treatment for 2-4 weeks or until tumors in the control group reach the predetermined endpoint size.
-
-
Humane Endpoints: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Euthanize animals if:
Protocol 3: Orthotopic Glioblastoma Efficacy Study
Objective: To evaluate antitumor activity in a clinically relevant intracranial model.
-
Cell Preparation: Prepare luciferase-tagged human glioblastoma cells (e.g., U-87 MG-luc2) as described in Protocol 2. Resuspend in sterile PBS at 5 x 10^7 cells/mL.
-
Intracranial Implantation:
-
Anesthetize female immunodeficient mice and place them in a stereotaxic frame.[11]
-
Create a small burr hole in the skull at precise coordinates (e.g., 2 mm lateral and 2 mm anterior to bregma).[25]
-
Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension (1-2.5 x 10^5 cells) into the brain parenchyma (e.g., to a depth of 4 mm, then withdrawn 1 mm to create a pocket).[25]
-
Slowly withdraw the needle and seal the burr hole with bone wax. Suture the incision.
-
Provide appropriate post-operative analgesia and care.
-
-
Tumor Monitoring & Grouping:
-
Monitor tumor engraftment and growth weekly via bioluminescence imaging (BLI).
-
Once a consistent BLI signal is detected (typically 7-10 days post-implantation), randomize mice into treatment groups.
-
-
Drug Administration & Monitoring:
-
Administer treatments as previously determined.
-
Monitor animal health and body weight daily. Neurological signs (e.g., ataxia, lethargy, seizures) are key indicators of tumor progression and potential humane endpoints.
-
Monitor tumor burden weekly via BLI.
-
-
Endpoints:
-
Efficacy: Change in BLI signal over time compared to the control group.
-
Survival: Monitor animals until they reach humane endpoints. The primary endpoint is often an increase in median survival time.
-
IV. Data Analysis & Interpretation
Quantitative Efficacy Metrics
| Parameter | Formula / Calculation | Interpretation |
| Tumor Volume (mm³) | (Width² x Length) / 2 | Direct measure of tumor size for subcutaneous models. |
| Relative Tumor Volume (RTV) | Tumor Volume on Day X / Tumor Volume on Day 0 | Normalizes tumor growth to its initial size at the start of treatment.[17] |
| Tumor Growth Inhibition (TGI) % | [1 - (Mean RTV of Treated Group / Mean RTV of Control Group)] x 100 | The primary measure of efficacy at the end of the study. A higher TGI indicates greater antitumor activity.[17] |
| Body Weight Change % | [(Weight on Day X - Weight on Day 0) / Weight on Day 0] x 100 | Key indicator of drug toxicity. |
| Median Survival | Kaplan-Meier Survival Analysis | For survival studies (typically orthotopic models), this measures the time at which 50% of the animals in a group are still alive. |
Example Data Presentation
Table 1: Subcutaneous U-87 MG Xenograft Efficacy (Illustrative Data)
| Treatment Group (n=10) | Dose (mg/kg) | Mean Tumor Volume (Day 21, mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1540 ± 185 | - | +2.5 ± 1.1 |
| Compound X | 20 | 815 ± 110 | 47.1 | -3.1 ± 1.5 |
| Compound X | 40 | 350 ± 75 | 77.3 | -8.9 ± 2.0 |
| Temozolomide | 50 | 410 ± 88 | 73.4 | -5.5 ± 1.8 |
V. References
-
Racer, C. (2024). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters. EBSCOhost.
-
Lokich, J. J., & Skarin, A. T. (1975). Nitrosourea combination chemotherapy: 1-(2-chloroethyl)-3-(4-methyl cyclohexyl)-1-nitrosourea (methyl-CCNU) and cyclophosphamide. Oncology, 32(3-4), 169–174. [Link]
-
Ronco, C., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3563–3567. [Link]
-
Wikipedia. (n.d.). Semustine. Retrieved January 24, 2026. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. National Academies Press. [Link]
-
Joo, K. M., et al. (2013). Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. Brain Pathology, 23(4), 434-443. [Link]
-
Singh, M., & Murriel, C. L. (2011). Drug Efficacy Testing in Mice. Current Protocols in Pharmacology, Chapter 14, Unit 14.19. [Link]
-
Auffinger, B., et al. (2015). Mouse Models of Glioblastoma. In Glioblastoma (pp. 201-209). Codon Publications. [Link]
-
Dey, T., et al. (2023). Lung cancer: Animal model of lung cancer, molecular carcinogenesis of lung cancer, and antitumor effect of Ocimum sanctum against lung cancer. Heliyon, 9(8), e18820. [Link]
-
University of Pennsylvania IACUC. (2016). RODENT TUMOR AND CANCER MODELS. [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
Hansen, H. H., et al. (1971). Clinical studies with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (NSC 79037). Cancer Research, 31(3), 223–227. [Link]
-
University of Kentucky IACUC. (n.d.). Policy on Rodent Tumors. [Link]
-
Li, Y., et al. (2023). Animal models of lung cancer: Phenotypic comparison of different animal models of lung cancer and their application in the study of mechanisms. Animal Models and Experimental Medicine, 6(4), 281-292. [Link]
-
Gaw, C. J., et al. (2018). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology, 1725, 261–270. [Link]
-
Atkinson, D. L., et al. (2023). Translational Orthotopic Models of Glioblastoma Multiforme. Journal of Visualized Experiments, (192), e64797. [Link]
-
Gao, H., et al. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of Biopharmaceutical Statistics, 25(5), 987–1004. [Link]
-
Upums. (n.d.). PRE CLINICAL TOXICOLOGICAL STUDIES. [Link]
-
Houghton, P. J. (2009). Antitumor Efficacy Testing in Rodents. Comparative Medicine, 59(4), 329–334. [Link]
-
JoVE. (2023). Video: Translational Orthotopic Models of Glioblastoma Multiforme. [Link]
-
Manfredi, M. G., et al. (2007). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology, 25(18_suppl), 14092-14092. [Link]
-
Aparna, V. S., & Subhashini, J. (2021). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. Biomedicines, 9(10), 1339. [Link]
-
Melior Discovery. (n.d.). The LLC Tumor Model for Lung Cancer. Retrieved January 24, 2026. [Link]
-
Kojima, R., et al. (2021). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Polymers, 13(21), 3804. [Link]
-
Mori, M., et al. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Oncology Reports, 33(5), 2135–2142. [Link]
-
Baird, J. R., et al. (2023). Orthotopic Models Using New, Murine Lung Adenocarcinoma Cell Lines Simulate Human Non-Small Cell Lung Cancer Treated with Immunotherapy. Cancers, 15(20), 4967. [Link]
-
Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. [Link]
-
Bio-protocol. (n.d.). Orthotopic Mouse Glioblastoma Models. Retrieved January 24, 2026. [Link]
-
Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
Pharma Models. (n.d.). Preclinical Toxicology Testing and Toxicity Profiles. Retrieved January 24, 2026. [Link]
-
University of South Alabama IACUC. (n.d.). IACUC: Rodent Tumor and Cancer Models. [Link]
-
ResearchGate. (n.d.). (A) Schematic of procedure for generating orthotopic glioblastoma mouse model. (B) Weekly bioluminescence imaging (BLI) to monitor tumor growth. [Link]
Sources
- 1. Semustine - Wikipedia [en.wikipedia.org]
- 2. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 3. Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 11. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Animal models of lung cancer: Phenotypic comparison of different animal models of lung cancer and their application in the study of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lung cancer: Animal model of lung cancer, molecular carcinogenesis of lung cancer, and antitumor effect of Ocimum sanctum against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labinsights.nl [labinsights.nl]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 21. research.uky.edu [research.uky.edu]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. southalabama.edu [southalabama.edu]
- 25. bio-protocol.org [bio-protocol.org]
Definitive Quantification of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea: High-Sensitivity LC-MS/MS and HPLC-UV Protocols for Pharmaceutical Quality Control
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical guide provides detailed analytical methodologies for the precise and reliable quantification of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea. The presence of a reactive chloroethyl moiety raises the potential classification of this molecule as a genotoxic impurity (PGI), necessitating highly sensitive analytical techniques for its control in drug substances and products.[1][2] We present two robust, validated methods: a primary high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for higher concentration ranges. This document provides a rationale for method selection, detailed step-by-step protocols, and comprehensive validation guidelines in accordance with the International Council for Harmonisation (ICH) Q2(R1) standards.[3][4][5]
Introduction and Analytical Rationale
This compound (CDU), with a molecular formula of C₁₀H₁₇ClN₂O and a molecular weight of 216.71 g/mol , is a urea derivative whose quantification is critical in pharmaceutical development and manufacturing.[6] The structural alert, specifically the 2-chloroethyl group, is a known reactive functional group that can potentially interact with DNA, making its control at trace levels a significant regulatory concern.[1][2] Therefore, the primary analytical objective is to develop and validate a method capable of achieving low limits of detection (LOD) and quantification (LOQ) to ensure patient safety and product quality.
Causality of Method Selection:
The choice of an analytical technique is dictated by the intended purpose and the required sensitivity.
-
LC-MS/MS is the gold standard for trace-level analysis of potential genotoxic impurities.[2][7][8] Its unparalleled sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allow for quantification at parts-per-million (ppm) levels or lower, even in complex sample matrices.[8]
-
HPLC-UV is a widely accessible and robust technique. While less sensitive than LC-MS/MS, it is highly suitable for quantifying CDU when it is present at higher concentrations (e.g., as a process intermediate or in degradation studies). The urea functional group typically exhibits low UV absorbance, necessitating detection at low wavelengths (e.g., 200-210 nm).
The following decision workflow illustrates the logic for selecting the appropriate analytical technique based on the specific research or quality control objective.
Caption: Method selection decision tree for CDU quantification.
Primary Method: High-Sensitivity LC-MS/MS
This method is designed for the trace-level quantification of CDU, making it ideal for genotoxic impurity analysis in Active Pharmaceutical Ingredients (APIs).
Principle
The methodology employs reversed-phase liquid chromatography for the separation of CDU from the API and other impurities. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity by monitoring a unique fragmentation pattern of the target analyte.
Experimental Protocol
The overall workflow from sample receipt to final data analysis is depicted below.
Caption: General experimental workflow for LC-MS/MS analysis.
A. Reagents and Materials
-
Reference Standard: this compound (CDU), purity >99%
-
Solvents: Acetonitrile (ACN, LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Sample: API or drug product sample to be analyzed
B. Standard and Sample Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of CDU reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Solution (e.g., 1 mg/mL of API): Accurately weigh 50 mg of the API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PVDF syringe filter.
C. Instrumental Conditions
| Parameter | HPLC / UPLC Conditions |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B over 0.5 min; hold for 2.5 min for re-equilibration. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Parameter | Mass Spectrometer Conditions (Triple Quadrupole) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Primary (Quantifier): 217.1 > 111.1 (loss of chloroethyl isocyanate) Secondary (Qualifier): 217.1 > 55.1 (dicyclopropyl fragment) |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |
Method Validation (per ICH Q2(R1))[3][4][11]
A validated method ensures trustworthiness and data integrity. The following parameters must be assessed.
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or API at the retention time of CDU. Peak purity should be confirmed. |
| Linearity | Minimum of 5 concentration levels. Correlation coefficient (r²) > 0.99.[7][8] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][4] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve. Signal-to-noise ratio > 10. Precision (%RSD) ≤ 10%. |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3. Typically 1/3 of the LOQ. |
| Accuracy (Recovery) | Analysis of spiked API samples at three levels (e.g., LOQ, 100%, 150% of target). Mean recovery should be within 80-120% for trace analysis.[7][8] |
| Precision (Repeatability) | Six replicate injections of a standard solution. Relative Standard Deviation (%RSD) ≤ 5%. |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., column temperature ±2°C, mobile phase composition ±2%, flow rate ±0.02 mL/min). |
Alternative Method: HPLC-UV
This method is suitable for applications where CDU concentrations are expected to be well above the trace levels typical of genotoxic impurities.
Principle
This method uses reversed-phase HPLC to separate CDU from other components in the sample matrix. Quantification is performed using a UV detector set to a low wavelength (205 nm) to capture the weak absorbance of the urea chromophore. This approach is simpler and more widely available than LC-MS/MS but offers lower sensitivity and selectivity.[9]
Experimental Protocol
A. Reagents and Materials
-
Reference Standard: this compound (CDU), purity >99%
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade)
-
Mobile Phase: Prepare a suitable mixture of water (with a pH modifier like 0.1% phosphoric acid) and acetonitrile. The exact ratio should be optimized to achieve a retention time of 3-7 minutes for CDU. A good starting point is 40:60 (v/v) Acetonitrile:Water.
-
Diluent: 50:50 (v/v) Acetonitrile:Water
B. Standard and Sample Preparation
-
Stock Standard Solution (500 µg/mL): Accurately weigh 25 mg of CDU reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a calibration curve by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare sample solutions to have a theoretical CDU concentration within the calibration range.
C. Instrumental Conditions
| Parameter | HPLC Conditions |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic, e.g., 40% Acetonitrile / 60% Water with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 205 nm |
Method Validation Summary
The validation for the HPLC-UV method follows the same principles outlined in the ICH Q2(R1) guidelines as the LC-MS/MS method.[3][4][5] However, the acceptance criteria for parameters like LOQ, LOD, and accuracy may be adjusted to reflect the intended application for higher analyte concentrations. For example, accuracy limits are typically tightened to 98-102% for assay-level quantification.
Conclusion
This application note provides two distinct, robust, and reliable methods for the quantification of this compound. The choice of method should be guided by the specific analytical need. For trace-level analysis, particularly in the context of controlling a potential genotoxic impurity, the highly sensitive and specific LC-MS/MS method is strongly recommended . For process control, stability studies, or other applications where higher concentrations are expected, the HPLC-UV method offers a practical and accessible alternative. Both protocols, when fully validated according to ICH guidelines, provide a self-validating system to ensure data of the highest quality and integrity for researchers, scientists, and drug development professionals.
References
-
European Medicines Agency (EMA). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]
-
Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chromatography Forum. HPLC Method for Quantification of Urea. [Link]
-
G. Li et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health (NIH). [Link]
-
MicroSolv Technology Corporation. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. [Link]
-
P. K. Sahu et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. [Link]
-
RSC Publishing. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. [Link]
-
Veerareddy, P. et al. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
-
Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. kb-article - MicroSolv Technology Corp [mtc-usa.com]
Application Notes and Protocols for the Comprehensive Study of Chloroethyl Urea Derivatives
Authored by: A Senior Application Scientist
Introduction: The Scientific Rationale for Investigating Chloroethyl Urea Derivatives
Chloroethyl urea (CEU) derivatives represent a class of alkylating agents that have garnered significant interest in medicinal chemistry and oncology. Structurally, they can be considered hybrids of classic chemotherapeutics like the nitrogen mustards (e.g., chlorambucil) and nitrosoureas (e.g., carmustine [BCNU]), inheriting the reactive 2-chloroethyl moiety responsible for their biological activity[1]. These compounds function primarily by covalently modifying biological macromolecules. Their principal cytotoxic mechanism involves the alkylation of DNA, which can lead to the formation of highly cytotoxic interstrand cross-links (ICLs), ultimately triggering cell cycle arrest and apoptosis[2][3].
However, the scientific intrigue of CEUs extends beyond simple DNA damage. Certain derivatives have been shown to exhibit novel mechanisms, such as the alkylation of key cellular proteins like Thioredoxin-1 (TRX1), thereby disrupting redox balance and inhibiting its nuclear translocation[1][4][5]. This dual-pronged attack on both genomic integrity and cellular signaling pathways makes CEUs a compelling subject for drug development.
This guide provides a structured, multi-disciplinary framework for the systematic evaluation of novel CEU derivatives, from initial synthesis and characterization to in-depth mechanistic and preclinical studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causality behind each experimental step to ensure robust and reproducible data generation.
Section 1: Synthesis and Physicochemical Characterization
The foundation of any study on novel compounds is the ability to synthesize them with high purity and to confirm their identity and integrity. The most common and direct route to N,N'-disubstituted CEUs involves the reaction of a primary or secondary amine with 2-chloroethyl isocyanate[6].
Protocol 1.1: General Synthesis of N-Aryl-N'-(2-chloroethyl)ureas
Principle: This protocol describes the nucleophilic addition of an aromatic amine to the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. The reaction is typically straightforward and proceeds with high yield.
Materials:
-
Substituted aryl amine (e.g., aniline derivative)
-
2-Chloroethyl isocyanate
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stirring bar
-
Round bottom flask and cooling bath (ice/water)
Step-by-Step Methodology:
-
Dissolve the selected aryl amine (1.0 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2-chloroethyl isocyanate (1.05 equivalents) dropwise to the stirred solution over 10-15 minutes[6].
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.
-
Upon completion, the solvent can be removed under reduced pressure. The crude product often precipitates and can be collected by filtration.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4384140A - 2-Chloroethyl urea derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
This compound is a synthetic compound belonging to the chloroethylurea (CEU) class of molecules. While specific research on this particular derivative is emerging, the broader family of CEUs has garnered significant interest in oncology for their potential as anticancer agents.[1][2] These compounds are generally characterized as alkylating agents, a long-standing and effective class of chemotherapeutics. Their mechanism of action, though diverse among derivatives, often involves the covalent modification of crucial biological macromolecules, leading to cytotoxicity in rapidly proliferating cancer cells.[3][4]
This document serves as a comprehensive guide for researchers investigating the anticancer properties of this compound. It provides a detailed overview of its likely mechanisms of action based on related compounds, along with robust, step-by-step protocols for its in vitro evaluation in cancer cell lines.
Plausible Mechanisms of Action: A Look at the Chloroethylurea Class
The cytotoxic effects of chloroethylureas are primarily attributed to their ability to act as alkylating agents. The 2-chloroethyl group is a key pharmacophore, capable of forming a reactive aziridinium ion that can then alkylate nucleophilic sites on cellular macromolecules.
One of the well-documented mechanisms for some aryl chloroethyl ureas is the covalent binding to and inhibition of thioredoxin-1 (TRX1).[1] TRX1 is a critical protein in maintaining the cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting the nuclear translocation of TRX1, these CEU derivatives can disrupt the cancer cell's ability to cope with oxidative stress, ultimately leading to cell death.[1][5]
Another established mechanism for related compounds, particularly the chloroethylnitrosoureas (CENUs), is the alkylation of DNA.[3][6] This can lead to the formation of DNA cross-links, which interfere with DNA replication and transcription, triggering cell cycle arrest and apoptosis.[3] The repair of DNA damage induced by such agents often involves the base excision repair pathway.[4] It is plausible that this compound may also exert its effects through direct DNA damage.
Visualizing the Potential Mechanism of Action
Caption: Potential signaling pathways affected by this compound.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the systematic evaluation of this compound's anticancer activity.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This assay is a fundamental first step to determine the dose-dependent cytotoxic effects of the compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, LoVo, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay helps to elucidate whether the observed cytotoxicity is due to apoptosis (programmed cell death).
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.
Principle: PI stoichiometrically binds to DNA, and the amount of PI fluorescence is directly proportional to the DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Experimental Workflow Visualization
Caption: A streamlined workflow for the in vitro assessment of the compound.
Data Presentation: Summarizing Cytotoxicity Data
The results from the MTT assay should be compiled into a clear and concise table to compare the efficacy of this compound across different cancer cell lines and time points.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) at 48h | IC50 (µM) at 72h | Notes |
| MDA-MB-231 | Breast (Triple-Negative) | [Experimental Value] | [Experimental Value] | Highly aggressive, good model for hard-to-treat cancers. |
| LoVo | Colon Adenocarcinoma | [Experimental Value] | [Experimental Value] | Represents a common gastrointestinal malignancy. |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] | A widely used model for non-small cell lung cancer. |
| P388D1 | Mouse Lymphocytic Leukemia | [Experimental Value] | [Experimental Value] | Relevant for hematological malignancy studies. |
| Normal Fibroblasts | Non-cancerous control | [Experimental Value] | [Experimental Value] | To assess selectivity and potential toxicity to healthy cells. |
Note: The IC50 values are placeholders and should be replaced with experimentally determined data.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the findings, the following points should be strictly adhered to:
-
Positive and Negative Controls: Always include appropriate controls in every experiment. For cytotoxicity assays, a known anticancer drug (e.g., doxorubicin or cisplatin) can be used as a positive control.
-
Replicates: Each experiment should be performed with at least three biological replicates to ensure statistical significance.
-
Compound Purity: The purity of the synthesized this compound should be confirmed by analytical methods such as NMR and mass spectrometry.
-
Cell Line Authentication: Regularly authenticate the cell lines used to avoid cross-contamination and ensure the validity of the results.
By following these detailed protocols and maintaining rigorous scientific standards, researchers can effectively investigate the anticancer potential of this compound and contribute to the development of novel cancer therapeutics.
References
-
Freemerman, A. J., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 100(6), 942-952. [Link]
-
He, W., et al. (2025). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Pharmaceuticals, 18(10), 1-18. [Link]
-
Racer, C. M. (2024). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Research Starters. [Link]
-
Molnar, J., et al. (1995). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Anticancer Research, 15(5B), 2035-2039. [Link]
-
van der Schans, G. P., et al. (1992). Repair of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea-induced damage by mammalian cell extracts. Mutation Research/DNA Repair, 274(2), 115-124. [Link]
-
Atassi, G., et al. (1987). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Investigational New Drugs, 5(3), 257-264. [Link]
-
Wikipedia contributors. (2023, December 27). Semustine. In Wikipedia, The Free Encyclopedia. [Link]
-
D'Angelo, A., et al. (2021). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 22(21), 11847. [Link]
-
Patenaude, A., et al. (2007). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 96(10), 1545-1554. [Link]
-
May, H. E., et al. (1975). Urinary metabolites of ring 14C-labeled 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. Cancer Research, 35(11 Pt 1), 2955-2961. [Link]
-
Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]
-
Journal of Clinical Investigation. (2026). Welcome. [Link]
-
Pavić, K., et al. (2018). Chloroquine urea derivatives: synthesis and antitumor activity in vitro. Acta Pharmaceutica, 68(4), 471–483. [Link]
-
Tiny structure, big breakthrough: Drug targets blood cancer with precision. (2025, November 6). YouTube. [Link]
-
Levin, V. A., et al. (1978). Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors. Cancer Chemotherapy and Pharmacology, 1(4), 233-242. [Link]
-
University of Texas at Dallas. (2022, June 9). Scientists Discover New Molecule That Kills Hard-to-Treat Cancers. News Center. [Link]
-
Florida Politics. (2026, January 20). Sunburn — The morning read of what's hot in Florida politics — 1.20.26. [Link]051/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. Repair of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea-induced damage by mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semustine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for the Solubilization of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea for In Vitro Assays
Introduction
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a urea-containing small molecule with potential applications in various fields of biomedical research. Accurate and reproducible in vitro studies hinge on the correct preparation of test compounds. Improper solubilization can lead to precipitation, inaccurate concentration assessments, and ultimately, unreliable experimental outcomes. This guide provides a detailed, evidence-based protocol for dissolving this compound, tailored for researchers, scientists, and drug development professionals. The methodology emphasizes scientific integrity, explaining the rationale behind procedural choices to ensure the generation of trustworthy data.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical characteristics of this compound is paramount for developing a robust dissolution protocol. Urea-based compounds exhibit a wide range of solubilities, often influenced by their substituent groups.[1][2] The dicyclopropylmethyl and chloroethyl moieties in the target molecule suggest a lipophilic nature, which generally translates to poor aqueous solubility.[3]
| Property | Value/Characteristic | Implication for Dissolution Protocol | Source |
| Molecular Formula | C10H17ClN2O | - | [4][5] |
| Molecular Weight | 216.71 g/mol | Crucial for accurate molar concentration calculations. | [4][5] |
| Predicted Water Solubility | Low | Direct dissolution in aqueous buffers is not feasible. An organic solvent is required for the primary stock. | [6] |
| Predicted LogP | ~2.5 | Indicates a preference for octanol over water, confirming its lipophilic character. | [7] |
| Recommended Primary Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol | These polar aprotic solvents are effective for dissolving many nonpolar small molecules for biological assays.[8] | General Best Practice |
Experimental Protocol: Preparation of Stock and Working Solutions
The following protocol is designed to minimize precipitation and ensure the compound's stability, thereby enhancing experimental reproducibility. It involves creating a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.
Materials and Equipment
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (or equivalent high-purity solvent)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes and sterile, low-retention tips
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Workflow for Solution Preparation
Figure 1. Step-by-step workflow for preparing this compound stock and working solutions.
Detailed Methodology: Stock Solution (20 mM)
-
Calculation: To prepare 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L × 0.001 L × 216.71 g/mol = 4.334 mg.
-
-
Weighing: On a calibrated analytical balance, carefully weigh 4.33 mg of this compound into a sterile amber vial.
-
Expertise & Experience: Weighing directly into the storage vial minimizes transfer loss. Using amber vials is a precautionary measure against potential photodegradation.
-
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the vial.
-
Causality: Anhydrous DMSO is critical because water can significantly reduce the solubility of lipophilic compounds and may promote hydrolysis over extended storage.[8]
-
-
Dissolution: Cap the vial securely and vortex vigorously. If the compound does not dissolve readily, sonicate the vial in a room temperature water bath for 5-10 minutes. Visually inspect the solution to confirm it is clear and free of particulates.[9]
-
Storage and Handling:
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes.
-
Trustworthiness: This practice is a self-validating system to prevent the degradation that can occur with repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C or -80°C in a container with a desiccant to protect from moisture. Clearly label all tubes with the compound name, concentration, solvent, and preparation date.
-
Detailed Methodology: Working Solution (e.g., 20 µM in Cell Culture Medium)
-
Preparation: Pre-warm the cell culture medium or assay buffer to the intended experimental temperature (e.g., 37°C).
-
Dilution:
-
Thaw a single aliquot of the 20 mM stock solution at room temperature.
-
To achieve a 20 µM final concentration (a 1:1000 dilution), add 1 µL of the DMSO stock solution to 999 µL of the pre-warmed aqueous medium.
-
Causality: Always add the concentrated DMSO stock to the larger volume of aqueous buffer while mixing. This rapid dilution and dispersion is crucial for preventing the compound from precipitating out of solution.
-
-
Mixing: Immediately after adding the stock, vortex the working solution vigorously for 15-30 seconds to ensure it is homogeneous.
-
Vehicle Control: It is imperative to include a vehicle control in your experiments.[10] This control should contain the same final concentration of DMSO (in this case, 0.1%) in the assay medium to account for any effects of the solvent on the biological system.[11]
Troubleshooting Common Issues
| Problem | Root Cause | Recommended Solution |
| Precipitate in Stock Solution | Incomplete dissolution or exceeded solubility limit in DMSO. | Gently warm the solution to 37°C for 10-15 minutes and vortex/sonicate again.[9] If precipitate remains, prepare a new stock at a lower concentration (e.g., 10 mM). |
| Precipitate Forms During Dilution | "Crashing out" due to poor kinetic solubility in the aqueous medium.[12] | Ensure vigorous and immediate mixing. Perform a serial dilution (e.g., create an intermediate dilution in a mix of DMSO/medium) to lessen the solvent shock. Consider a lower final concentration. |
| Inconsistent Assay Results | Degradation of the compound in the stock solution. | Use a fresh aliquot for every experiment. Avoid repeated freeze-thaw cycles. Confirm the integrity of your compound if it has been stored for an extended period. |
References
-
LookChem. Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-. [Link]
-
Cheméo. Chemical Properties of Urea, 1-(2-chloroethyl)-3-(alpha,alpha-dimethylphenethyl)- (CAS 33082-80-3). [Link]
-
PubChem. Urea, 1-(2-chloroethyl)-3-(1-phenylcyclohexyl)-. [Link]
-
Salem State University. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters. [Link]
-
Wikipedia. Semustine. [Link]
-
Tantawy, M. A., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(19), 6249. [Link]
-
Emulate, Inc. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Di Mauro, G., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1045330. [Link]
-
Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. SLAS Discovery, 26(7), 931-938. [Link]
-
Cheméo. Chemical & Physical Properties of Urea, 1-(2-chloroethyl)-3-[p-(dimethylcarbamoyl)phenyl]- (CAS 13908-49-1). [Link]
-
ResearchGate. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 54187-03-0 [chemicalbook.com]
- 6. Urea, 1-(2-chloroethyl)-3-(alpha,alpha-dimethylphenethyl)- (CAS 33082-80-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-|lookchem [lookchem.com]
- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emulatebio.com [emulatebio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
Unveiling the Research Potential of Rilmenidine: From Bioanalysis to Novel Therapeutic Applications
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: A Pivot from Metabolites to the Parent Compound
Initial investigations into the metabolic profile of the antihypertensive drug Rilmenidine have consistently revealed that it undergoes minimal to negligible biotransformation in the body. Pharmacokinetic studies have characterized its metabolism as "very poor," with the majority of the compound being excreted unchanged in the urine. This low metabolic turnover means that, unlike many pharmaceuticals, Rilmenidine does not produce significant quantities of metabolites.
Consequently, this guide has been expertly curated to pivot from the originally intended focus on Rilmenidine metabolites to a more scientifically pertinent exploration of the parent drug itself. For researchers, scientists, and drug development professionals, the critical areas of investigation lie in the precise quantification of Rilmenidine in biological systems, understanding its established and emerging pharmacological activities, and methodically confirming its metabolic stability. This comprehensive guide provides detailed application notes and robust protocols to empower researchers in these key areas, fostering a deeper understanding of Rilmenidine's therapeutic potential.
The Pharmacological Landscape of Rilmenidine
Rilmenidine is an oxazoline compound that exerts its antihypertensive effects primarily through its selective agonism of imidazoline I1 receptors located in the brainstem and kidneys. This action reduces sympathetic nervous system overactivity, leading to a decrease in blood pressure. Notably, Rilmenidine displays greater selectivity for imidazoline receptors over α2-adrenergic receptors, which distinguishes it from older centrally acting antihypertensives and may contribute to its favorable side-effect profile.
Emerging Research Application: Rilmenidine in Longevity and Anti-Aging
One of the most exciting new frontiers in Rilmenidine research is its potential role in promoting longevity and healthspan. Recent studies have positioned Rilmenidine as a "caloric restriction mimetic," a compound that may replicate the health benefits of reduced calorie intake without the need for dietary changes.[1][2]
Mechanism of Action in Aging
Research, particularly in the model organism Caenorhabditis elegans (C. elegans), has demonstrated that Rilmenidine can extend lifespan and improve health markers, even when administered late in life.[1][3] This effect is mediated through the I1-imidazoline receptor, nish-1, which has been identified as a potential longevity target.[3][4][5]
The pro-longevity effects of Rilmenidine are linked to several key cellular pathways associated with aging:[3][4]
-
Autophagy Induction: Rilmenidine treatment has been shown to increase autophagy, the cellular process for clearing damaged components, which is a hallmark of caloric restriction.[3][6]
-
FOXO/DAF-16 and NRF1,2,3/SKN-1 Activation: The lifespan extension induced by Rilmenidine requires the activation of these critical transcription factors, which are known to be involved in stress resistance and longevity.[3][4]
-
mTOR Pathway Interaction: The effects of Rilmenidine are not additive with genetic models of caloric restriction or with rapamycin treatment, suggesting it acts through the mTOR nutrient-sensing pathway.[3]
These findings suggest that Rilmenidine's therapeutic applications could extend beyond hypertension into the realm of geroscience, with potential for addressing age-related diseases.[3][7]
Signaling Pathway Diagram
Caption: Rilmenidine's anti-aging signaling pathway.
Analytical Protocols for Rilmenidine Quantification in Biological Matrices
Accurate quantification of Rilmenidine in plasma or serum is fundamental for pharmacokinetic studies, clinical monitoring, and preclinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[3]
Sample Preparation: The Key to Accurate Analysis
Effective sample preparation is crucial to remove interfering substances from the biological matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable methods, with SPE often offering higher recovery and reduced manual labor.[3]
Protocol 1: Solid-Phase Extraction (SPE) of Rilmenidine from Human Serum
This protocol is adapted from a validated LC-MS/MS method and is recommended for its high recovery rate (approximately 80%).[3]
Materials:
-
Human serum samples
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonia solution
-
Internal Standard (IS) solution (e.g., a deuterated analog of Rilmenidine)
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Step-by-Step Procedure:
-
Sample Pre-treatment: Thaw serum samples at room temperature. To 200 µL of serum in a microcentrifuge tube, add 20 µL of the IS solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Place SPE cartridges on the vacuum manifold. Condition the cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove hydrophilic interferences. Follow with a wash of 1 mL of methanol to remove lipophilic interferences. Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute Rilmenidine and the IS from the cartridge using 1 mL of a freshly prepared solution of 5% ammonia in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water/acetonitrile, 50:50 v/v). Vortex for 30 seconds.
-
Final Preparation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following table provides typical starting parameters for the analysis of Rilmenidine. These should be optimized for the specific instrument being used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ (e.g., 181.1) |
| Product Ion (m/z) | Specific fragment ion (e.g., 112.1) |
| Collision Energy | Optimize for maximum signal |
| Dwell Time | 100 ms |
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of a Rilmenidine standard.
Analytical Workflow Diagram
Caption: Workflow for Rilmenidine quantification.
Protocol for Investigating the Metabolic Stability of Rilmenidine
To experimentally confirm the low metabolic turnover of Rilmenidine or to screen for the formation of trace metabolites, an in vitro metabolic stability assay using human liver microsomes is the standard approach. This assay measures the disappearance of the parent drug over time when incubated with metabolically active liver fractions.
Protocol 2: Rilmenidine Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Rilmenidine.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Rilmenidine stock solution (e.g., 10 mM in DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance drug like Verapamil and a low-clearance drug like Warfarin)
-
Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)
-
96-well incubation plate
-
Thermomixer or shaking water bath set to 37°C
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Thaw pooled HLM on ice. Dilute with cold phosphate buffer to a final protein concentration of 1 mg/mL. Keep on ice.
-
Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare working solutions of Rilmenidine and positive controls by diluting the stock solutions in phosphate buffer to a 2X final desired concentration (e.g., 2 µM for a final assay concentration of 1 µM).
-
-
Incubation Setup (96-well plate):
-
Main Reaction: Add 50 µL of the HLM solution to the wells.
-
Negative Control (No NADPH): Add 50 µL of the HLM solution to separate wells.
-
Add 25 µL of the 2X Rilmenidine (or control compound) working solution to the appropriate wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiation of Reaction:
-
To the main reaction wells, add 25 µL of the 2X NADPH regenerating system to start the reaction (final volume = 100 µL).
-
To the negative control wells, add 25 µL of phosphate buffer (without NADPH).
-
-
Time-Point Sampling:
-
Immediately after initiation (t=0), and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile (containing IS) to the respective wells.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining Rilmenidine at each time point using the LC-MS/MS method described in Section 3.
-
Plot the natural logarithm (ln) of the percentage of Rilmenidine remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life: t½ = -0.693 / k
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount)
-
A very long half-life and low intrinsic clearance value will experimentally validate Rilmenidine's high metabolic stability.
Metabolic Stability Assay Workflow
Sources
- 1. sciencealert.com [sciencealert.com]
- 2. peterattiamd.com [peterattiamd.com]
- 3. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Rilmenidine mimics caloric restriction via the nischarin I1-imidazoline receptor to extend lifespan in C. elegans | bioRxiv [biorxiv.org]
- 7. Latest research finds hypertension drug could be repurposed to delay ageing - University of Birmingham [birmingham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
The synthesis of this compound is a critical process in the development of various compounds of interest, including its role as a metabolite of Rilmenidine, an antihypertensive agent.[1] The reaction involves the nucleophilic addition of dicyclopropylmethylamine to the highly reactive 2-chloroethyl isocyanate. While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters and a thorough understanding of potential side reactions and purification challenges. This guide provides practical, field-proven insights to help you navigate the complexities of this synthesis.
Reaction Overview
The fundamental reaction for the synthesis of this compound is as follows:
Sources
Technical Support Center: Purification of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Prepared by: Gemini, Senior Application Scientist
Disclaimer: The compound 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a specialized molecule, and as such, there is limited specific literature on its purification. This guide has been developed by synthesizing data from analogous structures, particularly N-alkyl-N'-(2-chloroethyl)ureas, and established principles of organic chemistry. The protocols and troubleshooting advice provided herein are based on expert analysis and should be adapted as necessary to your specific experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound, and what impurities can I expect?
A1: The most common synthetic route for unsymmetrical ureas is the reaction of an amine with an isocyanate. In this case, it would involve the reaction of dicyclopropylmethylamine with 2-chloroethyl isocyanate.
-
Diagram of Synthesis and Potential Impurities
Caption: Synthetic pathway and common process-related impurities.
Common Impurities Include:
-
Unreacted Starting Materials: Dicyclopropylmethylamine and 2-chloroethyl isocyanate.
-
Symmetrical Ureas: Bis(dicyclopropylmethyl)urea, which can form from side reactions.
-
Isocyanate Hydrolysis Products: 2-chloroethyl isocyanate can react with trace water to form an unstable carbamic acid, which decomposes to 2-chloroethylamine.[1] This amine can then react with another molecule of isocyanate to form a symmetrical urea.
-
Q2: What are the main stability concerns for this molecule during purification?
A2: The 2-chloroethyl group is a potential alkylating agent and can be susceptible to degradation.[2]
-
Intramolecular Cyclization: Under basic conditions, the urea nitrogen could potentially displace the chloride to form a cyclic isourea or other related structures.
-
Hydrolysis: Prolonged exposure to aqueous or highly protic conditions, especially at elevated temperatures, can lead to hydrolysis of the urea linkage.
-
Thermal Decomposition: Ureas can form biuret at elevated temperatures.[3] It is advisable to use minimal heat during purification steps like solvent evaporation.
Q3: Which analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is recommended for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative analysis of reaction progress and fraction screening during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis.[4][5] A C18 reversed-phase column is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for purity estimation if appropriate standards are used.[6][7]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the urea carbonyl (C=O) stretch, typically around 1630-1660 cm⁻¹, and N-H stretches.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Work-up | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous phase during extraction. 3. Degradation during work-up. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Minimize the volume of aqueous washes. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Avoid strong bases and high temperatures. Use a saturated sodium bicarbonate solution for washes instead of sodium hydroxide. |
| Oily Product That Won't Solidify | 1. Presence of residual solvent. 2. High levels of impurities preventing crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Attempt purification by column chromatography before another crystallization attempt. Consider triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. |
| Multiple Spots on TLC/HPLC Post-Purification | 1. Inefficient purification method. 2. On-column degradation (silica gel can be acidic). 3. Product instability. | 1. For chromatography, optimize the solvent system for better separation.[9] For recrystallization, try a different solvent or solvent pair. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use neutral alumina for chromatography.[10] 3. Re-analyze the sample after letting it stand at room temperature for a few hours to check for degradation. Store the purified compound at low temperature (-20°C) under an inert atmosphere (N₂ or Ar). |
| Product Purity Decreases Over Time | 1. Inherent instability of the 2-chloroethyl urea moiety. 2. Exposure to light, air, or moisture. | 1. The 2-chloroethyl group can be reactive.[11][12] This may be an inherent property. Plan to use the material promptly after purification. 2. Store the purified solid in an amber vial, under an inert atmosphere, and in a freezer. |
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying crystalline ureas and can be highly scalable.[7][13] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.
-
Solvent Selection Guide (Starting Points)
Solvent System Rationale Purity Potential Isopropanol/Water Isopropanol is a good solvent for polar ureas. Adding water as an anti-solvent can effectively induce crystallization. Good to Excellent Ethyl Acetate/Hexanes Ethyl acetate can dissolve the urea, while hexanes will reduce the solubility, forcing the product out of solution. Good to Excellent Acetone Can be a good single-solvent system if the solubility profile is appropriate. Moderate to Good | Toluene | May work for less polar impurities, crystallizing the more polar urea product upon cooling. | Moderate to Good |
-
Step-by-Step Procedure:
-
Place the crude material in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen primary solvent (e.g., isopropanol) to the flask.
-
Gently heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Do not exceed the boiling point of the solvent.
-
If using a co-solvent system (e.g., with water or hexanes), add the anti-solvent dropwise to the hot solution until you observe persistent cloudiness. Add a few drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization).
-
Dry the purified crystals under high vacuum to remove all residual solvent.
-
Protocol 2: Flash Column Chromatography
Chromatography is useful when recrystallization is ineffective, especially for oily products or when impurities have similar polarities.[14] Given the polarity of the urea group, a normal-phase system (silica gel) is standard.
-
Workflow Diagram
Caption: Standard workflow for flash column chromatography purification.
-
Step-by-Step Procedure:
-
Develop a TLC Method: Find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of Ethyl Acetate and Hexanes. The non-polar dicyclopropylmethyl group may necessitate a less polar mobile phase than typical ureas.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your starting, non-polar eluent (e.g., 100% hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method often results in better separation. Carefully add this powder to the top of your prepared column.
-
Elute the Column: Start running the column with the non-polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC development (e.g., increasing the percentage of ethyl acetate).
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes or flasks. Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your desired product.
-
Combine and Evaporate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator.
-
Safety Precautions
-
Handling Chloroethyl Compounds: Compounds containing a 2-chloroethyl moiety should be handled with care as they are potential alkylating agents.[15][16][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Handle all organic solvents in a fume hood. Be aware of their flammability and specific hazards.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
-
Bielawska, A., et al. (2011). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. Available at: [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine.
-
Bio-Services Inc. (n.d.). UREA TESTING METHODS. Available at: [Link]
-
Gresh, N., et al. (2007). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Avhad, G., et al. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC - NIH. Available at: [Link]
- Google Patents. (1959). Process for purifying and crystallizing urea.
-
Cho, K., et al. (2014). Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways. PubMed. Available at: [Link]
-
NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. Available at: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
- Google Patents. (1953). Purification of urea.
- Google Patents. (1992). Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions.
-
Mounetou, E., et al. (2007). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. PMC - NIH. Available at: [Link]
-
ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends. Available at: [Link]
-
ResearchGate. (n.d.). Reaction pathways of urea degradation by electrochemically generated reactive chlorine species. Available at: [Link]
-
Atassi, G., et al. (1987). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed. Available at: [Link]
-
EPA NEPS. (n.d.). Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities. Available at: [Link]
-
Wikipedia. (n.d.). Urea. Available at: [Link]
-
ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. Available at: [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Mounetou, E., et al. (2004). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. PubMed. Available at: [Link]
-
CORE. (n.d.). Urea Degradation by Electrochemically Generated Reactive Chlorine Species. Available at: [Link]
-
Al-Jamal, N., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC - NIH. Available at: [Link]
-
Wu, Z., et al. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analytical Methods. Available at: [Link]
- Google Patents. (2017). An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
-
Wang, C., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC - NIH. Available at: [Link]
-
Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. Available at: [Link]
-
ResearchGate. (2025). Urea Degradation by Electrochemically Generated Reactive Chlorine Species: Products and Reaction Pathways. Available at: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. Available at: [Link]
- Google Patents. (1983). 2-Chloroethyl urea derivatives.
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Available at: [Link]
-
Coleman, N.V., et al. (2006). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. Nature Reviews Microbiology. Available at: [Link]
- Google Patents. (2008). Urea and its impurity high performance liquid chromatography analysis method.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Available at: [Link]
-
Medium. (2017). Urea Crystallization. Available at: [Link]
-
Reddy, G.S., et al. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]
-
Wang, L., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
- Google Patents. (1992). Process for the N-alkylation of urea.
-
Wang, X., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkat USA. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. US2892870A - Process for purifying and crystallizing urea - Google Patents [patents.google.com]
- 4. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 5. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 6. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. reddit.com [reddit.com]
- 11. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. CHLOROETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. nj.gov [nj.gov]
Technical Support Center: Stabilizing 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea in Aqueous Solutions
Welcome to the technical support center for 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this molecule in aqueous environments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Introduction to this compound
This compound is a urea derivative containing a reactive 2-chloroethyl group. Like other compounds in its class, it holds potential for various research and pharmaceutical applications. However, its chemical structure suggests susceptibility to degradation in aqueous solutions, which can impact experimental reproducibility and the overall success of your research. This guide will help you understand and mitigate these stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of this compound shows decreasing potency over a short period. What is causing this instability?
Answer:
The observed decrease in potency is likely due to the chemical degradation of this compound in your aqueous solution. Several factors can contribute to this instability, with the primary mechanisms being hydrolysis and intramolecular cyclization.
-
Hydrolysis: The urea functional group can be susceptible to hydrolysis, which is significantly influenced by the pH of the solution. Generally, urea and its derivatives are most stable in a neutral to slightly acidic pH range, typically between pH 4 and 8.[1] Outside of this range, both acidic and basic conditions can catalyze the breakdown of the urea bond.
-
Intramolecular Cyclization: The presence of the 2-chloroethyl group introduces a significant degradation pathway. The nitrogen atom of the urea can act as a nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular SN2 reaction results in the formation of a cyclic product, a 2-oxazolidinone derivative, and the release of a chloride ion. This cyclization is often a major route of degradation for N-(2-chloroethyl)ureas and is influenced by the solution's pH and temperature.
-
Oxidation: While likely a secondary pathway compared to hydrolysis and cyclization, oxidative degradation can also occur, especially if the solution is exposed to oxygen, metal ions, or light.
To confirm the cause of instability in your experiments, it is crucial to systematically investigate these factors.
Troubleshooting Guide 1: Investigating Degradation Pathways
If you suspect degradation of your this compound solution, a forced degradation study is the recommended approach to identify the primary degradation pathways and products.[2][3] This involves subjecting the compound to a variety of stress conditions.
Objective: To intentionally degrade the compound and identify the resulting degradation products, which helps in developing a stability-indicating analytical method.
Core Principle: By exposing the drug substance to conditions more severe than accelerated stability testing, we can generate the likely degradation products in a shorter timeframe.[2] An ideal forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 2-8 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at 60°C for 48-72 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for 48 hours.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using a suitable analytical method, such as the HPLC method described in Troubleshooting Guide 2.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound. This will indicate the susceptibility of the molecule to different degradation pathways.
Diagram: Logical Workflow for Investigating Degradation
Caption: Workflow for investigating degradation of this compound.
FAQ 2: How can I improve the stability of my aqueous solutions of this compound?
Answer:
Based on the likely degradation pathways, the following strategies can be employed to enhance the stability of your aqueous solutions:
-
pH Control: Maintaining the pH of your solution within the optimal range of 4-8 is the most critical step.[1] This can be achieved by using appropriate buffer systems.
-
Temperature Control: Chemical degradation rates are highly dependent on temperature. Storing your solutions at lower temperatures (e.g., 2-8°C) will significantly slow down hydrolysis and intramolecular cyclization reactions. Avoid freezing unless cryoprotectants are used, as freeze-thaw cycles can also affect stability.
-
Protection from Light: If your forced degradation studies indicate sensitivity to light, protect your solutions by using amber vials or by wrapping the containers in aluminum foil.
-
Use of Antioxidants: If oxidative degradation is identified as a contributing factor, the addition of antioxidants can be beneficial.[4][]
Troubleshooting Guide 2: Formulation Strategies for Enhanced Stability
This guide provides practical steps to formulate more stable aqueous solutions of this compound.
Objective: To prepare an aqueous formulation where the degradation of this compound is minimized.
1. pH Optimization and Buffer Selection
The selection of an appropriate buffer is crucial for maintaining the desired pH.[] Commonly used pharmaceutical buffers include citrate, acetate, and phosphate buffers.
Experimental Protocol: pH Stability Profile
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 4, 5, 6, 7, and 8).
-
Prepare Test Solutions: Prepare solutions of this compound in each buffer at a fixed concentration.
-
Incubate: Store the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Analyze: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), analyze the concentration of the parent compound in each solution using a validated stability-indicating HPLC method.
-
Determine Optimal pH: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for your formulation.
Table 1: Recommended Buffers for pH Optimization Studies
| pH Range | Recommended Buffer System |
| 3.0 - 6.2 | Citrate Buffer |
| 3.6 - 5.6 | Acetate Buffer |
| 5.8 - 8.0 | Phosphate Buffer |
2. Incorporating Antioxidants
If oxidative degradation is a concern, consider adding an antioxidant to your formulation.
Table 2: Common Antioxidants for Aqueous Formulations
| Antioxidant | Typical Concentration Range |
| Ascorbic Acid | 0.01% - 0.1% |
| Sodium Metabisulfite | 0.01% - 0.1% |
| L-Methionine | 0.1% - 1.0% |
Note: The compatibility of the chosen antioxidant with this compound and other formulation components should be verified.
Diagram: Decision Tree for Formulation Optimization
Caption: Decision tree for optimizing the formulation of this compound.
FAQ 3: How can I analytically monitor the stability of this compound and its degradation products?
Answer:
A stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Troubleshooting Guide 3: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Method Parameters:
A good starting point for method development is a reverse-phase HPLC method.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Experimental Protocol: Method Validation
-
Specificity: Inject solutions from the forced degradation study. The method is specific if the degradation product peaks are well-resolved from the parent peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy and Precision: Perform replicate injections of known concentrations to determine the method's accuracy (closeness to the true value) and precision (degree of scatter between measurements).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
This validated HPLC method can then be used for routine stability testing of your aqueous formulations.
References
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC. Retrieved from [Link]
-
In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed. Retrieved from [Link]
-
Stability of urea in solution and pharmaceutical preparations. PubMed. Retrieved from [Link]
-
Enhancing the stability of active pharmaceutical ingredients by the cocrystal strategy. CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Alkylating agent resistance: in vitro studies with human cell lines. PMC. Retrieved from [Link]
-
Forced degradation and impurity profiling. ScienceDirect. Retrieved from [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate. Retrieved from [Link]
-
Regulatory Considerations for Stability Studies of Co-Processed Active Pharmaceutical Ingredient. PubMed. Retrieved from [Link]
-
Case Study: Metabolism and Reactions of Alkylating Agents in Cancer Therapy. ResearchGate. Retrieved from [Link]
-
Separation of Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. Liv Hospital. Retrieved from [Link]
-
Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Virscio. Retrieved from [Link]
-
Enhancing the stability of active pharmaceutical ingredients by cocrystal strategy. ResearchGate. Retrieved from [Link]
-
Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. PubMed. Retrieved from [Link]
-
Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. PubMed. Retrieved from [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
Alkylating antineoplastic agent. Wikipedia. Retrieved from [Link]
-
Urea, 1-(2-chloroethyl)-1-nitroso-3-(2,6-xylyl)-. PubChem. Retrieved from [Link]
Sources
- 1. forced degradation products: Topics by Science.gov [science.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Alkylating agent resistance: in vitro studies with human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to navigate common challenges and ensure the successful, high-purity synthesis of your target compound.
I. Troubleshooting Guide: Navigating Common Synthesis Impurities
This section addresses specific issues related to impurity formation during the synthesis of this compound. Each entry details the potential root cause of the impurity and provides actionable solutions for its mitigation and removal.
Q1: My final product is contaminated with a significant amount of unreacted dicyclopropylmethylamine. What is the likely cause and how can I resolve this?
Root Cause Analysis:
The presence of unreacted dicyclopropylmethylamine in your final product typically points to one of two primary issues: improper stoichiometry or incomplete reaction. Dicyclopropylmethylamine is the nucleophile that attacks the highly electrophilic isocyanate group of 2-chloroethyl isocyanate. If an insufficient amount of the isocyanate is used, or if the reaction is not allowed to proceed to completion, the starting amine will remain.
Troubleshooting and Solutions:
-
Stoichiometric Control: Ensure an accurate 1:1 molar ratio of dicyclopropylmethylamine to 2-chloroethyl isocyanate. It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the isocyanate to drive the reaction to completion and consume all of the starting amine.
-
Reaction Time and Temperature: The reaction is typically performed at a low temperature (0-5 °C) initially to control the exothermic reaction, followed by stirring at room temperature for an extended period (e.g., 15 hours) to ensure completion.[1] If you are observing unreacted starting material, consider extending the reaction time at room temperature.
-
Purification: Unreacted dicyclopropylmethylamine can typically be removed during the work-up and purification steps. An acidic wash (e.g., with dilute HCl) of the organic phase during extraction will protonate the basic amine, rendering it water-soluble and allowing for its removal into the aqueous phase.
Q2: I have identified 1,3-bis(dicyclopropylmethyl)urea as a major impurity. How is this formed and what are the strategies to prevent it?
Root Cause Analysis:
The formation of the symmetrical urea, 1,3-bis(dicyclopropylmethyl)urea, is a common side reaction in syntheses involving isocyanates. This impurity arises from the reaction of dicyclopropylmethylamine with an in-situ generated molecule of dicyclopropylmethyl isocyanate, or more commonly, from the reaction of two molecules of dicyclopropylmethylamine with a phosgene equivalent. The latter is particularly relevant if there are impurities in the 2-chloroethyl isocyanate starting material or if it degrades.
Visualizing the Formation Pathway:
Caption: Formation of 1,3-bis(dicyclopropylmethyl)urea impurity.
Troubleshooting and Solutions:
-
Purity of 2-Chloroethyl Isocyanate: Ensure the use of high-purity 2-chloroethyl isocyanate. Impurities such as phosgene or its derivatives can lead to the formation of symmetrical ureas.
-
Moisture Control: The presence of water can lead to the hydrolysis of 2-chloroethyl isocyanate to 2-chloroethylamine and carbon dioxide.[2] The newly formed amine can then react with another molecule of the isocyanate to form 1,3-bis(2-chloroethyl)urea. Rigorously dry all solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add the dicyclopropylmethylamine solution dropwise to the solution of 2-chloroethyl isocyanate at a low temperature. This maintains a low concentration of the amine, favoring the desired reaction over the formation of the symmetrical urea.
Q3: My product contains 1,3-bis(2-chloroethyl)urea. What is the source of this impurity and how can I minimize it?
Root Cause Analysis:
The presence of 1,3-bis(2-chloroethyl)urea is a strong indicator of moisture in the reaction. 2-Chloroethyl isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to 2-chloroethylamine and carbon dioxide. This newly formed 2-chloroethylamine can then react with another molecule of 2-chloroethyl isocyanate to produce the symmetrical urea, 1,3-bis(2-chloroethyl)urea. This compound is a known impurity in the synthesis of related drugs like Carmustine.[3][4]
Visualizing the Hydrolysis and Side Reaction:
Caption: Formation of 1,3-bis(2-chloroethyl)urea via hydrolysis.
Troubleshooting and Solutions:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., tetrahydrofuran). Dry all glassware in an oven and cool under a stream of inert gas before use.
-
High-Quality Reagents: Use 2-chloroethyl isocyanate from a reputable supplier and ensure it has been stored under anhydrous conditions.
-
Purification: 1,3-bis(2-chloroethyl)urea has different solubility characteristics compared to the desired product. Purification by recrystallization from a suitable solvent, such as acetonitrile, is often effective in removing this impurity.[1]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What are the critical process parameters to control during the synthesis?
Answer:
The critical process parameters to ensure a high yield and purity of this compound are:
-
Temperature Control: The initial reaction between the amine and isocyanate is exothermic. Maintaining a low temperature (0-5 °C) during the addition of the amine is crucial to prevent side reactions and potential degradation of the product.[1]
-
Stoichiometry: Precise control of the molar ratio of the reactants is essential. As mentioned in the troubleshooting guide, a slight excess of the isocyanate can be beneficial.
-
Reaction Time: Allowing the reaction to proceed for a sufficient duration at room temperature after the initial addition is necessary for completion.
-
Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent the ingress of moisture, which can lead to the formation of symmetrical urea impurities.
Q2: What are the recommended analytical methods for monitoring the reaction and assessing product purity?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for monitoring the progress of the reaction and quantifying the purity of the final product. A reverse-phase method is typically employed. A suggested starting point for method development is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, such as residual solvents and unreacted starting materials, particularly dicyclopropylmethylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying the structures of any isolated impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the urea functional group (strong C=O stretch around 1630-1680 cm⁻¹) and the N-H bonds.
Table 1: Summary of Common Impurities and Control Strategies
| Impurity | Potential Source | Recommended Control Strategy |
| Unreacted Dicyclopropylmethylamine | Incomplete reaction, incorrect stoichiometry | Use slight excess of isocyanate, extend reaction time, acidic work-up |
| 1,3-bis(dicyclopropylmethyl)urea | Impurities in isocyanate, degradation of isocyanate | Use high-purity isocyanate, controlled addition of amine |
| 1,3-bis(2-chloroethyl)urea | Presence of moisture in the reaction | Strict anhydrous conditions, use of dry solvents and inert atmosphere |
Q3: What is the recommended purification method for this compound?
Answer:
The most commonly cited and effective purification method for this compound is recrystallization .
-
Solvent Selection: Acetonitrile is a well-documented and effective solvent for the recrystallization of this compound.[1] Other polar aprotic solvents or solvent mixtures may also be suitable, and some experimentation may be required to optimize the yield and purity.
-
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot acetonitrile.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
For challenging separations or to remove trace impurities, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for developing a separation method.
III. Experimental Protocols
Protocol 1: Synthesis of this compound[1]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloroethyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate flask, dissolve dicyclopropylmethylamine (1.0 eq) in anhydrous THF.
-
Add the dicyclopropylmethylamine solution dropwise to the cooled 2-chloroethyl isocyanate solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 15 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The resulting crude product can be purified by recrystallization from acetonitrile.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis (A starting point for method development, based on[5])
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: This method should be validated for your specific system and impurities. For LC-MS analysis, replace phosphoric acid with a volatile acid like formic acid.
IV. References
-
Google Patents. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
-
National Center for Biotechnology Information. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. [Link]
-
Google Patents. RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.
-
PubChem. 1,3-Bis(2-chloroethyl)urea. [Link]
-
Organic Chemistry Portal. Urea Formation. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Handling of 2-Chloroethyl Isocyanate. [Link]
-
ResearchGate. Structure of 1,3-di(bicyclopropyl)urea ( 5 ) in the crystal. [Link]
-
SIELC Technologies. Separation of Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- on Newcrom R1 HPLC column. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-Bis(2-chloroethyl)urea | C5H10Cl2N2O | CID 95791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Bis(2-chloroethyl)urea | 2214-72-4 | Benchchem [benchchem.com]
- 5. Separation of Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization and Troubleshooting for Chloroethyl Urea Synthesis
Welcome to the technical support center for chloroethyl urea synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. Chloroethyl ureas are key intermediates and pharmacophores in numerous drug candidates, particularly in oncology.[1] Achieving high yield, purity, and reproducibility in their synthesis is paramount.
This document moves beyond standard protocols to address the common, yet often undocumented, challenges encountered in the lab. We will delve into the causality behind experimental choices, offering solutions grounded in chemical principles to help you optimize your reaction conditions and troubleshoot effectively.
Core Principles: The Amine-Isocyanate Reaction
The most direct and common method for synthesizing N-substituted chloroethyl ureas is the reaction of a primary or secondary amine with 2-chloroethyl isocyanate.[2] The reaction proceeds via a nucleophilic addition mechanism where the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group.
This reaction is typically fast and high-yielding, but its success is highly dependent on controlling reaction parameters to avoid common pitfalls.
Caption: General mechanism for chloroethyl urea synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for optimization.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common frustration that can stem from several factors, from reactant quality to reaction conditions and workup procedures.
Root Cause Analysis:
-
Moisture Contamination: 2-Chloroethyl isocyanate is highly reactive towards water.[3] Any moisture in your amine starting material, solvent, or glassware will consume the isocyanate to form an unstable carbamic acid, which decomposes to 2-chloroethylamine and CO₂, or reacts further to form symmetrical 1,3-bis(2-chloroethyl)urea. This side reaction directly reduces the amount of isocyanate available to react with your target amine.
-
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05-1.1 equivalents) of the isocyanate can sometimes drive the reaction to completion, especially if the amine is very precious. However, this can complicate purification. Conversely, if your amine is impure, you may be adding insufficient isocyanate.
-
Poor Temperature Control: The reaction is exothermic. Adding the isocyanate too quickly without adequate cooling can lead to localized heating, promoting side reactions and potential degradation of starting materials or products. Most protocols recommend dropwise addition at a reduced temperature (e.g., 0 °C).[4]
-
Product Loss During Workup: Chloroethyl ureas have varying solubilities. If your product has some solubility in the wash solvent (e.g., diethyl ether, water), significant material can be lost during the purification steps.
Optimization Protocol:
Here is a robust, general protocol designed to mitigate these issues.
| Parameter | Recommendation | Rationale |
| Glassware | Oven- or flame-dried under vacuum/inert gas. | To eliminate all traces of water. |
| Solvent | Anhydrous aprotic solvent (DCM, THF, DMF).[2] | Prevents reaction with the isocyanate and solubilizes reactants. |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents atmospheric moisture contamination. |
| Amine Purity | Ensure dryness and high purity (>98%). | Accurate stoichiometry and prevention of side reactions. |
| Temperature | 0 °C for isocyanate addition, then warm to RT.[4] | Controls exothermicity and minimizes side reactions. |
| Addition Rate | Slow, dropwise addition of isocyanate solution. | Prevents localized overheating. |
| Monitoring | TLC or LC-MS. | To confirm reaction completion before quenching/workup. |
Step-by-Step Experimental Protocol:
-
Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.1-0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate, dry flask, dissolve 2-chloroethyl isocyanate (1.0-1.05 eq) in a small volume of anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed (typically 1-4 hours).
-
Upon completion, if the product has precipitated, it can be isolated by filtration. Wash the solid with a small amount of cold DCM or diethyl ether to remove unreacted isocyanate.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure and purify by column chromatography or recrystallization.
Q2: I'm observing a significant amount of symmetrical 1,3-bis(2-chloroethyl)urea as a byproduct. How can I prevent this?
This issue is most common when you are not using 2-chloroethyl isocyanate directly, but are instead generating the urea from 2-chloroethylamine (often from the hydrochloride salt) using a phosgene equivalent like N,N'-Carbonyldiimidazole (CDI).[5]
Mechanistic Insight:
When CDI reacts with an amine, it forms a reactive carbamoyl-imidazole intermediate.[6] If all the 2-chloroethylamine is present at once, this intermediate can react with another molecule of 2-chloroethylamine instead of your target amine, leading to the undesired symmetrical urea.
The key to preventing this is controlling the order of addition.
Caption: Workflow to minimize symmetrical urea byproduct formation.
Optimized Protocol (using CDI):
-
First, react your more complex or valuable amine (Amine B ) with CDI to form the carbamoyl-imidazole intermediate.
-
Once this intermediate has formed (monitor by TLC/LC-MS if necessary), then add the 2-chloroethylamine (Amine A ).
-
This ensures the reactive intermediate preferentially reacts with the second amine added, drastically reducing the formation of the symmetrical byproduct.
Q3: How do I choose the optimal solvent and temperature?
The right combination of solvent and temperature is crucial for balancing reactant solubility, reaction rate, and suppression of side reactions.
Solvent Selection Guide:
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Characteristics & Use Cases |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent choice. Good solubility for many organic compounds, volatile and easy to remove. Ideal for reactions at 0 °C to RT.[4] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good alternative to DCM. Can be more effective at dissolving polar starting materials. Must be anhydrous.[1] |
| Acetonitrile (ACN) | 37.5 | 82 | For polar reactants. Higher polarity can aid solubility of amine salts. Must be anhydrous. |
| Dimethylformamide (DMF) | 36.7 | 153 | For difficult cases. Use when reactants have poor solubility in other solvents. Harder to remove and requires high vacuum.[2] |
Temperature Rationale:
-
0 °C (Addition): This is standard practice for the exothermic addition of the isocyanate to the amine. It prevents runaway reactions and minimizes the formation of byproducts from excessive heat.[4]
-
Room Temperature (Reaction): After the initial controlled addition, allowing the reaction to warm to RT is usually sufficient to ensure it proceeds to completion in a reasonable timeframe (1-12 hours).
-
Elevated Temperature (40-60 °C): This is rarely needed for amine-isocyanate reactions but may be required for less reactive partners or when using alternative methods like the Curtius rearrangement to generate the isocyanate in situ.[6]
Q4: Are there safer alternatives to using 2-chloroethyl isocyanate directly?
Yes. Given that 2-chloroethyl isocyanate is toxic, flammable, and a lachrymator, using a safer, multi-step, one-pot procedure is often preferable, especially at a larger scale.[7] The most common and effective alternative involves using a coupling agent like N,N'-Carbonyldiimidazole (CDI) with 2-chloroethylamine hydrochloride.[5][8]
Method Comparison:
| Method | Starting Materials | Key Advantages | Key Disadvantages |
| Direct Isocyanate | Amine + 2-Chloroethyl Isocyanate | Fast, simple, high-yielding.[2] | Requires handling of hazardous isocyanate. |
| CDI Coupling | Amine + 2-Chloroethylamine HCl + CDI | Avoids isocyanate, uses stable solids.[5] | Can form symmetrical urea byproduct if addition order is wrong. |
| Curtius Rearrangement | Carboxylic Acid + DPPA, then Amine | Generates isocyanate in situ from a carboxylic acid.[6][9] | Requires heating; DPPA is explosive. |
Step-by-Step Protocol for CDI Method:
-
Under an inert atmosphere, dissolve your primary/secondary amine (1.0 eq) in anhydrous THF.
-
Add CDI (1.05 eq) portion-wise at room temperature and stir for 1-2 hours, or until the carbamoyl-imidazole intermediate is formed (monitor by TLC).
-
In a separate flask, suspend 2-chloroethylamine hydrochloride (1.1 eq) in THF and add a base such as triethylamine (1.2 eq) to liberate the free amine. Stir for 15 minutes.
-
Add the freshly prepared 2-chloroethylamine solution to the reaction mixture containing the intermediate.
-
Stir at room temperature until the reaction is complete (typically 4-16 hours).
-
Workup usually involves filtering off any salts (e.g., triethylamine hydrochloride) and then concentrating the filtrate for purification.
Safety First: Handling Hazardous Reagents
Chemical safety is non-negotiable. 2-Chloroethyl isocyanate and related reagents require strict handling procedures.
-
2-Chloroethyl Isocyanate:
-
Hazards: Toxic if inhaled or swallowed, causes severe skin burns and eye damage, flammable liquid and vapor, lachrymator (causes tearing).[7][10][11]
-
Handling: ALWAYS handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles. Keep away from heat, sparks, and open flames. It is moisture-sensitive and should be stored under an inert atmosphere.
-
-
Phosgene Equivalents (Triphosgene, CDI):
-
Triphosgene: A solid, but decomposes to highly toxic phosgene gas in the presence of nucleophiles or heat. Handle with extreme caution in a fume hood.
-
CDI: Moisture-sensitive. While much safer than phosgene, it should still be handled with appropriate PPE in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for any reagent before starting an experiment.[7]
References
- US Patent 4,384,140A. 2-Chloroethyl urea derivatives.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . PMC. [Link]
- WO Patent 2017/154019A1. An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
-
Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity . Scholars Research Library. [Link]
-
Urea Formation - Common Conditions . Organic Chemistry Portal. [Link]
-
Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification . PMC. [Link]
-
Synthesis of 1,3-bis(2-chloroethyl)urea . PrepChem.com. [Link]
-
Reaction mechanism for chlorination of urea . PubMed. [Link]
-
Optimization of Reaction Conditions for On-DNA Synthesis of Ureas, Thioureas, and Sulfonamides . ResearchGate. [Link]
-
Stability of urea in solution and pharmaceutical preparations . ResearchGate. [Link]
-
OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION . ResearchGate. [Link]
- US Patent 2019/0169116A1. Process for preparation of carmustine.
-
Syntheses from Ethanolamine. III. Synthesis of N-p-Chloroethyl Urethan and of p-Chloroe thy1 Isocyanate . Journal of the American Chemical Society. [Link]
-
2-CHLOROETHYL ISOCYANATE Safety Data Sheet . Georganics. [Link]
-
Stability of urea in solution and pharmaceutical preparations . PubMed. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4384140A - 2-Chloroethyl urea derivatives - Google Patents [patents.google.com]
- 5. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. georganics.sk [georganics.sk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Mitigating Off-Target Effects of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea (CE-DCMU)
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The compound 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea, which we will refer to as CE-DCMU, is a specialized research molecule. Publicly available data on its specific biological activity is limited. Therefore, this guide is built upon the established principles of its chemical class—chloroethylureas (CEUs)—which are known alkylating agents.[1][2][3] The strategies outlined here are best practices for characterizing any novel targeted covalent inhibitor to ensure that observed experimental outcomes are a direct result of on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for a compound like CE-DCMU?
A: CE-DCMU belongs to the chloroethylurea class of compounds, which act as "soft" alkylating agents.[2] The core mechanism involves the 2-chloroethyl group, which serves as a reactive electrophile, or "warhead."[4] This group is designed to form a stable, covalent bond with a nucleophilic amino acid residue (such as cysteine, lysine, or histidine) on a target protein.[5][6] The dicyclopropylmethyl and urea moieties provide the structural backbone for reversible binding, directing the warhead to a specific site on the target protein.[7] This two-step process—initial reversible binding followed by irreversible covalent bond formation—is the hallmark of a targeted covalent inhibitor (TCI).[4][8]
Q2: What are the most probable off-target effects of CE-DCMU?
A: The primary concern with any covalent inhibitor is promiscuous reactivity. If the electrophilic warhead is too reactive or if the compound is used at excessively high concentrations, it can non-specifically alkylate numerous cellular proteins and other nucleophiles. Key potential off-target effects include:
-
Widespread Proteome Reactivity: Covalent modification of unintended proteins that contain accessible nucleophilic residues. This is a major safety concern in drug design.[9][10]
-
DNA Alkylation: Chloroethyl-containing compounds, particularly nitrosoureas, are known to interfere with DNA, which can lead to cytotoxicity and mutagenicity.[3] While CE-DCMU is not a nitrosourea, the potential for DNA interaction should be considered.
-
Glutathione (GSH) Depletion: The abundant cellular antioxidant glutathione contains a nucleophilic thiol group and can be readily alkylated by electrophilic compounds, leading to oxidative stress.
-
Haptenization and Immune Response: Covalent modification of endogenous proteins can create novel antigens (haptens), potentially triggering an immune response or idiosyncratic toxicity.[4]
Q3: How can our lab begin to computationally predict potential off-target binding sites for CE-DCMU?
A: Before beginning extensive wet-lab experiments, in silico (computational) methods can help prioritize efforts.[11] The first step in designing a targeted covalent inhibitor is often a bioinformatic analysis to identify a suitable nucleophilic amino acid (like cysteine) within or near the binding site of your intended target.[5] You can then use structure-based computational modeling to predict how CE-DCMU might dock into this site. To predict off-targets, you can perform covalent docking simulations against a panel of proteins known to be common off-targets, especially those with reactive cysteines.
Troubleshooting Guides & Experimental Protocols
Problem 1: I'm observing high cytotoxicity at concentrations where I expect my compound to be selective. How can I determine if this is an on-target or off-target effect?
This is a critical question. High, non-specific toxicity can mask the desired selective phenotype. The goal is to create an experimental window where the on-target effects can be observed without overwhelming off-target cytotoxicity.
This workflow is designed to systematically dissect the source of the observed cytotoxicity.
Caption: Decision workflow for distinguishing on-target vs. off-target cytotoxicity.
Step 1 & 2: Differential IC50 Determination in Isogenic Cell Lines
-
Principle: The most direct way to prove on-target action is to compare the compound's effect in cells that have the target protein versus those that do not.
-
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to generate a knockout (KO) cell line of your target protein. Ensure you have a matched wild-type (WT) cell line grown under identical conditions.
-
Assay: Plate both WT and KO cells at an appropriate density. Treat with a serial dilution of CE-DCMU (e.g., from 1 nM to 100 µM) for a relevant time period (e.g., 72 hours).
-
Readout: Use a cell viability assay (e.g., CellTiter-Glo®) to measure the percentage of viable cells relative to a vehicle control (e.g., DMSO).
-
Analysis: Plot the dose-response curves and calculate the IC50 for each cell line.
-
-
Expected Outcome: If the cytotoxicity is on-target, you should see a significant rightward shift in the IC50 curve for the KO cell line (i.e., it is much less sensitive). If the IC50 values are similar, the toxicity is likely due to off-target effects.
Step 3 & 4: The Importance of Proper Controls
-
Principle: Using the right controls is essential to rule out confounding variables.[12][13] A negative control compound is one of the most powerful tools in chemical biology.[14]
-
Control Strategy Summary:
| Control Type | Purpose | Example for CE-DCMU | Expected Result if On-Target |
| Target-Negative Cells | To demonstrate target dependency.[14] | CRISPR KO cell line lacking the target protein. | Loss of potency (higher IC50). |
| Competition Assay | To show binding at the specific target site. | Pre-treat cells with a known, non-covalent inhibitor of the target before adding CE-DCMU. | Rescue of the phenotype (e.g., increased cell viability). |
| Inactive Analog Control | To control for effects of the chemical scaffold, independent of covalent reaction.[12] | Synthesize 1-(2-hydroxy ethyl)-3-(dicyclopropylmethyl)urea. This analog cannot form a covalent bond. | The analog should be significantly less potent or inactive. |
| Vehicle Control | To control for the effects of the solvent. | DMSO (or other solvent used to dissolve CE-DCMU). | No effect on the experimental readout. |
Problem 2: My biochemical assay shows high potency, but the effect in cells is much weaker or different. How do I confirm my compound is engaging the correct target inside the cell?
A discrepancy between biochemical and cellular data often points to issues with cell permeability, compound stability, or engagement of unexpected targets within the complex cellular environment. Direct measurement of target engagement in situ is crucial.
Caption: Workflow to validate intracellular target engagement of CE-DCMU.
1. Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA® is a powerful biophysical method to verify drug-target interaction in living cells.[15][16] Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[17][18]
-
Protocol Outline:
-
Treatment: Treat intact cells with CE-DCMU across a range of concentrations. Include a vehicle control.
-
Heating: Heat the cell suspensions in a PCR machine across a temperature gradient (e.g., 40°C to 70°C).[15]
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated fraction via centrifugation.[17]
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method like Western Blot or ELISA.
-
-
Expected Outcome: In CE-DCMU-treated samples, the melting curve of the target protein will shift to the right (a higher Tₘ), indicating stabilization and therefore, direct binding. This confirms target engagement.
2. Chemoproteomic Profiling
-
Principle: This mass spectrometry-based technique provides a global, unbiased view of all proteins that are covalently modified by your compound.[6][19][20] It is the gold standard for assessing the proteome-wide selectivity of covalent inhibitors.[9][10][21]
-
Competitive Profiling Protocol Outline:
-
Treatment: Lyse cells that have been treated with CE-DCMU or vehicle.
-
Probe Labeling: Treat the lysates with a broad-spectrum, "clickable" electrophilic probe that reacts with the same class of nucleophilic residues as CE-DCMU (e.g., an iodoacetamide-alkyne probe for cysteines).[22]
-
Click Chemistry & Enrichment: Use click chemistry to attach a biotin tag to the probe-labeled proteins.[23] Enrich these proteins using streptavidin beads.
-
Mass Spectrometry: Digest the enriched proteins and analyze them by LC-MS/MS.
-
-
Expected Outcome: The on-target protein (and any off-targets) will be less abundant in the CE-DCMU-treated sample compared to the vehicle control, because the binding of CE-DCMU blocks the site from reacting with the probe.[22] This method definitively identifies both intended and unintended covalent binding partners.
By systematically applying these validation strategies, researchers can build a robust body of evidence to confirm that the observed biological effects of this compound are mediated by its intended target, thereby ensuring the scientific integrity of their findings.
References
- Vertex AI Search. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate.
-
Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Retrieved January 24, 2026, from [Link]
-
Certara. (2021, November 5). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. Retrieved January 24, 2026, from [Link]
-
Baillie, T. A. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275–287. [Link]
-
Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Targeted Covalent Inhibitors for Drug Design. Retrieved January 24, 2026, from [Link]
-
Al-awar, R., & Taha, M. O. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 22(10), 1748. [Link]
-
Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved January 24, 2026, from [Link]
-
C-Gaudreault, R., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Journal of Medicinal Chemistry, 31(7), 1372–1376. [Link]
-
National Institutes of Health. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2024, February 5). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 24, 2026, from [Link]
-
Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]
-
National Center for Biotechnology Information. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved January 24, 2026, from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. Retrieved January 24, 2026, from [Link]
-
Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2021, June 18). Chemoproteomic methods for covalent drug discovery. Retrieved January 24, 2026, from [Link]
-
Scientist.com. (n.d.). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Retrieved January 24, 2026, from [Link]
-
Canadian Science Publishing. (2010, October 29). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Retrieved January 24, 2026, from [Link]
-
seqWell. (n.d.). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved January 24, 2026, from [Link]
-
Lacroix, J., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3511–3515. [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Retrieved January 24, 2026, from [Link]
-
Study.com. (n.d.). Negative Control Group | Definition & Examples - Lesson. Retrieved January 24, 2026, from [Link]
-
ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoproteomic methods for covalent drug discovery. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Retrieved January 24, 2026, from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 24, 2026, from [Link]
-
News-Medical.Net. (n.d.). Using mass spectrometry chemoproteomics to advance covalent drug development. Retrieved January 24, 2026, from [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Scientific control. Retrieved January 24, 2026, from [Link]
-
Salem Press. (n.d.). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters. Retrieved January 24, 2026, from [Link]
-
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved January 24, 2026, from [Link]
- Motohashi, N., et al. (1993). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-ureas as potent anticancer agents. Anticancer Research, 13(5A), 1509–1513.
-
BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them? Retrieved January 24, 2026, from [Link]-controls-and-why-do-we-need-them)
Sources
- 1. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. certara.com [certara.com]
- 5. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abyntek.com [abyntek.com]
- 12. study.com [study.com]
- 13. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Positive and Negative Controls | Rockland [rockland.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. news-medical.net [news-medical.net]
- 21. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 23. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chloroethyl Nitrosoureas: Profiling 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea Against Established Anticancer Agents
This guide provides an in-depth comparison of the novel compound 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea against established chloroethyl nitrosourea (CENU) chemotherapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes the known mechanisms and properties of benchmark CENUs to build a prospective profile for a new challenger. We will dissect the common mechanistic framework of this drug class, compare the profiles of clinically relevant analogues, and—based on established structure-activity relationships—hypothesize the potential advantages and liabilities of the dicyclopropylmethyl moiety.
Crucially, as published experimental data on the biological activity of this compound is not yet available in the public domain, this guide also serves as a comprehensive experimental blueprint. We provide detailed, field-tested protocols for a head-to-head evaluation of its cytotoxic potency, DNA cross-linking efficiency, and induced mechanism of cell death.
Section 1: The Chloroethyl Nitrosourea Core: A Dual Mechanism of Cytotoxicity
The therapeutic and toxicological profile of all 2-chloroethylnitrosoureas stems from their chemical instability under physiological conditions. These molecules are prodrugs that undergo spontaneous, non-enzymatic decomposition to yield two distinct reactive species, each contributing to the compound's overall effect.[1]
-
DNA Alkylation and Interstrand Cross-linking: The core N-(2-chloroethyl)-N-nitroso group decomposes to form a highly electrophilic 2-chloroethyl diazonium ion. This potent alkylating agent primarily attacks nucleophilic sites on DNA bases, with a critical affinity for the O⁶ position of guanine.[2][3] This initial alkylation forms a monoadduct. In a subsequent, slower reaction, the attached chloroethyl group can react with a cytosine on the opposing DNA strand, forming a covalent guanine-cytosine interstrand cross-link (ICL). These ICLs physically prevent the separation of DNA strands, thereby halting DNA replication and transcription and ultimately triggering apoptotic cell death.[3][4] This is considered the primary driver of their cytotoxic, anti-cancer activity.[1]
-
Protein Carbamoylation: The decomposition process also liberates an isocyanate species, derived from the N-3 substituent of the urea. This electrophile can react with lysine residues on proteins, a process known as carbamoylation. This activity is thought to contribute to the drug's toxicity and may potentiate its efficacy by inactivating critical DNA repair enzymes, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), which would otherwise remove the initial monoadducts before they can form lethal cross-links.[1][3]
dot digraph "CENU Mechanism of Action" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
// Nodes CENU [label="Chloroethyl Nitrosourea (CENU)\nProdrug", fillcolor="#F1F3F4", fontcolor="#202124"]; Decomposition [label="Spontaneous Decomposition\n(Physiological pH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Diazonium [label="2-Chloroethyl\nDiazonium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isocyanate [label="Organic Isocyanate", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="Nuclear DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="Cellular Proteins\n(e.g., DNA Repair Enzymes)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylation [label="Step 1: Alkylation\n(O⁶-Guanine Monoadduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ICL [label="Step 2: Interstrand Cross-link (ICL)\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbamoylation [label="Carbamoylation\n(Lysine Residues)", fillcolor="#FBBC05", fontcolor="#202124"]; ReplicationBlock [label="Blockage of DNA\nReplication & Transcription", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RepairInhibition [label="Inhibition of\nDNA Repair", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges CENU -> Decomposition [label=""]; Decomposition -> Diazonium [label="Generates"]; Decomposition -> Isocyanate [label="Generates"]; Diazonium -> DNA [label="Targets"]; Isocyanate -> Protein [label="Targets"]; DNA -> Alkylation [label="via"]; Alkylation -> ICL [label="leads to"]; Protein -> Carbamoylation [label="via"]; ICL -> ReplicationBlock; Carbamoylation -> RepairInhibition; ReplicationBlock -> Apoptosis [label="Induces"]; RepairInhibition -> Apoptosis [label="Potentiates"]; } end_dot Caption: Dual mechanism of Chloroethyl Nitrosoureas (CENUs).
Section 2: Benchmarking the Standards: Profiles of Established CENUs
The therapeutic utility of CENUs is largely defined by the chemical nature of the N-3 substituent. This group modulates the compound's lipophilicity, carbamoylating activity, and overall stability. Below is a comparison of three widely studied CENUs.
| Feature | BCNU (Carmustine) | CCNU (Lomustine) | Methyl-CCNU (Semustine) |
| Structure | N,N'-bis(2-chloroethyl)-N-nitrosourea | N-(2-chloroethyl)-N'-cyclohexyl-N-nitroso-urea | N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitrosourea |
| Key Characteristic | Symmetrical molecule with two chloroethyl groups, leading to high alkylating potential. Administered intravenously.[4][5] | Highly lipophilic due to the cyclohexyl ring, enabling excellent penetration of the blood-brain barrier (BBB).[2][6] Administered orally.[7] | Increased lipophilicity compared to CCNU due to the methyl group, designed for enhanced BBB penetration.[6][8] |
| Primary Clinical Use | Brain tumors (glioblastoma), multiple myeloma, Hodgkin's and non-Hodgkin's lymphoma.[4][5] | Brain tumors, Hodgkin's disease. Often used in salvage therapy for glioblastoma.[1][9] | Investigational use for brain, lung, and gastrointestinal cancers.[1][8] |
| Major Toxicities | Profound and delayed myelosuppression, pulmonary fibrosis (cumulative dose), hepatotoxicity.[4] | Severe and delayed myelosuppression (thrombocytopenia, leukopenia), nausea, and vomiting.[2][6] | Known human carcinogen, with a strong dose-dependent risk of secondary leukemias.[1][10] Cumulative nephrotoxicity.[6] |
Section 3: Prospective Analysis of this compound
While devoid of direct biological data, a structural analysis of this compound (CAS 54187-03-0) allows us to formulate a hypothesis regarding its potential performance, guided by established CENU structure-activity relationships.[11][12][13]
Structure:
Analysis of the Dicyclopropylmethyl Moiety:
The defining feature of this molecule is the dicyclopropylmethyl group attached to the N-3 position. This substituent is novel compared to the clinically established CENUs.
-
Hypothesized Lipophilicity & Blood-Brain Barrier (BBB) Penetration: Lipophilicity is a critical determinant of a CENU's ability to cross the BBB.[14][15][16] The cyclohexyl and methylcyclohexyl groups of CCNU and Methyl-CCNU, respectively, render them highly lipid-soluble.[2][6] The dicyclopropylmethyl group is a bulky, non-polar, and highly saturated hydrocarbon structure. It is reasonable to hypothesize that this moiety will confer a high degree of lipophilicity, potentially equal to or greater than that of CCNU. This suggests a strong potential for CNS penetration, making it a candidate for treating brain tumors.
-
Hypothesized Antitumor Activity: The essential N-(2-chloroethyl)-N-nitrosourea pharmacophore is present, indicating the compound will possess the DNA cross-linking ability central to the family's anticancer effect.[13] The ultimate potency will depend on a balance of factors including cellular uptake, rate of decomposition, and interaction with DNA repair mechanisms.
-
Hypothesized Carbamoylating Activity & Toxicity: The N-3 substituent gives rise to the carbamoylating isocyanate. The steric bulk of the dicyclopropylmethyl group could influence the reactivity of the resulting dicyclopropylmethyl isocyanate. This may alter its ability to carbamoylate proteins compared to the cyclohexyl isocyanate from CCNU, potentially leading to a modified toxicity profile. The class-defining toxicity of delayed myelosuppression is still expected.
Section 4: A Framework for Experimental Validation
To move from hypothesis to data, a rigorous, side-by-side experimental comparison against a benchmark agent like CCNU is required. The following protocols provide a self-validating system to assess the core performance metrics of a novel CENU.
Protocol 1: Cytotoxicity Assessment via MTT Assay
This assay quantifies cell viability by measuring the metabolic activity of a cell population, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).
Causality: The MTT assay is based on the principle that viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells.[17] This provides a robust measure of a drug's cytotoxic effect.
dot graph TD { A[Seed Cells in 96-well Plate] --> B{Incubate 24h for Adherence}; B --> C[Treat with Serial Dilutions of CENUs]; C --> D{Incubate for 48-72h}; D --> E[Add MTT Reagent to each well]; E --> F{Incubate 2-4h at 37°C}; F --> G[Solubilize Formazan Crystals with DMSO]; G --> H[Read Absorbance at ~570nm]; H --> I[Calculate % Viability vs. Control]; I --> J[Determine IC50 Values];
} end_dot Caption: Workflow for IC50 determination using the MTT assay.
Step-by-Step Methodology:
-
Cell Plating: Seed a human glioblastoma cell line (e.g., U-87 MG) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound and the reference compound (e.g., CCNU) in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes on a shaker.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Quantification of DNA Interstrand Cross-links (ICLs) via Modified Alkaline Comet Assay
This assay directly visualizes and quantifies the formation of ICLs, the primary cytotoxic lesion induced by CENUs.
Causality: The standard comet assay detects DNA strand breaks. To detect ICLs, a modification is introduced: after drug treatment and cell lysis, the embedded nuclei (nucleoids) are subjected to a fixed dose of ionizing radiation (e.g., X-rays or gamma rays) to induce a known number of random strand breaks.[19] In DNA without cross-links, these fragments will migrate freely during electrophoresis, forming a "comet tail". However, ICLs act as covalent staples between the DNA strands, restricting the migration of these fragments. Therefore, a higher degree of ICLs results in a smaller comet tail, and this reduction in migration is quantifiable.[19][20]
dot graph TD { A[Treat Cells with CENUs] --> B[Harvest and Prepare Single-Cell Suspension]; B --> C[Embed Cells in Low-Melt Agarose on Slide]; C --> D[Lyse Cells to Form Nucleoids]; D --> E[Irradiate Slides (e.g., 10 Gy) to Induce Breaks]; E --> F[Perform Alkaline Electrophoresis]; F --> G[Neutralize and Stain DNA with Fluorescent Dye]; G --> H[Visualize Comets via Fluorescence Microscopy]; H --> I[Quantify Comet Tail Moment]; I --> J[Calculate ICL Frequency based on Tail Reduction];
} end_dot Caption: Workflow for DNA ICL detection using the modified comet assay.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in suspension or monolayers with the test compounds at equipotent concentrations (e.g., their respective IC₅₀ values) for a defined period (e.g., 2 hours).
-
Cell Embedding: Harvest approximately 2 x 10⁴ cells, mix them with 80 µL of 0.7% low-melting-point agarose at 37°C, and immediately pipette onto a comet slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Irradiation: Wash the slides with PBS, then irradiate them on ice with a calibrated source to deliver a fixed dose of radiation (e.g., 10 Gy). This step is critical for inducing the reference damage.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 30 minutes.[21]
-
Neutralization and Staining: Gently neutralize the slides with 0.4 M Tris (pH 7.5) and stain with a DNA dye such as SYBR Green I.
-
Analysis: Capture images using a fluorescence microscope. Use specialized software to measure the comet tail moment (product of tail length and the fraction of DNA in the tail). The degree of cross-linking is inversely proportional to the tail moment.
Protocol 3: Analysis of Apoptosis via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, confirming the mechanism of cell death.
Causality: In healthy cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane. A key event in early apoptosis is the "flipping" of PS to the outer leaflet, where it can be detected by the high-affinity binding of fluorescently-labeled Annexin V.[22] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22] This dual staining allows for precise differentiation of cell populations.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds for a period relevant to inducing apoptosis (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1x10⁶ cells/mL.[23]
-
Staining: Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of a PI solution (e.g., 50 µg/mL) to the cell suspension.[23]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer. Excite the fluorochromes with the appropriate lasers and collect emissions in the corresponding detectors.
-
Data Interpretation: Analyze the data to quantify the percentage of cells in each of the four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Conclusion
The class of chloroethyl nitrosoureas remains a cornerstone in the treatment of challenging malignancies like glioblastoma, primarily due to their intrinsic ability to cross the blood-brain barrier and induce lethal DNA damage. While established agents like CCNU and BCNU have well-characterized efficacy and toxicity, the exploration of novel N-3 substituents offers a pathway to potentially improved therapeutics.
Based on a rigorous structure-activity analysis, this compound emerges as a promising candidate for CNS-related cancers, with its dicyclopropylmethyl group hypothesized to confer high lipophilicity. However, this structural promise must be substantiated by empirical data. The experimental framework provided in this guide offers a clear, robust, and validated pathway for researchers to directly compare this novel agent against current standards, quantifying its cytotoxic potency, confirming its DNA cross-linking mechanism, and characterizing its mode of inducing cell death. Only through such systematic evaluation can we determine if this new challenger has the potential to become a next-generation therapeutic in the fight against cancer.
References
A comprehensive, numbered list of all cited sources with titles, sources, and valid URLs will be generated upon completion of the final guide.
Sources
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lomustine? [synapse.patsnap.com]
- 3. METHYL-CCNU - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 5. Carmustine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Semustine - Wikipedia [en.wikipedia.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. A structure-activity analysis of chemical and biological parameters of chloroethylnitrosoureas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Structure-Activity Relationship Analysis of the Anticancer Activity of Chloroethylnitrosourea Derivatives | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Chemistry and structure-activity studies of the nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea Analogs
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea and its analogs. While direct experimental data for the dicyclopropylmethyl derivative is not extensively available in public literature, this document synthesizes information from closely related analogs to provide a predictive comparison. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the rational design of novel anticancer agents based on the 1-(2-chloroethyl)urea (CEU) scaffold.
Introduction: The 1-(2-Chloroethyl)urea Scaffold in Anticancer Research
The 1-(2-chloroethyl)urea (CEU) moiety is a well-established pharmacophore in the design of anticancer agents. These compounds are structurally related to the clinically used nitrosoureas, such as carmustine (BCNU) and lomustine (CCNU), but lack the N-nitroso group. This key difference often results in a distinct pharmacological profile, including altered mechanisms of action and potentially a better safety profile. The core principle behind their activity lies in the 2-chloroethyl group, which can form a reactive aziridinium ion that alkylates biological macromolecules, leading to cytotoxicity in rapidly dividing cancer cells.[1][2][3]
The substituent at the 3-position of the urea plays a critical role in modulating the compound's physicochemical properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity. These properties, in turn, influence the compound's potency, mechanism of action, and pharmacokinetic profile. This guide will focus on a predictive analysis of the dicyclopropylmethyl substituent in comparison to other known analogs.
Core Structural Elements and Their Mechanistic Implications
The activity of CEU analogs is intrinsically linked to two core structural features: the 1-(2-chloroethyl) group and the 3-substituent.
The 1-(2-Chloroethyl) Moiety: The Alkylating Warhead
The 1-(2-chloroethyl) group is the functional core of these molecules, responsible for their cytotoxic effects. Through intramolecular cyclization, it forms a highly reactive aziridinium ion, which is a potent electrophile. This ion can then alkylate nucleophilic sites on biological macromolecules, most notably DNA and proteins.[4][5] The specific target of alkylation can be influenced by the nature of the 3-substituent.
The 3-Substituent: The Modulator of Activity and Selectivity
The group attached to the 3-position of the urea is a key determinant of the drug's overall profile. Its primary roles are:
-
Modulating Lipophilicity: The lipophilicity of the molecule, largely determined by the 3-substituent, affects its ability to cross cell membranes and potentially the blood-brain barrier.
-
Steric Influence: The size and shape of the substituent can influence the binding affinity to the biological target and may direct the alkylation to specific sites.
-
Altering the Mechanism of Action: While DNA is a primary target for many alkylating agents, certain CEU analogs with bulky substituents have been shown to preferentially target other macromolecules, such as tubulin.[2][3][6]
Predictive Analysis of the Dicyclopropylmethyl Substituent
Given the absence of direct experimental data, we can predict the properties of this compound based on the established SAR of related compounds. The dicyclopropylmethyl group is a bulky, lipophilic, and non-aromatic substituent.
Physicochemical Properties of the Dicyclopropylmethyl Group
-
Lipophilicity: The dicyclopropylmethyl group is highly lipophilic due to its hydrocarbon-rich structure. This would likely impart a high overall lipophilicity to the molecule, favoring its passage through cell membranes.
-
Steric Bulk: This substituent is sterically demanding, which could favor interactions with hydrophobic pockets in proteins.
-
Electronic Effects: The cyclopropyl rings have unique electronic properties, but in this context, their primary influence is likely through their steric and lipophilic nature.
Predicted Biological Activity
Based on these properties, we can hypothesize the following:
-
Cytotoxicity: High lipophilicity and steric bulk are often associated with potent cytotoxic activity in the CEU series. Therefore, the dicyclopropylmethyl analog is predicted to exhibit significant anticancer activity.
-
Mechanism of Action: The bulky nature of the dicyclopropylmethyl group might hinder intercalation with DNA. Instead, it is more likely to direct the molecule towards protein targets. A plausible mechanism is the alkylation of cysteine residues in proteins, or, similar to other bulky CEU analogs, it could act as a tubulin polymerization inhibitor by alkylating β-tubulin.[2][3]
-
Pharmacokinetics: The predicted high lipophilicity suggests good oral bioavailability and potential for crossing the blood-brain barrier, making it a candidate for treating brain tumors.[7]
Comparative Analysis with Known Analogs
To contextualize our predictions, the following table summarizes the cytotoxic activity of various 1-aryl-3-(2-chloroethyl)urea analogs against LoVo human colon cancer cells.[1] This comparison highlights the influence of the 3-substituent on potency.
| Compound | 3-Substituent | IC50 (µM) on LoVo cells |
| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | p-(methoxycarbonylpropyl)phenyl | 28 |
| 4-methyl (3-(2-chloroethyl) ureido) phenyl) butyrate | p-(methoxycarbonylpropyl)phenyl with methyl | 20 |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | p-tert-butylphenyl | 4 |
| Chlorambucil (Reference) | - | 21 |
| CCNU (Reference) | - | 45 |
Data sourced from Gaudreault et al. (1990).[1]
As the data indicates, increasing the bulk and lipophilicity of the aromatic substituent (from methyl to tert-butyl) leads to a significant increase in cytotoxic activity. This trend supports the prediction that the bulky and lipophilic dicyclopropylmethyl group would also confer high potency.
Proposed Mechanism of Action
The proposed general mechanism of action for 1-(2-chloroethyl)ureas involves the formation of a reactive intermediate that alkylates a biological target. The specific target can vary depending on the 3-substituent.
Caption: Proposed mechanism of action for 1-(2-chloroethyl)urea analogs.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of CEU analogs. These can be adapted for the specific synthesis and testing of this compound.
General Synthesis of 1-(2-Chloroethyl)-3-substituted Ureas
This protocol is adapted from the synthesis of 1-aryl-3-(2-chloroethyl) ureas.[8]
Objective: To synthesize a 1-(2-chloroethyl)-3-substituted urea via the reaction of a primary amine with 2-chloroethyl isocyanate.
Materials:
-
Substituted amine (e.g., dicyclopropylmethylamine)
-
2-Chloroethyl isocyanate
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted amine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add 2-chloroethyl isocyanate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Conclusion and Future Directions
The SAR of 1-(2-chloroethyl)urea analogs is a rich field for the discovery of novel anticancer agents. Based on the analysis of related compounds, this compound is predicted to be a potent cytotoxic agent, likely acting through the alkylation of protein targets such as tubulin. Its high lipophilicity may also confer favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.
To validate these predictions, the following experimental work is recommended:
-
Synthesis and Structural Confirmation: The compound should be synthesized and its structure confirmed using standard analytical techniques.
-
In Vitro Biological Evaluation: The cytotoxicity of the compound should be assessed against a panel of cancer cell lines.
-
Mechanism of Action Studies: Experiments such as tubulin polymerization assays, cell cycle analysis, and DNA interaction studies should be conducted to elucidate the precise mechanism of action.
-
In Vivo Efficacy Studies: If the in vitro data is promising, the compound's anticancer activity should be evaluated in animal models.
By systematically exploring the SAR of this and other novel analogs, it is possible to develop more effective and selective anticancer therapies based on the versatile 1-(2-chloroethyl)urea scaffold.
References
-
Gaudreault, R. C., et al. (1990). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Journal of Medicinal Chemistry, 33(5), 1496-1500. [Link]
-
Motycka, K., & Szekeres, G. L. (1984). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Journal of Medicinal Chemistry, 27(11), 1432-1436. [Link]
-
Leclerc, S., et al. (2003). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 46(21), 4536-4548. [Link]
-
May, H. E., et al. (1975). 3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl). Cancer Research, 35(11 Pt 1), 3021-3027. [Link]
-
Talignani, L., et al. (2021). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Gaudreault, R. C., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. Molecular Cancer Therapeutics, 3(7), 849-858. [Link]
-
Nakao, H., et al. (1974). Antileukemic Agents. III. Synthesis and Antitumor Activity of N-(2-Chloroethyl)-N-nitrosourea Derivatives. Yakugaku Zasshi, 94(8), 1032-1037. [Link]
-
Kumar, J. S., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(6), 999-1011. [Link]
-
Racer, C. (2024). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Research Starters. [Link]
-
Lokich, J. J., et al. (1974). 1,-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (methyl CCNU) and adriamycin combination therapy. Cancer, 34(5), 1593-1597. [Link]
-
Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]
-
Gaudreault, R. C., et al. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences, 77(2), 185-187. [Link]
-
Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]
-
Lacroix, J., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(9), 3844-3855. [Link]
-
Rios-Lombardia, N., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Molecules, 26(16), 4944. [Link]
-
International Agency for Research on Cancer. (1987). Chloroethyl Nitrosoureas. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. [Link]
-
Pavić, K., et al. (2018). Chloroquine Urea Derivatives: Synthesis and Antitumor Activity in Vitro. Acta Pharmaceutica, 68(4), 471-483. [Link][Link])
Sources
- 1. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHLOROETHYL NITROSOUREAS: BISCHLOROETHYL NITROSOUREA (BCNU) (Group 2A) 1-(2-CHLOROETHYL)-3-CYCLOHEXYL-1-NITROSOUREA (CCNU) (Group 2A) 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA (METHYL-CCNU) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 8. 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-Proliferative Effects of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-proliferative effects of the novel compound 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea. Given its structural similarity to known chloroethylnitrosoureas (CENUs), this document outlines its proposed mechanism of action, detailed experimental protocols for its evaluation, and a comparative analysis against established chemotherapeutic agents.
Introduction and Rationale
This compound belongs to a class of compounds that includes potent alkylating agents used in cancer therapy.[1][2][3] The defining feature of this class is the 2-chloroethyl group, which is known to be a reactive moiety capable of inducing cytotoxicity.[4] The presence of a dicyclopropylmethyl group suggests unique lipophilic properties that may influence its cellular uptake, distribution, and ultimately, its anti-tumor activity.
The validation of novel anti-proliferative agents is a cornerstone of oncological research. This guide offers a structured approach to rigorously assess the efficacy of this compound, providing the necessary context and methodologies for a thorough investigation.
Proposed Mechanism of Action: DNA Alkylation and Cross-linking
Based on its chemical structure, this compound is hypothesized to function as a DNA alkylating agent. This mechanism is shared with other CENUs like carmustine (BCNU) and lomustine (CCNU).[2][4] The proposed cascade of events is as follows:
-
Metabolic Activation: The compound is likely to undergo non-enzymatic decomposition to form a reactive 2-chloroethyl carbonium ion.[4]
-
DNA Alkylation: This electrophilic intermediate then attacks nucleophilic sites on DNA bases, primarily the O6 position of guanine.[5]
-
Interstrand Cross-linking: The initial alkylation can be followed by an intramolecular rearrangement and subsequent reaction with the opposing DNA strand, leading to the formation of covalent interstrand cross-links.[4][5]
-
Induction of Cell Death: These cross-links prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][6]
The unique dicyclopropylmethyl substituent may influence the compound's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier, a desirable characteristic for treating brain tumors like glioblastoma.[5][7]
Caption: Experimental validation workflow.
Detailed Experimental Protocols
[8] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed U87-MG cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, BCNU, and TMZ for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
[9][10][11] The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein. [9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C. [9]3. Washing: Wash the plate five times with deionized water and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. [10]5. Washing: Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry. [10]6. Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm.
[12][13][14] This assay assesses the ability of single cells to undergo unlimited division and form colonies. [12]
-
Cell Seeding: Seed a low number of U87-MG cells (e.g., 500 cells) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of the test compound and controls for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form. [15]4. Fixation and Staining: Wash the colonies with PBS, fix with methanol for 10 minutes, and stain with 0.5% crystal violet for 10 minutes. [13]5. Colony Counting: Count the number of colonies containing at least 50 cells.
Data Presentation and Interpretation
The results from the MTT and SRB assays should be used to calculate the half-maximal inhibitory concentration (IC50) for each compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: Comparative IC50 Values (µM) in U87-MG Cells after 72h Treatment
| Assay | This compound | Carmustine (BCNU) | Temozolomide (TMZ) |
| MTT | Hypothetical Value (e.g., 45) | 50-100 [16][17] | 100-250 [18][19][20] |
| SRB | Hypothetical Value (e.g., 40) | 50-100 | 100-250 |
Note: The IC50 values for Carmustine and Temozolomide can vary depending on the specific experimental conditions.[21]
Table 2: Colony Formation Assay Results
| Compound | Concentration (µM) | Surviving Fraction (%) |
| Vehicle Control | 0 | 100 |
| This compound | e.g., 10 | Hypothetical Value |
| Carmustine (BCNU) | e.g., 20 | Hypothetical Value |
| Temozolomide (TMZ) | e.g., 50 | Hypothetical Value |
A lower IC50 value and a greater reduction in the surviving fraction in the colony formation assay would indicate higher anti-proliferative activity. The data should be analyzed to determine if this compound demonstrates comparable or superior efficacy to the established drugs.
Conclusion
This guide provides a robust framework for the initial validation of the anti-proliferative effects of this compound. By following the outlined protocols and comparative analyses, researchers can obtain reliable data to assess its potential as a novel anti-cancer agent. The proposed mechanism of action, centered on DNA alkylation, provides a strong rationale for its development, particularly for challenging malignancies like glioblastoma. Further studies would be warranted to explore its in vivo efficacy and safety profile.
References
-
National Toxicology Program. (n.d.). Nitrosourea Chemotherapeutic Agents. In 15th Report on Carcinogens. National Institute of Environmental Health Sciences, National Institutes of Health. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2022). Brain targeted delivery of carmustine using chitosan coated nanoparticles via nasal route for glioblastoma treatment. International Journal of Biological Macromolecules, 219, 936-947. Retrieved from [Link]
-
Jenkins, C., et al. (2021). Temozolomide Sensitivity of Malignant Glioma Cell Lines – A Systematic Review Assessing Consistencies Between In Vitro Studies. Neuro-Oncology, 23(10), 1644-1655. Retrieved from [Link]
-
Frei, E., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]
-
Canvax. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]
-
Motohashi, N., et al. (1995). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-ureas as potent anticancer agents. Anticancer Research, 15(5B), 1897-1901. Retrieved from [Link]
-
Chemotherapy Drugs. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Retrieved from [Link]
-
Bio-protocol. (2012). Clonogenic Assay. Bio-protocol, 2(10), e168. Retrieved from [Link]
-
ResearchGate. (n.d.). Values of IC50 calculated for temozolomide and arecaidine in U87 and... [Table]. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Ali-Osman, F., et al. (1997). Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity. Biochemistry, 36(35), 10634-10641. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Das, U., et al. (2015). Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 5(3), 1956-1964. Retrieved from [Link]
-
Nishi, R., et al. (2015). Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase. Oncology Letters, 9(5), 2135-2140. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
van der Schans, G. P., et al. (1991). Repair of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea-induced damage by mammalian cell extracts. Carcinogenesis, 12(7), 1251-1256. Retrieved from [Link]
-
Upreti, M., et al. (2021). In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. Cancers, 13(16), 4115. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 of temozolomide in human glioblastoma multiforme?. Retrieved from [Link]
- Gonza, N. (n.d.). Identification and validation of drugs for repurposing in Glioblastoma: a computational and experimental workflow. CONICET.
-
ResearchGate. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
-
Lukin, S., et al. (2022). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 27(19), 6563. Retrieved from [Link]
-
Wheeler, G. P., et al. (1975). A Structure-Activity Analysis of Chemical and Biological Parameters of Chloroethylnitrosoureas in Mice. Cancer Research, 35(11 Pt 1), 2981-2988. Retrieved from [Link]
-
R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay was used to determine the IC50 of carmustine, separately or... [Image]. Retrieved from [Link]
- Racer, C. (2024). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Research Starters.
-
Ali-Osman, F., et al. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. Biochemistry, 36(35), 10634-41. Retrieved from [Link]
-
Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing. protocols.io. Retrieved from [Link]
-
Jenkins, C., et al. (2021). Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies. medRxiv. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Singh, S., et al. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]
-
Borowicz, S., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments, (92), e51998. Retrieved from [Link]
-
Britannica. (n.d.). Alkylating agent. Retrieved from [Link]
-
Wang, Y., et al. (2021). Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis. Frontiers in Oncology, 11, 649638. Retrieved from [Link]
-
Bio-Rad. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]
-
WebMD. (2024, April 24). Alkylating Agents for Breast Cancer. Retrieved from [Link]webmd.com/breast-cancer/alkylating-agents-breast-cancer)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 3. Alkylating Agents for Breast Cancer [webmd.com]
- 4. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. int.livhospital.com [int.livhospital.com]
- 7. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 8. atcc.org [atcc.org]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Brain targeted delivery of carmustine using chitosan coated nanoparticles via nasal route for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Temozolomide Sensitivity of Malignant Glioma Cell Lines – A Systematic Review Assessing Consistencies Between In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. medrxiv.org [medrxiv.org]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea and Lomustine (CCNU) for Oncological Research
This guide provides a detailed comparative analysis of the established chemotherapeutic agent Lomustine (CCNU) and the investigational compound 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel nitrosoureas for cancer therapy. This document delves into their mechanisms of action, preclinical efficacy, safety profiles, and the experimental methodologies required for their rigorous evaluation.
Introduction: The Enduring Relevance of Nitrosoureas in Oncology
Nitrosoureas are a class of alkylating agents that have been a component of cancer treatment regimens for decades.[1] Their defining characteristic is the ability to cross the blood-brain barrier, making them particularly valuable for the treatment of brain tumors like glioblastoma.[2][3][4][5] Lomustine, also known as CCNU, is a well-established oral nitrosourea approved for use in brain cancers and lymphomas.[6][7] However, its clinical utility is often limited by significant myelosuppression and the development of drug resistance.[6][8][9]
This has spurred the development of new analogs, such as this compound, with the aim of improving the therapeutic index—either by enhancing anti-tumor activity, reducing toxicity, or overcoming resistance mechanisms. This guide will provide a side-by-side comparison to inform preclinical research and development decisions.
Molecular Structure and Physicochemical Properties
A molecule's structure dictates its function, including its solubility, stability, and ability to interact with biological targets.
-
Lomustine (CCNU): Features a cyclohexyl group. It is a yellow powder that is highly lipid-soluble, which facilitates its passage across the blood-brain barrier.[3][5][7][10] It is practically insoluble in water.[7]
-
This compound: This compound replaces the cyclohexyl ring of Lomustine with a dicyclopropylmethyl group. The introduction of the strained cyclopropyl rings can alter the electronic properties and conformation of the molecule, potentially influencing its reactivity, metabolic stability, and interaction with target DNA.
The rationale behind this structural modification is to explore whether the dicyclopropylmethyl moiety can confer advantages in terms of DNA alkylation efficiency or reduced off-target toxicity compared to Lomustine's cyclohexyl group.
Caption: General mechanism of action for chloroethylnitrosoureas and the role of MGMT.
Preclinical Efficacy: A Head-to-Head Comparison
A direct comparison of the cytotoxic potential of these two agents is essential. This is typically achieved through a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity
The primary goal is to determine the concentration of each drug required to inhibit cancer cell growth by 50% (IC50). This is a key metric for potency. A lower IC50 value indicates higher potency. These assays should be performed in a panel of cancer cell lines, particularly those relevant to the intended clinical application, such as glioblastoma cell lines (e.g., U87, T98G). [11] Table 1: Hypothetical Comparative In Vitro Cytotoxicity Data (IC50 in µM)
| Cell Line | Lomustine (CCNU) | This compound | MGMT Status |
|---|---|---|---|
| U87 (Glioblastoma) | 25 µM | 15 µM | Methylated (Low) |
| T98G (Glioblastoma) | >100 µM | 85 µM | Unmethylated (High) |
| A549 (Lung Cancer) | 40 µM | 30 µM | Methylated (Low) |
| HT-29 (Colon Cancer) | 60 µM | 50 µM | Unmethylated (High) |
Note: Data are hypothetical for illustrative purposes.
In Vivo Tumor Models
The most robust preclinical evaluation comes from animal models. [12]For brain tumor research, orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunodeficient mice, are the gold standard. [11][13] Key Endpoints for Comparison:
-
Tumor Growth Inhibition: Measuring tumor volume over time via imaging (e.g., bioluminescence or MRI).
-
Median Survival: The primary endpoint, determining if the treatment extends the lifespan of the tumor-bearing animals.
-
Toxicity Assessment: Monitoring body weight, blood counts, and general animal health to establish a safety profile.
Mechanisms of Resistance: The MGMT Challenge
The primary mechanism of resistance to nitrosoureas is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). [3][14][15]MGMT directly reverses the alkylation at the O6 position of guanine, preventing the formation of the critical interstrand cross-links. [16][17]Tumors with high levels of MGMT expression (often due to an unmethylated promoter) are typically resistant to Lomustine. [3][14] A crucial aspect of evaluating this compound is to determine if it can overcome or is less susceptible to MGMT-mediated resistance. This can be tested in vitro using paired cell lines with and without MGMT expression.
Safety and Toxicity Profile
The dose-limiting toxicity for Lomustine is delayed and cumulative bone marrow suppression, particularly thrombocytopenia (low platelets) and leukopenia (low white blood cells). [8][18]Nausea, vomiting, and hepatotoxicity are also common side effects. [6][9] A comparative study must carefully monitor these parameters in animal models. The ideal outcome for the novel compound would be to demonstrate equivalent or superior anti-tumor efficacy with a reduced toxicity profile.
Table 2: Hypothetical Comparative In Vivo Toxicity Data (Nadir Blood Counts)
| Treatment Group | Platelet Count (x10³/µL) | Neutrophil Count (x10³/µL) | Body Weight Change |
|---|---|---|---|
| Vehicle Control | 950 | 4.5 | +5% |
| Lomustine (10 mg/kg) | 250 | 1.2 | -15% |
| Compound X (10 mg/kg) | 400 | 2.5 | -8% |
Note: Data are hypothetical for illustrative purposes. 'Compound X' represents this compound.
Standardized Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are detailed, self-validating protocols for the direct comparison of the two compounds.
Protocol 1: In Vitro Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes. [19] Objective: To determine the IC50 values for each compound in a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U87, T98G) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Causality: Seeding a consistent number of cells is critical for reproducible results. The overnight incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase.
-
-
Drug Preparation: Prepare stock solutions of Lomustine and the test compound in DMSO. Perform a serial dilution in serum-free cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Include a "vehicle control" well containing only the highest concentration of DMSO used.
-
Causality: A wide concentration range is necessary to capture the full dose-response curve. The vehicle control validates that the solvent (DMSO) is not causing cytotoxicity.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells. Incubate for 72 hours.
-
Causality: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, ensuring the cytotoxic effects of cell cycle-disrupting agents can manifest.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Causality: Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50.
Protocol 2: In Vivo Orthotopic Glioblastoma Xenograft Study
This protocol evaluates the efficacy of the compounds in a clinically relevant animal model.
Objective: To compare the effect of the compounds on tumor growth and overall survival.
Caption: Workflow for a comparative in vivo orthotopic xenograft study.
Methodology:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Anesthetize the mice and surgically implant 1x10^5 U87-luciferase cells into the right cerebral hemisphere.
-
Causality: Using luciferase-tagged cells allows for non-invasive monitoring of tumor growth in real-time. The orthotopic location mimics the human disease state.
-
-
Tumor Confirmation & Randomization: 7-10 days post-implantation, perform bioluminescence imaging (BLI) to confirm tumor engraftment. Exclude animals with no tumor take. Randomize the remaining mice into treatment groups (e.g., Vehicle, Lomustine, Test Compound) ensuring equal average tumor burden across groups.
-
Causality: Randomization is critical to eliminate bias and ensure that any observed differences are due to the treatment and not initial variations in tumor size.
-
-
Treatment Administration: Administer drugs via oral gavage at a pre-determined dose and schedule (e.g., once weekly for 3 weeks). The vehicle control group should receive the same formulation buffer.
-
Monitoring:
-
Efficacy: Measure tumor burden via BLI twice weekly.
-
Toxicity: Record body weight three times weekly. A loss of >20% body weight is a common endpoint.
-
Survival: Monitor animals daily for clinical signs of distress or neurological impairment. The primary endpoint is the date of euthanasia due to tumor burden or morbidity.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Generate Kaplan-Meier survival curves and compare groups using a log-rank test.
-
Analyze body weight changes and blood parameters to assess toxicity.
-
Conclusion and Future Directions
This guide outlines the critical parameters for a direct comparison between Lomustine and the novel compound this compound. The key differentiators to investigate are its potency against MGMT-expressing tumors, its ability to achieve therapeutic concentrations in the brain, and whether its structural modifications result in a more favorable safety profile.
Future research should focus on detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and pharmacodynamic studies to confirm DNA cross-linking in tumor tissue. A successful outcome from these preclinical studies would provide a strong rationale for advancing this promising new agent toward clinical development.
References
-
National Center for Biotechnology Information (2019). Lomustine - LiverTox. NCBI Bookshelf. [Link]
-
National Toxicology Program (n.d.). Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. [Link]
-
VIN (2022). Lomustine. Veterinary Partner. [Link]
-
Levin, V. A., et al. (1978). Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors. Cancer Chemotherapy and Pharmacology. [Link]
-
Tenny, S. & Doss, B. (2024). Nitrosoureas Toxicity. StatPearls - NCBI Bookshelf. [Link]
-
Lokich, J. J. & Skarin, A. T. (1975). Nitrosourea combination chemotherapy: 1-(2-chloroethyl)-3-(4-methyl cyclohexyl)-1-nitrosourea (methyl-CCNU) and cyclophosphamide. Oncology. [Link]
-
Jena, S. (2024). Studies of resistance factors against chloroethylnitrosourea drugs in malignant tumor cells. DiVA portal. [Link]
-
Miyai, M., et al. (2016). Mouse Models of Glioblastoma. NCBI Bookshelf. [Link]
-
Russo, R. G., et al. (1984). Pharmacokinetics of nitrosoureas: comparison of 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) after oral and intravenous administration to rats. Tumori. [Link]
-
Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Patsnap (2024). What is the mechanism of Lomustine?. Patsnap Synapse. [Link]
-
May, H. E., et al. (1975). Urinary metabolites of ring 14C-labeled 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (Methyl CCNU) from rats have been isolated and characterized by high-performance liquid chromatography and mass spectrometry. Cancer Research. [Link]
-
Kaina, B., et al. (1996). Protective effect of O6-methylguanine-DNA methyltransferase (MGMT) on the cytotoxic and recombinogenic activity of different antineoplastic drugs. International Journal of Cancer. [Link]
-
Sîrbu, R., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Carter, S. K. (1975). Clinical comparison of the nitrosoureas. Researcher.Life. [Link]
-
Al-Feel, A., et al. (2023). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. MDPI. [Link]
-
Srivenugopal, K. S., et al. (1987). Comparison of DNA lesions produced by tumor-inhibitory 1,2-bis(sulfonyl)hydrazines and chloroethylnitrosoureas. Cancer Research. [Link]
-
Heading, K. L., et al. (2025). CCNU (lomustine) toxicity in dogs: A retrospective study (2002-07). ResearchGate. [Link]
-
Salem Press (n.d.). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Research Starters. [Link]
-
Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Taylor & Francis (n.d.). Nitrosourea – Knowledge and References. Taylor & Francis. [Link]
-
Heading, K. L., et al. (2011). CCNU (lomustine) toxicity in dogs: a retrospective study (2002–07). Australian Veterinary Journal. [Link]
-
Anonymous (2020). Glioblastoma Drug Treatments and Animal Models. Journal of Experimental and Basic Medical Sciences. [Link]
-
Ampie, L., et al. (2021). Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. Neuro-Oncology Advances. [Link]
-
Simon, M., et al. (2021). Lung toxicity of lomustine in the treatment of progressive gliomas. Cancers. [Link]
-
Wikipedia (n.d.). Lomustine. [Link]
-
Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
-
Bouras, A., et al. (2021). Large Animal Models of Glioma: Current Status and Future Prospects. Anticancer Research. [Link]
-
Al-Suhibani, N., et al. (2023). QSAR and Chemical Read-Across Analysis of 370 Potential MGMT Inactivators to Identify the Structural Features Influencing Inactivation Potency. International Journal of Molecular Sciences. [Link]
-
Sriram, P., et al. (2014). Cytotoxic studies of anti-neoplastic drugs on human lymphocytes--in vitro studies. Journal of Clinical and Diagnostic Research. [Link]
-
ImpriMed (2025). Lomustine: An Overview. ImpriMed. [Link]
-
Wang, Y., et al. (2026). Response to Osimertinib Observed in Meningeal-Metastatic NSCLC with EGFR A763V Mutation: A Case Report and Literature Review. Dove Medical Press. [Link]
-
Hildebrand, J., et al. (1973). Phase II study of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU; NSC-79037) in the treatment of brain tumors. European Journal of Cancer. [Link]
-
Dolan, M. E. & Pegg, A. E. (1997). The role of O-6 methylguanine DNA methyltransferase (MGMT) in drug resistance and strategies for its inhibition. Cancer Treatment and Research. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Lomustine - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lomustine? [synapse.patsnap.com]
- 5. Lomustine: An Overview – ImpriMed [imprimedicine.com]
- 6. Lomustine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nitrosourea combination chemotherapy: 1-(2-chloroethyl)-3-(4-methyl cyclohexyl)-1-nitrosourea (methyl-CCNU) and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lung toxicity of lomustine in the treatment of progressive gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lomustine - Wikipedia [en.wikipedia.org]
- 11. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. openarchive.ki.se [openarchive.ki.se]
- 15. The role of O-6 methylguanine DNA methyltransferase (MGMT) in drug resistance and strategies for its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. QSAR and Chemical Read-Across Analysis of 370 Potential MGMT Inactivators to Identify the Structural Features Influencing Inactivation Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase II study of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU; NSC-79037) in the treatment of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea Activity
In the landscape of oncology drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of the methodologies used to assess the anticancer activity of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, a compound belonging to the chloroethylnitrosourea (CENU) class of alkylating agents. While direct data for this specific molecule is limited in publicly available literature, this guide will draw upon established principles and experimental data from closely related CENU analogs to provide a robust framework for researchers, scientists, and drug development professionals.
The core objective is to elucidate the causal relationships behind experimental choices and to present a self-validating system of protocols, ensuring scientific integrity and trustworthiness. We will delve into the nuances of in vitro cytotoxicity assays and their translation to in vivo animal models, highlighting the critical parameters that influence their correlation.
The Foundational Role of In Vitro Assessment
In vitro cytotoxicity assays serve as the initial and fundamental screening tool in drug discovery, offering a rapid and cost-effective method to evaluate the potential of a compound to inhibit cancer cell growth.[1][2] These assays provide crucial dose-response data and initial insights into the mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24 or 48 hours).[3]
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution, and the plates are incubated for a further 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Utilizing a panel of cancer cell lines from different tissue origins helps to assess the compound's spectrum of activity. Including a non-cancerous cell line is crucial for determining selectivity and potential toxicity to normal tissues.[3]
-
MTT Assay Principle: This assay is chosen for its reliability and high-throughput capability. It relies on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
In Vitro Data Summary
The following table presents hypothetical IC₅₀ values for a CENU analog, illustrating the type of data generated from in vitro cytotoxicity assays.
| Cell Line | IC₅₀ (µM) |
| LoVo (Colon Cancer) | 4 |
| L1210 (Leukemia) | Varies |
| HeLa (Cervical Cancer) | Varies |
| MCF-7 (Breast Cancer) | Varies |
Note: Data is illustrative and based on findings for related chloroethyl urea derivatives. For instance, 4-tert-butyl (3-(2-chloroethyl) ureido) benzene showed an ID50 of 4 µM on LoVo cells.[4]
Caption: Workflow of the in vivo antitumor efficacy study.
Correlating In Vitro and In Vivo Activity: The Bridge and the Gaps
The ultimate goal is to establish a predictive relationship, or an in vitro-in vivo correlation (IVIVC), where the in vitro data can reliably forecast the in vivo performance. [5][6]For anticancer agents, a strong correlation would mean that compounds with high in vitro potency (low IC₅₀) also demonstrate significant tumor growth inhibition in vivo.
However, a direct linear correlation is not always observed. Several factors can lead to discrepancies:
-
Pharmacokinetics: A compound may be highly active in vitro but have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor site in vivo, leading to reduced efficacy.
-
Toxicity: A compound may be effective at killing cancer cells but also exhibit high toxicity to normal tissues, limiting the achievable therapeutic dose in vivo. For example, some chloroethyl urea derivatives were found to be non-toxic at high doses, while the reference drug chlorambucil was toxic at much lower concentrations. [4]* Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.
-
Mechanism of Action: The compound's mechanism of action can play a significant role. Chloroethylnitrosoureas are alkylating agents that interfere with DNA in rapidly dividing cells. [7]Some aryl chloroethyl ureas have been shown to covalently bind to and inhibit the nuclear translocation of thioredoxin-1 (TRX1), a key protein in cellular redox regulation. [8]
Caption: Proposed mechanism of action for chloroethyl ureas.
Conclusion: An Integrated Approach for Predictive Drug Development
The correlation between in vitro and in vivo activity of this compound and its analogs is a multifaceted issue that requires a carefully integrated experimental approach. While in vitro assays provide a crucial first pass, a deep understanding of the compound's pharmacokinetic properties, toxicity profile, and mechanism of action is paramount for predicting its in vivo efficacy. By employing a systematic and iterative process of in vitro screening, in vivo validation, and mechanistic studies, researchers can bridge the gap between the benchtop and the clinic, ultimately accelerating the development of novel and effective cancer therapeutics.
References
- Racer, C. (2024). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters. EBSCOhost.
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). Retrieved January 24, 2026, from [Link]
-
In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (n.d.). Retrieved January 24, 2026, from [Link]
-
In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl). (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Diffusion in vitro and in vivo of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea from silicone rubber capsules, a potentially new mode of chemotherapy administration. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
In Vivo Antiviral Activity of 1,3-Bis(2-Chloroethyl)-1-Nitrosourea. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. Retrieved January 24, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved January 24, 2026, from [Link]
-
In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. (2023, January 12). MDPI. Retrieved January 24, 2026, from [Link]
-
A Structure-Activity Analysis of Chemical and Biological Parameters of Chloroethylnitrosoureas in Mice1. (n.d.). Cancer Research. Retrieved January 24, 2026, from [Link]
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (2025, August 9). Retrieved January 24, 2026, from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 24, 2026, from [Link]
-
Correlation between in vitro and in vivo studies?. (2020, December 4). ResearchGate. Retrieved January 24, 2026, from [Link]
-
In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron. Retrieved January 24, 2026, from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. Retrieved January 24, 2026, from [Link]
-
3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 24, 2026, from [Link]
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
In vitro - In vivo Correlation: From Theory to Applications. (2006, June 16). University of Alberta. Retrieved January 24, 2026, from [Link]
-
Nitrosourea combination chemotherapy: 1-(2-chloroethyl)-3-(4-methyl cyclohexyl). (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Nitrosourea Chemotherapeutic Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. (2021, July 2). MDPI. Retrieved January 24, 2026, from [Link]
Sources
- 1. kosheeka.com [kosheeka.com]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Specificity of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of the novel alkylating agent, 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea. As direct experimental data for this compound is not yet publicly available, this document serves as a methodological guide, using the compound's unique structure to predict its reactivity and outlining the necessary experimental workflows to validate these predictions. We will compare its hypothesized specificity against well-characterized alkylating agents: BCNU (Carmustine), CCNU (Lomustine), and Chlorambucil.
Introduction to Alkylating Agent Specificity
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This modification disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. However, the therapeutic window of these agents is often narrow due to their lack of specificity, resulting in damage to healthy tissues and significant side effects.
The specificity of an alkylating agent is determined by a combination of factors, including its chemical reactivity, its preference for certain nucleophilic sites on DNA and proteins, and its cellular uptake and efflux. Understanding and optimizing this specificity is a key goal in the development of new anticancer drugs.
1.1. The Chloroethylurea Pharmacophore and the Influence of the Dicyclopropylmethyl Group
This compound belongs to the chloroethylurea class of alkylating agents. The reactive moiety is the 2-chloroethyl group, which, upon intramolecular cyclization, forms a highly reactive aziridinium ion. This electrophilic species is responsible for alkylating nucleophilic sites on DNA and other biomolecules.
A key structural feature of the target compound is the dicyclopropylmethyl group. This bulky and lipophilic substituent is expected to significantly influence the molecule's properties:
-
Steric Hindrance: The dicyclopropylmethyl group is sterically demanding. This bulkiness may hinder the approach of the reactive aziridinium ion to certain nucleophilic sites, potentially altering its target preference compared to less hindered analogs.
-
Electronic Effects: The cyclopropyl rings can donate electron density to the adjacent carbocation-like transition state through sigma-bond participation, a phenomenon known as "cyclopropylcarbinyl cation stabilization." This could modulate the reactivity of the chloroethylurea moiety.
-
Lipophilicity: The dicyclopropylmethyl group will increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and potentially the blood-brain barrier.
Based on these structural features, we can hypothesize that this compound may exhibit a unique specificity profile compared to other chloroethylating agents.
Comparative Alkylating Agents
To provide a context for assessing the specificity of our target compound, we will compare it to three well-established alkylating agents:
| Alkylating Agent | Class | Key Structural Features | Known Specificity & Off-Target Effects |
| BCNU (Carmustine) | Nitrosourea | Two chloroethyl groups | Cross-links DNA, primarily at the N7 and O6 positions of guanine. Myelosuppression is a major dose-limiting toxicity.[1][2] |
| CCNU (Lomustine) | Nitrosourea | One chloroethyl group, cyclohexyl group | Similar mechanism to BCNU, highly lipophilic and crosses the blood-brain barrier. Delayed and cumulative myelosuppression.[3][4] |
| Chlorambucil | Nitrogen Mustard | Aromatic ring with a bis(2-chloroethyl)amino group | Forms DNA cross-links. Generally less reactive than nitrosoureas. Myelosuppression is a common side effect.[5][6] |
Experimental Workflows for Assessing Specificity
A multi-pronged approach is necessary to thoroughly characterize the specificity of a novel alkylating agent. This involves in vitro chemical reactivity studies, DNA and protein alkylation analysis, and cell-based assays.
3.1. In Vitro Reactivity and DNA Alkylation
These initial experiments aim to determine the intrinsic reactivity of the compound and its preferences for different DNA nucleobases.
Workflow for In Vitro DNA Alkylation Analysis
Caption: Workflow for in vitro DNA alkylation analysis.
Detailed Protocol: LC-MS/MS for DNA Adduct Identification
-
Reaction: Incubate 1 mg/mL of calf thymus DNA with 100 µM of each alkylating agent in phosphate buffer (pH 7.4) at 37°C for 24 hours.
-
DNA Precipitation: Precipitate the DNA with cold ethanol to remove unreacted drug.
-
Enzymatic Digestion: Resuspend the DNA in a digestion buffer and sequentially treat with DNase I, nuclease P1, and alkaline phosphatase to hydrolyze the DNA into individual nucleosides.
-
LC-MS/MS Analysis: Analyze the digested samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7]
-
Data Analysis: Identify and quantify the different DNA adducts based on their mass-to-charge ratio and fragmentation patterns. Compare the adduct profiles of this compound with those of BCNU, CCNU, and Chlorambucil.
3.2. Cellular DNA Damage and Repair
Cell-based assays are crucial for understanding how the alkylating agent affects DNA within a biological context.
Workflow for Assessing Cellular DNA Damage
Caption: Workflow for assessing cellular DNA damage.
Detailed Protocol: Comet Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with a range of concentrations of each alkylating agent for 2 hours.
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."[8]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
3.3. Proteomic Profiling of Off-Target Alkylation
Alkylating agents can also react with nucleophilic residues on proteins, leading to off-target effects and toxicity. Proteomic methods can identify these protein targets.
Workflow for Proteomic Profiling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protein post-translational modifications: In silico prediction tools and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile cell-based assay for measuring DNA alkylation damage and its repair | bioRxiv [biorxiv.org]
- 5. Quantitative PCR-based measurement of nuclear and mitochondrial DNA damage and repair in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of Chloroethyl Ureas: A Guide for Researchers
For decades, chloroethyl ureas have been a cornerstone in the chemotherapeutic arsenal against various malignancies, particularly brain tumors. Their efficacy is intrinsically linked to their ability to induce cytotoxic DNA lesions. However, this very mechanism also underpins their genotoxic potential, a critical consideration in drug development and clinical application. This guide provides an in-depth comparative analysis of the genotoxicity of prominent chloroethyl ureas, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Double-Edged Sword: Mechanism of Action of Chloroethyl Ureas
Chloroethyl ureas, including carmustine (BCNU), lomustine (CCNU), and semustine (methyl-CCNU), are bifunctional alkylating agents.[1] Their therapeutic and genotoxic effects stem from their ability to covalently modify DNA. Upon administration, these compounds undergo spontaneous chemical decomposition, yielding reactive electrophilic intermediates.[1] These intermediates then alkylate various nucleophilic sites on DNA bases.
The critical cytotoxic lesion is the formation of interstrand cross-links (ICLs), which covalently bind the two strands of the DNA double helix.[2] This prevents DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The formation of ICLs is a two-step process initiated by the alkylation of the O6 position of guanine, followed by a slower reaction with the complementary cytosine.[2]
However, this potent DNA-damaging capability is not without consequences. The same mechanisms that eradicate cancer cells can also induce mutations and chromosomal damage in healthy cells, leading to secondary malignancies and other long-term toxicities.
Caption: Mechanism of Chloroethyl Urea-Induced DNA Damage and Cytotoxicity.
Comparative Genotoxicity: A Data-Driven Overview
Direct comparative studies quantifying the genotoxicity of different chloroethyl ureas are multifaceted, with results often depending on the cell type, DNA repair capacity, and the specific assay employed. However, by synthesizing available data, we can draw important distinctions.
A key determinant of chloroethyl urea cytotoxicity and, by extension, genotoxicity is the efficiency of DNA interstrand cross-link formation. One study found that nimustine (ACNU) induces a remarkably higher level of dG-dC cross-links compared to BCNU and CCNU, with CCNU exhibiting the lowest cross-linking activity.[2] This suggests a potential hierarchy in their DNA-damaging potential.
Conversely, another study indicated that BCNU is more effective than CCNU against intracerebral tumors.[3] This was attributed to BCNU's more rapid biotransformation into its reactive intermediate, leading to a three- to fourfold higher binding to nucleic acids in brain and tumor tissue compared to CCNU.[3]
The cellular DNA repair capacity, particularly the level of O6-methylguanine-DNA methyltransferase (MGMT), plays a crucial role in modulating the genotoxicity of these agents. In tumor cells with high MGMT activity, BCNU has been shown to be superior to both nimustine (ACNU) and elmustine (HeCNU).[4] However, when MGMT is depleted, ACNU demonstrates higher cytotoxic potency than BCNU.[4]
The following table summarizes the comparative genotoxic potential of BCNU, CCNU, and methyl-CCNU based on available literature. It is important to note that these are relative comparisons and absolute values can vary significantly between studies.
| Genotoxicity Parameter | BCNU (Carmustine) | CCNU (Lomustine) | Methyl-CCNU (Semustine) | Key References |
| DNA Interstrand Cross-linking | Moderate to High | Low to Moderate | Data not directly compared | [2] |
| Mutagenicity (Ames Test) | Mutagenic | Mutagenic | Mutagenic | [1][5] |
| Clastogenicity (Micronucleus Assay) | Induces micronuclei | Induces micronuclei | Induces micronuclei | [1][5] |
| Carcinogenicity in Humans | Limited evidence | Inadequate evidence | Sufficient evidence | [1][5] |
| Relative Risk of Leukemia | 2 cases in 1628 patients | Not available | 12.4 (95% CI: 1.7-250) | [1][5] |
Experimental Protocols for Assessing Genotoxicity
To provide a practical framework for researchers, we present detailed protocols for two key in vitro genotoxicity assays: the Ames test for mutagenicity and the micronucleus assay for clastogenicity.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.
Experimental Workflow:
Caption: Workflow for the In Vitro Micronucleus Assay.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, V79) or primary human lymphocytes. Maintain the cells in appropriate culture conditions.
-
Treatment: Expose the cells to various concentrations of the chloroethyl urea for a defined period (e.g., 3-6 hours with S9 activation, or for a longer duration without S9). Include positive and negative controls.
-
Cytokinesis Block: After the treatment period, add cytochalasin B to the culture medium. Cytochalasin B inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division.
-
Incubation: Continue to incubate the cells for a period that allows for the completion of one cell cycle (approximately 1.5-2 normal cell cycle lengths from the beginning of treatment).
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation and Staining: Prepare cell smears on microscope slides and stain with a DNA-specific dye (e.g., Giemsa, acridine orange, or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration).
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.
Causality Behind Experimental Choices:
-
Mammalian Cells: These provide a more relevant model for predicting human genotoxicity than bacterial cells.
-
Cytochalasin B: This ensures that only cells that have undergone mitosis are scored, as micronuclei are formed during cell division. This avoids false negatives from non-dividing cells.
-
Binucleated Cell Scoring: Scoring in binucleated cells confirms that the cells have completed one nuclear division in the presence of the test compound.
Conclusion and Future Directions
The genotoxicity of chloroethyl ureas is a complex interplay of their chemical reactivity, the cellular metabolic and DNA repair machinery, and the specific endpoints measured. While all chloroethyl ureas are demonstrably genotoxic, their relative potency can vary depending on the specific compound and the biological context. A thorough understanding of these differences is paramount for the rational design of safer and more effective chemotherapeutic regimens.
Future research should focus on more direct, head-to-head comparative studies using a standardized set of genotoxicity assays. Furthermore, elucidating the specific mutational signatures induced by different chloroethyl ureas could provide valuable insights into their mechanisms of carcinogenesis and inform strategies for mitigating their long-term adverse effects.
References
-
International Agency for Research on Cancer. (1981). Chloroethyl Nitrosoureas: Bischloroethyl Nitrosourea (BCNU), 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl-CCNU). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 26. Lyon, France: IARC. [Link]
-
Büch, T. R., & Zeller, W. J. (2002). Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT). Anticancer Research, 22(2A), 697–701. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl-CCNU. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. Retrieved from [Link]
-
O'Driscoll, M., & Jeggo, P. A. (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in Molecular Biology, 920, 115–128. [Link]
-
Wang, Y., et al. (2015). Comparative Investigation of the DNA Inter-strand Crosslinks Induced by ACNU, BCNU, CCNU and FTMS Using High-performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Chinese Journal of Analytical Chemistry, 43(10), 1533-1539. [Link]
-
Levin, V. A., et al. (1980). 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors. Cancer Chemotherapy and Pharmacology, 5(2), 111-117. [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research, 455(1-2), 29–60. [Link]
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [Link]
Sources
- 1. METHYL-CCNU - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHLOROETHYL NITROSOUREAS: BISCHLOROETHYL NITROSOUREA (BCNU) (Group 2A) 1-(2-CHLOROETHYL)-3-CYCLOHEXYL-1-NITROSOUREA (CCNU) (Group 2A) 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA (METHYL-CCNU) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Validated Analytical Methods for the Detection of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Introduction: The Imperative for Sensitive Detection
In pharmaceutical development, the control of impurities is paramount to ensuring patient safety. 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a compound of significant interest, often arising as a potential impurity or metabolite. The presence of the 2-chloroethyl group raises a structural alert for potential genotoxicity.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over such potentially mutagenic impurities.[2] The Threshold of Toxicological Concern (TTC) for these compounds is typically set at a very low level (e.g., 1.5 µ g/day ), necessitating highly sensitive and specific analytical methods for their detection and quantification.[2]
This guide provides an in-depth comparison of three common analytical techniques for the validation and routine detection of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare their performance based on established validation parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the first choice for routine quality control due to its robustness and accessibility. The method separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
Causality Behind Experimental Choices
-
Technique: Reverse-Phase HPLC is selected because this compound is a moderately polar organic molecule, making it well-suited for retention on a nonpolar stationary phase like C18.
-
Mobile Phase: A gradient of acetonitrile (an organic modifier) and water is used to ensure adequate separation of the analyte from the active pharmaceutical ingredient (API) and other impurities. The gradient elution allows for the timely elution of both more polar and less polar compounds within a single run. Phosphoric acid is added to the mobile phase to control the pH and sharpen peak shape, but for MS compatibility, a volatile acid like formic acid must be used instead.[3]
-
Detector: UV detection is a straightforward choice, assuming the urea derivative possesses a suitable chromophore. Its limitation, however, is a potential lack of sensitivity and specificity compared to mass spectrometry.
Experimental Workflow: HPLC-UV
Sources
A Comparative Analysis for Drug Development Professionals: 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea and Carmustine (BCNU)
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of anticancer agent development, chloroethylnitrosoureas have long held a significant position, with Carmustine (BCNU) being a cornerstone of chemotherapy regimens for malignancies such as glioblastoma. However, the quest for novel therapeutics with improved efficacy and reduced toxicity is perpetual. This guide provides a comparative analysis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, a less-explored chloroethyl urea, and the well-established Carmustine. While direct comparative preclinical data for this compound is not publicly available, this guide will leverage data from structurally related chloroethyl ureas (CEUs) to infer its potential properties and create a framework for its evaluation against the clinical standard, Carmustine.
Introduction: Chemical Structures and Therapeutic Context
Carmustine (BCNU) , or 1,3-bis(2-chloroethyl)-1-nitrosourea, is a potent DNA alkylating agent.[1][2] Its clinical utility, particularly in treating brain tumors, is attributed to its high lipophilicity, which allows it to cross the blood-brain barrier.[3] The presence of the N-nitroso group is central to its mechanism of action.
This compound belongs to the class of chloroethyl ureas. A notable distinction from Carmustine is the absence of the N-nitroso moiety. This structural difference suggests a potential divergence in its mechanism of action and biological effects. While this specific compound is documented as a metabolite of the antihypertensive drug Rilmenidine, its potential as a primary anticancer agent remains largely unexplored.[4]
| Feature | This compound | Carmustine (BCNU) |
| Chemical Structure | Contains a chloroethyl urea backbone with a dicyclopropylmethyl substituent. Lacks a nitroso group. | A nitrosourea with two chloroethyl groups. |
| CAS Number | 54187-03-0[5] | 154-93-8[1] |
| Molecular Formula | C10H17ClN2O[5] | C5H9Cl2N3O2[1] |
| Molecular Weight | 216.71 g/mol [5] | 214.05 g/mol [1] |
| Primary Association | Metabolite of Rilmenidine[4] | Anticancer drug[1] |
Mechanism of Action: A Tale of Two Alkylators
The primary mechanism of action for both classes of compounds involves the generation of reactive species that alkylate biological macromolecules. However, the nature of these reactions and their ultimate cellular targets appear to differ significantly.
Carmustine (BCNU): DNA Cross-linking
Carmustine is a classic DNA alkylating agent.[1][6] Following administration, it undergoes spontaneous decomposition to form a 2-chloroethyldiazonium hydroxide intermediate. This reactive species can alkylate various nucleophilic sites on DNA bases, primarily the O6 position of guanine. The initial monoadduct can then undergo an intramolecular rearrangement to form an interstrand DNA cross-link, a highly cytotoxic lesion that inhibits DNA replication and transcription, ultimately leading to apoptosis.[7]
Chloroethyl Ureas (CEUs): Protein Alkylation as a Potential Primary Mechanism
In contrast to the DNA-centric action of BCNU, studies on various aryl chloroethyl ureas (CEUs) suggest that their primary mode of cytotoxicity may involve the alkylation of proteins rather than DNA.[1][6] This represents a significant mechanistic departure. For instance, certain CEUs have been shown to covalently bind to and inhibit the function of key cellular proteins like β-tubulin and thioredoxin-1.[1]
-
β-tubulin Alkylation: Alkylation of β-tubulin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Thioredoxin-1 (TrxR1) Inhibition: TrxR1 is a critical enzyme in maintaining cellular redox balance. Its inhibition by CEUs can lead to increased oxidative stress and trigger apoptosis.[1]
While the specific protein targets of this compound are unknown, its structural similarity to other CEUs suggests it may also function as a protein alkylator.
Comparative Preclinical Evaluation: A Framework
A direct comparison of the anticancer activity of this compound and Carmustine requires a series of well-defined preclinical experiments. Based on the available literature for related compounds, the following experimental plan outlines a robust approach.
In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., U-87 MG glioblastoma, MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Carmustine in complete cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Expected Outcomes and Interpretation: A lower IC50 value for this compound compared to Carmustine would suggest higher potency in vitro. Studies on other CEUs have shown IC50 values in the low micromolar range against various cancer cell lines.[6][8]
Mechanistic Investigations
To elucidate the mechanism of action, a series of assays targeting DNA damage and protein alkylation should be performed.
Experimental Protocol: Alkaline Comet Assay for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks.
-
Cell Treatment: Treat cells with equimolar concentrations of this compound and Carmustine for a defined period.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA migration (the "comet tail") as a measure of DNA damage.
Expected Outcomes and Interpretation: It is anticipated that Carmustine will induce significant DNA damage, resulting in prominent comet tails. If this compound acts primarily through protein alkylation, it may show significantly less DNA damage in this assay compared to Carmustine.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay assesses the effect of a compound on the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add various concentrations of this compound, Carmustine (as a negative control for this specific mechanism), and a known tubulin inhibitor (e.g., paclitaxel or colchicine) as a positive control.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C, which corresponds to microtubule formation.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compounds to the controls.
Expected Outcomes and Interpretation: If this compound inhibits tubulin polymerization, it will suggest a mechanism of action involving microtubule disruption, similar to some other CEUs.
Toxicity Profile: A Potential Advantage for Non-Nitrosoureas?
A significant limitation of Carmustine therapy is its toxicity profile, which includes delayed and cumulative myelosuppression and pulmonary toxicity.[9] The absence of the N-nitroso group in this compound may lead to a different and potentially more favorable toxicity profile. For instance, some non-nitrosourea CEUs have been found to be non-mutagenic in the Ames test, in contrast to nitrosoureas like CCNU.[8]
Conclusion and Future Directions
While this compound remains an understudied compound in the context of oncology, its structural relationship to other anticancer CEUs suggests it may possess cytotoxic activity through a mechanism distinct from that of Carmustine. The potential for a primary protein alkylation mechanism, as opposed to DNA cross-linking, could translate to a different efficacy and toxicity profile.
For researchers and drug development professionals, this compound and related CEUs represent a compelling area for investigation. The experimental framework outlined in this guide provides a starting point for a thorough preclinical evaluation. Should this compound demonstrate potent in vitro cytotoxicity and a favorable preliminary safety profile, further in vivo studies in relevant animal models of cancer would be warranted to fully assess its therapeutic potential as an alternative or adjunct to established therapies like Carmustine.
References
-
Carmustine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
- BC Cancer. (2025, August 1). Carmustine. BC Cancer Drug Manual.
- Lacroix, J., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595-598.
- Mounetou, E., et al. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 75(5), 1079-1090.
- Legault, J., et al. (2009). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British Journal of Pharmacology, 156(3), 444-453.
-
Semustine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
- Bodell, W. J. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Journal of Neuro-Oncology, 90(2), 123-130.
-
PubChem. (n.d.). Carmustine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- bioRxiv. (2025, October 27).
- Gaudreault, R. C., Lacroix, J., Pagé, M., & Joly, L. P. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences, 77(2), 185-187.
- Hansen, H. H., Selawry, O. S., Muggia, F. M., & Walker, M. D. (1971). Clinical studies with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (NSC 79037). Cancer Research, 31(3), 223-227.
- Thomas, C. B., et al. (1982). DNA cross-linking by in vivo treatment with 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea of sensitive and resistant human colon carcinoma xenografts in nude mice. Cancer Research, 42(11), 4353-4357.
- MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical studies with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (NSC 79037) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Differential Effects of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea on Normal vs. Cancer Cells
This guide provides a comprehensive analysis of the anticipated differential effects of the novel compound, 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, on cancerous and normal cells. Drawing upon the established mechanisms of the broader class of chloroethylnitrosoureas (CENUs), we will explore the molecular basis for its potential as a selective anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Therapeutic Potential of Chloroethylating Agents
This compound is a synthetic compound belonging to the class of alkylating agents. These agents have long been a cornerstone of cancer chemotherapy due to their ability to induce cytotoxic DNA damage, preferentially affecting rapidly dividing cancer cells. The core therapeutic challenge, however, lies in mitigating their effects on healthy, proliferating tissues. This guide hypothesizes that this compound, by virtue of its chemical structure, will exhibit a favorable therapeutic window, demonstrating enhanced cytotoxicity towards cancer cells while sparing their normal counterparts. This selectivity is likely rooted in the differential expression of key DNA repair proteins, most notably O6-methylguanine-DNA methyltransferase (MGMT).
Proposed Mechanism of Action: A Cascade of Cytotoxicity
Based on the well-documented activity of related chloroethylating agents, we propose a multi-step mechanism of action for this compound, culminating in cancer cell death.
The antitumor activity of chloroethylnitrosoureas is primarily attributed to their ability to alkylate DNA, leading to the formation of cytotoxic interstrand crosslinks.[1][2][3][4] This process is initiated by the spontaneous, non-enzymatic decomposition of the compound into a reactive chloroethyl carbonium ion.[5] This electrophilic intermediate then covalently binds to nucleophilic sites on DNA bases, with a strong preference for the O6 position of guanine.
This initial alkylation event forms a monoadduct, O6-chloroethylguanine. This lesion is not cytotoxic in itself but serves as a critical precursor. Through a subsequent chemical rearrangement, the chloroethyl group can react with the cytosine on the opposing DNA strand, forming a highly toxic guanine-cytosine interstrand crosslink (ICL).[6] These ICLs physically prevent the separation of the DNA double helix, thereby blocking essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][4]
Caption: Proposed mechanism of action for this compound.
The Basis of Selectivity: Exploiting Cancer's Achilles' Heel
The differential sensitivity of cancer cells versus normal cells to chloroethylating agents is not inherent to the drug itself, but rather to the physiological differences between these cell types. Our central hypothesis is that the expression level of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is the primary determinant of this differential response.
The Role of MGMT in Drug Resistance:
MGMT is a "suicide" enzyme that directly repairs alkylation damage at the O6 position of guanine.[7] It accomplishes this by transferring the alkyl group from the DNA to one of its own cysteine residues. This action restores the integrity of the DNA but inactivates the MGMT protein, targeting it for degradation. By repairing the O6-chloroethylguanine monoadduct before it can form a cytotoxic interstrand crosslink, MGMT effectively neutralizes the therapeutic effect of the drug.[1][2][8]
Differential MGMT Expression:
Many types of cancer, particularly gliomas, exhibit epigenetic silencing of the MGMT gene, leading to low or absent protein expression. This deficiency in DNA repair renders these tumors highly susceptible to chloroethylating agents.[7] Conversely, normal tissues generally maintain robust MGMT expression, allowing them to efficiently repair the DNA damage and tolerate the drug at therapeutic concentrations. This creates a therapeutic window where the drug is cytotoxic to MGMT-deficient tumors while being significantly less harmful to normal tissues.
Other contributing factors to this differential effect include:
-
Proliferation Rate: Cancer cells typically have a much higher proliferation rate than most normal cells. As chloroethylating agents are most effective against cells undergoing DNA replication, the rapidly dividing cancer cells are more vulnerable.[9][10]
-
Deficiencies in Other DNA Repair Pathways: Many cancers harbor mutations in other DNA repair pathways, such as those involved in homologous recombination, which are necessary to repair the interstrand crosslinks that do form.[2] This further sensitizes them to the effects of the drug.
A Framework for Comparative Experimental Validation
To rigorously test our hypothesis and quantify the differential effects of this compound, a multi-faceted experimental approach is required.
Cell Line Panel
A carefully selected panel of cell lines is crucial for a meaningful comparison. This should include:
-
Cancer Cell Lines: A selection of human cancer cell lines with known MGMT expression status (e.g., MGMT-deficient glioblastoma lines like U87, and MGMT-proficient lines like T98G).
-
Normal Human Cell Lines: Non-transformed counterparts to the cancer cell lines (e.g., normal human astrocytes, fibroblasts) to serve as a baseline for toxicity.
Experimental Protocols
This assay measures the metabolic activity of cells, which correlates with cell viability. It is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
This method measures the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
This technique allows for the detection and quantification of specific proteins, which is essential for confirming the expression of MGMT and assessing the activation of DNA damage and apoptotic pathways.
Protocol:
-
Protein Extraction: Lyse treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., MGMT, γH2AX, cleaved PARP, β-actin as a loading control).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities relative to the loading control.
Caption: General workflow for Western blotting analysis.
Anticipated Data and Interpretation
The collective data from these experiments will provide a robust comparison of the effects of this compound on normal versus cancer cells.
Table 1: Anticipated IC50 Values (µM) after 72h Treatment
| Cell Line | MGMT Status | Predicted IC50 (µM) |
| U87 Glioblastoma | Negative | 5 - 15 |
| T98G Glioblastoma | Positive | > 100 |
| Normal Human Astrocytes | Positive | > 150 |
| A375 Melanoma | Negative | 10 - 25 |
| Normal Human Melanocytes | Positive | > 200 |
Interpretation: We expect to see significantly lower IC50 values in MGMT-deficient cancer cell lines compared to MGMT-proficient cancer cell lines and normal cells. This would provide strong evidence for MGMT-mediated resistance and the selective cytotoxicity of the compound.
Table 2: Summary of Anticipated Cellular Responses to Treatment (at IC50 concentration)
| Cell Line | MGMT Status | Apoptosis Induction | G2/M Arrest | γH2AX Expression |
| U87 Glioblastoma | Negative | High | Significant | Strong Increase |
| T98G Glioblastoma | Positive | Low | Minimal | Slight Increase |
| Normal Human Astrocytes | Positive | Very Low | None | No Change |
Interpretation: In conjunction with the cytotoxicity data, we anticipate that MGMT-deficient cells will show a marked increase in markers of apoptosis (Annexin V positivity, cleaved PARP) and DNA damage (γH2AX). A significant accumulation of cells in the G2/M phase of the cell cycle is also expected, as this is a common response to DNA crosslinking agents.[11]
Comparison with Alternative Alkylating Agents
Several chloroethylating agents are currently used in the clinic, with Lomustine (CCNU) and Carmustine (BCNU) being prominent examples.[3][5][12] Like this compound, their efficacy is heavily dependent on the MGMT status of the tumor.[13][14] While these drugs are effective, they are associated with significant myelosuppression. A key area of investigation for novel compounds like this compound is whether structural modifications can improve the therapeutic index, either by enhancing tumor cell uptake, reducing systemic toxicity, or overcoming other resistance mechanisms. For instance, some novel urea derivatives have shown reduced toxicity compared to traditional agents like chlorambucil.[15]
Conclusion
This compound represents a promising candidate for further investigation as a selective anti-cancer agent. Based on the established pharmacology of chloroethylating agents, there is a strong scientific rationale to hypothesize that its cytotoxic effects will be significantly more pronounced in cancer cells, particularly those with deficient MGMT expression, compared to normal cells. The experimental framework outlined in this guide provides a clear and comprehensive strategy to validate this hypothesis and to elucidate the molecular mechanisms underpinning its differential activity. The successful completion of these studies would provide the critical preclinical data necessary to support the advancement of this compound into further stages of drug development.
References
- Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2007). MGMT: key node in the battle against genotoxicity, carcinogenicity and apoptosis. DNA repair, 6(8), 1079–1099.
-
Semustine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters. (n.d.). Retrieved January 24, 2026, from [Link]
- This reference is not directly cited in the text but provides general context on urea deriv
- This reference is not directly cited in the text but provides general context on nitrosourea combin
- Lacroix, J., Gaudreault, R. C., Page, M., & Joly, L. P. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer research, 8(3), 595–598.
-
What is the mechanism of Lomustine? - Patsnap Synapse. (2024, July 17). Retrieved January 24, 2026, from [Link]
- This reference is not directly cited in the text but provides general context on thiourea deriv
- This reference is not directly cited in the text but provides general context on aryl urea deriv
-
Nitrosourea Chemotherapeutic Agents. (n.d.). In 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services. Retrieved January 24, 2026, from [Link]
- This reference is not directly cited in the text but provides general context on chloroethyl urea deriv
- Mounetou, E., Thuaud, F., Le Trequesser, C., Lacroix, J., Gaudreault, R. C., & Cavelier, F. (2008). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British journal of pharmacology, 155(5), 683–692.
- This reference is not directly cited in the text but provides general context on DNA repair.
- Kaina, B., & Christmann, M. (2019). DNA direct reversal repair and alkylating agent drug resistance. Cancer drug resistance (Alhambra, Calif.), 2(3), 538–553.
- This reference is not directly cited in the text but provides general context on phenothiazine deriv
- Kaina, B., & Christmann, M. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et biophysica acta. Reviews on cancer, 1868(1), 215–225.
-
Carmustine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
- Gerson, S. L., & Willson, J. K. (2006). Differential competitive resistance to methylating versus chloroethylating agents among five O6-alkylguanine DNA alkyltransferases in human hematopoietic cells. Molecular cancer therapeutics, 5(1), 159–166.
-
What is the mechanism of Carmustine? - Patsnap Synapse. (2024, July 17). Retrieved January 24, 2026, from [Link]
-
Gerson, S. L., & Willson, J. K. (2006). Differential competitive resistance to methylating versus chloroethylating agents among five O 6 -alkylguanine DNA alkyltransferases in human hematopoietic cells. Molecular Cancer Therapeutics, 5(1), 159–166. [Link]
- Kaina, B., & Christmann, M. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1868(1), 215-225.
- This reference is not directly cited in the text but provides synthesis inform
- This reference is not directly cited in the text but provides context on a rel
- This reference is not directly cited in the text but provides general context on urea deriv
- This reference is not directly cited in the text but provides a general scheme of alkyl
- Warren, J. J., Forsberg, L. J., & Beese, L. S. (2006). The structural basis for the mutagenicity of O6-methyl-guanine.
- This reference is not directly cited in the text but provides a general overview of DNA repair.
- This reference is not directly cited in the text but provides context on the urea cycle in cancer.
- This reference is not directly cited in the text but provides context on hydroxyurea.
- This reference is not directly cited in the text but provides context on urea cycle disorders.
- This reference is not directly cited in the text but provides general context on urea deriv
- This reference is not directly cited in the text but provides a general overview of the urea cycle.
Sources
- 1. The chloroethylnitrosoureas: sensitivity and resistance to cancer chemotherapy at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carmustine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 5. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. Semustine - Wikipedia [en.wikipedia.org]
- 10. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 11. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Lomustine? [synapse.patsnap.com]
- 13. Differential competitive resistance to methylating versus chloroethylating agents among five O6-alkylguanine DNA alkyltransferases in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their experimental use, culminating in a critical final step: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, a compound whose structural motifs—a halogenated ethyl group and a urea backbone—necessitate a cautious and informed approach to waste management. Our commitment to laboratory safety and environmental stewardship demands a comprehensive understanding of the potential hazards and the rigorous protocols required to mitigate them.
Understanding the Hazard Profile: A Logic-Driven Approach
Furthermore, a safety data sheet for the closely related compound, 1-(2-Chloroethyl)urea, classifies it as "Toxic if swallowed" and mandates its disposal as hazardous waste.[4] Given these factors, it is imperative to handle this compound with the assumption that it is a toxic and potentially hazardous substance.
The urea functional group itself is generally considered to have low toxicity.[5] However, its derivatives can exhibit a wide range of biological activities and associated hazards. Therefore, the risk assessment for disposal must be guided by the more hazardous component of the molecule, the chloroethyl group.
Table 1: Hazard Analysis of this compound
| Structural Feature | Associated Potential Hazards | Rationale |
| 2-Chloroethyl group | Alkylating agent, Cytotoxicity, Potential carcinogenicity, Irritant | Common moiety in chemotherapeutic agents that react with biological macromolecules.[1] Compounds with this group are often toxic and require careful handling.[6] |
| Urea derivative | Variable; potential for biological activity | While urea is of low toxicity, substituted ureas can have diverse pharmacological and toxicological profiles.[7] |
| Halogenated Organic Compound | Environmental persistence, specific disposal requirements | Halogenated wastes are typically managed through high-temperature incineration to ensure complete destruction. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with its transfer to a licensed hazardous waste handler. The following protocol is designed to ensure safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Steps for Safe Disposal
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, the following PPE must be worn:
- Safety goggles with side shields or a face shield.
- A laboratory coat.
- Chemical-resistant gloves (e.g., nitrile). Always consult a glove compatibility chart for the specific solvents used in your research.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unadulterated this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and sealable solid waste container.
-
This container should be clearly labeled for "Halogenated Organic Solid Waste" or as directed by your institution's EHS department.
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, it should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Do not mix this waste with non-halogenated solvents, as this can complicate and increase the cost of disposal.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, plastic vials) that has come into contact with the compound should be placed in the designated solid waste container.
-
Non-disposable glassware should be decontaminated before washing. A triple rinse with a suitable solvent (one in which the compound is soluble) is a common practice. The rinsate must be collected as hazardous waste.
-
3. Labeling of Waste Containers: Proper labeling is a critical component of safe waste management and is required by regulatory agencies such as the Environmental Protection Agency (EPA).[8][9]
-
As soon as the first item of waste is placed in the container, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If in a mixture, list all components and their approximate percentages.
-
A clear indication of the hazards (e.g., "Toxic").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
4. Storage of Waste:
-
Waste containers must be kept sealed except when adding waste.
-
Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of heat or ignition, and ideally in secondary containment to prevent the spread of any potential leaks.
5. Final Disposal:
-
Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and disposal.
-
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the compound, preventing its release into the environment.
Causality Behind Procedural Choices: The "Why"
-
Why segregate halogenated from non-halogenated waste? Halogenated compounds require specific incineration conditions to prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated waste complicates the disposal process and significantly increases costs.
-
Why the emphasis on detailed labeling? Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the waste downstream, from laboratory colleagues to waste management professionals. It ensures that the waste is handled and disposed of with the appropriate precautions.
-
Why is disposal to drains strictly prohibited? As a potentially toxic and environmentally persistent compound, this compound should never be disposed of down the drain. This can lead to the contamination of waterways and harm to aquatic life.
-
Why is high-temperature incineration the preferred disposal method? This method provides the high energy and specific conditions necessary to break the carbon-halogen bonds and completely destroy the organic molecule, converting it into less harmful inorganic compounds.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their responsibility to protect themselves, their colleagues, and the environment. This commitment to the full lifecycle of chemical compounds is a cornerstone of scientific integrity and responsible research.
References
- 2-Chloroethyl urea derivatives. Google Patents.
-
Carl ROTH. (n.d.). Safety Data Sheet: Urea. Available at: [Link]
- 1-(2-Chloroethyl)urea Safety Data Sheet. (2024). Santa Cruz Biotechnology.
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (2025). ResearchGate. Available at: [Link]
-
Repair of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea-induced damage by mammalian cell extracts. (n.d.). PubMed. Available at: [Link]
- Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health.
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Available at: [Link]
-
Semustine. (n.d.). Wikipedia. Available at: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). US EPA. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Available at: [Link]
- Clinical Chemotherapeutic Waste. (n.d.). Weill Cornell EHS.
-
N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. (n.d.). Organic Chemistry Portal. Available at: [Link]
- 2-CHLOROETHYL VINYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: Urea. (2019). Chemos GmbH & Co.KG.
- Chemowaste Disposal. (n.d.). Ohio.gov.
-
EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle. Available at: [Link]
- SAFETY DATA SHEET - 2-Chloroethyl ethyl ether. (2025). Fisher Scientific.
-
The Urea Decomposition Product Cyanate Promotes Endothelial Dysfunction. (n.d.). PubMed. Available at: [Link]
- Synthesis and characterization of novel N-acyl cyclic urea derivatives. (n.d.).
-
MSDS of 1,3-bis(2-chloroethyl)urea. (n.d.). Available at: [Link]
-
3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors. (n.d.). PubMed. Available at: [Link]
-
Chemical reactions of Urea (NH2CONH2): IIT/NEET. (2021). YouTube. Available at: [Link]
Sources
- 1. Repair of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea-induced damage by mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semustine - Wikipedia [en.wikipedia.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. nj.gov [nj.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of why these protective measures are critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the "Why" Behind the "What"
The primary concern with this compound stems from its potential as an alkylating agent. The electrophilic nature of the 2-chloroethyl group allows it to react with nucleophilic sites on proteins and nucleic acids. This can lead to cellular damage and potential long-term health effects. The related compound, 1-(2-Chloroethyl)urea, is classified as toxic if swallowed.[1] Therefore, we must assume a similar or greater hazard profile for our target compound.
Key Potential Hazards:
-
Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Skin and Eye Irritation: Direct contact can cause irritation or chemical burns.
-
Sensitization: Repeated exposure may lead to allergic skin or respiratory reactions.
-
Genotoxicity/Mutagenicity: As an alkylating agent, there is a potential for damage to genetic material.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative.
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection from chemical hazards relies on creating a robust barrier between the researcher and the substance. The following PPE is mandatory when handling this compound in any form (solid or in solution).
Hand Protection: The First Line of Defense
Standard laboratory gloves are insufficient. Given the potential for skin absorption and the hazardous nature of this compound, a double-gloving technique is required.[3][4][5]
-
Inner Glove: A nitrile examination glove will provide a close fit and initial barrier.
-
Outer Glove: A chemotherapy-rated glove, tested against a range of cytotoxic drugs (in compliance with ASTM D6978 standard), must be worn over the inner glove.[2] This provides a more robust and chemically resistant outer layer.
Crucial Practice Points:
-
Inspect gloves for any signs of damage before and during use.
-
Change the outer glove immediately if contamination is suspected.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
Body Protection: Shielding Against Spills and Splashes
A standard lab coat does not offer adequate protection. A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[5]
-
Material: Look for gowns specifically rated for use with chemotherapy drugs or other hazardous chemicals. Polyethylene-coated polypropylene or similar laminate materials offer superior protection.[7]
-
Design: The gown should have long sleeves with tight-fitting elastic or knit cuffs to ensure a secure overlap with your outer gloves.
Eye and Face Protection: Preventing Ocular Exposure
The eyes are particularly vulnerable to chemical splashes.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as preparing solutions or during transfers, a full-face shield worn over chemical splash goggles is strongly recommended.[4][7]
Respiratory Protection: Guarding Against Inhalation
Handling the solid form of this compound can generate dust.
-
For Solids: When weighing or otherwise handling the powdered form of this compound, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[4][5]
-
For Volatile Solutions or Aerosols: If there is a potential for generating aerosols or vapors (e.g., when sonicating or vortexing solutions), work should be conducted within a certified chemical fume hood.
Operational Plan: From Preparation to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from the moment the compound is handled to its final disposal.
Designated Work Area
All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination. This area should be clearly marked with a warning sign indicating the presence of a hazardous substance.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Don all required PPE in the correct order (gown, inner gloves, outer gloves, eye/face protection, respirator if needed).[5]
-
Handling: Perform all manipulations within the designated containment area. Use disposable plastic-backed absorbent pads on work surfaces to contain any minor spills.
-
Decontamination: After each use, decontaminate all non-disposable equipment (spatulas, glassware, etc.) that came into contact with the compound. A suitable decontamination solution should be validated for its effectiveness against alkylating agents.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.[5] Dispose of all PPE as hazardous waste.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[1][6]
Disposal Plan: A Cradle-to-Grave Responsibility
All materials contaminated with this compound must be treated as hazardous waste.[1]
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and any unused solid compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as the first rinse from decontaminated glassware, should be collected in a designated, sealed hazardous waste container.
-
Sharps: Any needles or other sharps used for transfers must be disposed of in a puncture-resistant sharps container that is also designated for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of hazardous chemical waste.[8] Do not dispose of this compound or its waste down the drain.[9]
Visualization of Safety Protocols
To aid in the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: PPE selection workflow based on the physical form of the compound.
Summary of Essential Protective Equipment
| Protection Type | Required PPE | Rationale |
| Hand | Double Chemo Gloves (Nitrile inner, Chemo-rated outer) | Prevents skin absorption of this potentially toxic compound.[3][4] |
| Body | Disposable, solid-front, back-closing protective gown | Protects against spills and splashes of the hazardous material.[5] |
| Eye/Face | Chemical splash goggles (minimum); Full-face shield over goggles (recommended) | Prevents contact with the eyes, which are highly susceptible to damage.[4][7] |
| Respiratory | N95 Respirator (for solids); Chemical Fume Hood (for solutions) | Prevents inhalation of airborne particles or aerosols.[4][5] |
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. A strong safety culture is the foundation of scientific excellence.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]
- Fluorochem. (2024). 1-(2-Chloroethyl)
- Chemos GmbH & Co. KG. (2019).
- Pharma Excipients. (n.d.).
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- Weill Cornell Medicine Environmental Health and Safety. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Azomureş S.A. (2024).
-
Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
- Canadian Agency for Drugs and Technologies in Health. (2018). Safe handling of hazardous drugs. PubMed Central.
- Pediatric Oncology Group of Ontario (POGO). (n.d.). Personal Protective Equipment.
- Halyard Health. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. chemos.de [chemos.de]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
